molecular formula C10H7NO2 B1203476 N-Phenylmaleimide CAS No. 941-69-5

N-Phenylmaleimide

Cat. No.: B1203476
CAS No.: 941-69-5
M. Wt: 173.17 g/mol
InChI Key: HIDBROSJWZYGSZ-UHFFFAOYSA-N
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Description

N-phenylmaleimide appears as yellow needles. (NTP, 1992)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenylpyrrole-2,5-dione
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InChI

InChI=1S/C10H7NO2/c12-9-6-7-10(13)11(9)8-4-2-1-3-5-8/h1-7H
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InChI Key

HIDBROSJWZYGSZ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C=CC2=O
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Molecular Formula

C10H7NO2
Record name N-PHENYLMALEIMIDE
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Related CAS

25101-57-9
Record name 1H-Pyrrole-2,5-dione, 1-phenyl-, homopolymer
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DSSTOX Substance ID

DTXSID0041274
Record name 1-Phenyl-1H-pyrrole-2,5-dione
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Molecular Weight

173.17 g/mol
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Physical Description

N-phenylmaleimide appears as yellow needles. (NTP, 1992), Other Solid
Record name N-PHENYLMALEIMIDE
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Boiling Point

324 °F at 12 mmHg (NTP, 1992)
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Solubility

Sparingly soluble (NTP, 1992)
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CAS No.

941-69-5
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Melting Point

192 to 194 °F (NTP, 1992)
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Foundational & Exploratory

N-Phenylmaleimide: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N-Phenylmaleimide, covering its chemical identity, physicochemical properties, key chemical reactions with detailed experimental protocols, and its emerging role in drug development, particularly in oncology.

Chemical Identity and Properties

This compound, with the CAS number 941-69-5 , is a chemical compound from the maleimide family.[1][2][3] It is also known by other names such as 1-Phenyl-1H-pyrrole-2,5-dione.[2]

Physicochemical Properties

This compound is a yellow crystalline powder or needles.[2] A summary of its key quantitative properties is presented in the table below.

PropertyValueSource(s)
CAS Number 941-69-5[1][2][3]
Molecular Formula C₁₀H₇NO₂[2][3]
Molecular Weight 173.17 g/mol [1][2]
Melting Point 85-87 °C[2][4]
Boiling Point 162-163 °C at 12 mmHg[2][4]
Density 1.329 g/cm³[2]
Solubility Slightly soluble in water. Soluble in methanol, ethanol, benzene, and acetone.[2][4][5]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in key chemical reactions.

Synthesis of this compound

The synthesis of this compound is typically a two-step process involving the formation of maleanilic acid followed by cyclodehydration.[6][7]

Step 1: Synthesis of Maleanilic Acid

  • In a 5-liter three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, dissolve 196 g (2 moles) of maleic anhydride in 2.5 L of ethyl ether.[6]

  • Once the maleic anhydride is fully dissolved, add a solution of 186 g (2 moles) of aniline in 200 ml of ether through the dropping funnel.[6]

  • Stir the resulting thick suspension at room temperature for 1 hour.[6]

  • Cool the mixture to 15-20 °C in an ice bath.[6]

  • Collect the maleanilic acid product by suction filtration. The expected yield is 97-98%.[6]

Step 2: Synthesis of this compound

  • In a 2-liter Erlenmeyer flask, combine 670 ml of acetic anhydride and 65 g of anhydrous sodium acetate.[6]

  • Add the 316 g of maleanilic acid obtained in the previous step.[6]

  • Dissolve the suspension by swirling and heating on a steam bath for 30 minutes.[6]

  • Cool the reaction mixture to near room temperature in a cold water bath.[6]

  • Pour the mixture into 1.3 L of ice water to precipitate the product.[6]

  • Collect the crude this compound by suction filtration.[6]

  • Wash the product three times with 500-ml portions of ice-cold water and once with 500 ml of petroleum ether.[6]

  • Dry the product. The expected yield of crude this compound is 75-80%.[6] Recrystallization from cyclohexane can be performed for further purification.[6]

Synthesis_of_N_Phenylmaleimide cluster_step1 Step 1: Maleanilic Acid Formation cluster_step2 Step 2: Cyclodehydration Maleic Anhydride Maleic Anhydride Reaction_1 Reaction in Ethyl Ether (Room Temperature, 1 hr) Maleic Anhydride->Reaction_1 Aniline Aniline Aniline->Reaction_1 Maleanilic Acid Maleanilic Acid Reaction_1->Maleanilic Acid Reaction_2 Reaction with Heating (Steam Bath, 30 min) Maleanilic Acid->Reaction_2 Acetic Anhydride Acetic Anhydride Acetic Anhydride->Reaction_2 Sodium Acetate Sodium Acetate Sodium Acetate->Reaction_2 This compound This compound Reaction_2->this compound

Synthesis of this compound Workflow
Diels-Alder Reaction

This compound is an effective dienophile in Diels-Alder reactions.[7][8] The following is a general protocol for the reaction of this compound with in situ generated buta-1,3-diene.[9]

  • In situ Generation of Buta-1,3-diene: Buta-1,3-diene is generated by the thermal extrusion of sulfur dioxide from 3-sulfolene.[9]

  • Reaction Setup: In a round-bottom flask, combine this compound and 3-sulfolene in a suitable solvent such as toluene.[9]

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 120 °C) to facilitate the generation of buta-1,3-diene and its subsequent reaction with this compound.[9]

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent like dichloromethane.[9] The product, a Diels-Alder adduct, will have a lower retention factor (Rf) than the starting this compound.[9]

  • Work-up and Purification: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The crude product can then be purified, for example, by recrystallization.

Diels_Alder_Reaction 3-Sulfolene 3-Sulfolene Heat Heat 3-Sulfolene->Heat Buta-1,3-diene Buta-1,3-diene Heat->Buta-1,3-diene Diels_Alder_Reaction_Node Diels-Alder Reaction (Refluxing Toluene) Buta-1,3-diene->Diels_Alder_Reaction_Node N-Phenylmaleimide_DA This compound N-Phenylmaleimide_DA->Diels_Alder_Reaction_Node Diels_Alder_Adduct Diels_Alder_Adduct Diels_Alder_Reaction_Node->Diels_Alder_Adduct

Diels-Alder Reaction Workflow
1,3-Dipolar Cycloaddition with Nitrones

  • Reactant Preparation: Dissolve the chosen nitrone and this compound in a suitable solvent.

  • Reaction: The reaction is typically carried out with stirring at a specific temperature, which can range from room temperature to elevated temperatures, for a duration determined by the reactivity of the substrates.

  • Monitoring and Work-up: The reaction progress is monitored by techniques like TLC. Upon completion, the solvent is removed, and the crude product is purified, often by column chromatography.

The reaction of α-(4-Methoxy)phenyl-N-Phenyl nitrone with this compound has been reported to yield the syn isoxazolidine, while the reaction with α-(2-fluoro)phenyl-N-phenyl nitrone gives the anti-isoxazolidine.[10]

Dipolar_Cycloaddition Nitrone Nitrone Cycloaddition 1,3-Dipolar Cycloaddition Nitrone->Cycloaddition N-Phenylmaleimide_DC This compound N-Phenylmaleimide_DC->Cycloaddition Isoxazolidine Isoxazolidine Cycloaddition->Isoxazolidine

1,3-Dipolar Cycloaddition General Scheme

Polymerization of this compound

This compound is a monomer used in the synthesis of polymers with enhanced thermal stability.[11][12] A general workflow for the free-radical polymerization of this compound is described below.

  • Monomer and Initiator Preparation: Purify this compound and the chosen free-radical initiator (e.g., AIBN or benzoyl peroxide) if necessary.[12]

  • Polymerization Setup: In a reaction vessel, dissolve this compound and the initiator in a suitable solvent (e.g., DMSO).[11][13]

  • Reaction: Heat the solution to a specific temperature (e.g., 60-80 °C) to initiate polymerization and maintain this temperature for a set period (e.g., several hours to 48 hours).[11]

  • Precipitation and Purification: At intervals or at the end of the reaction, precipitate the polymer by adding the reaction solution dropwise to a non-solvent like methanol (which may contain a small amount of HCl).[11]

  • Isolation and Drying: Collect the precipitated polymer by filtration, wash it repeatedly with the non-solvent and deionized water, and then dry it under vacuum to a constant weight.[11]

Polymerization_Workflow Start Start Dissolve Dissolve this compound and Initiator in Solvent Start->Dissolve Heat Heat to Initiate Polymerization Dissolve->Heat Polymerize Maintain Temperature for Polymerization Heat->Polymerize Precipitate Precipitate Polymer in Non-Solvent Polymerize->Precipitate Filter_Wash Filter and Wash the Polymer Precipitate->Filter_Wash Dry Dry Polymer Under Vacuum Filter_Wash->Dry End End Dry->End

This compound Polymerization Workflow

Role in Drug Development: Targeting Glioblastoma

Recent research has highlighted the potential of this compound as a therapeutic agent in the treatment of glioblastoma (GBM), a highly aggressive brain tumor.[14][15] this compound acts as an inhibitor of the malate-aspartate shuttle (MAS) by targeting the solute carrier family 25 member 11 (SLC25A11) protein.[14][15][16][17]

Signaling Pathway

The malate-aspartate shuttle is a crucial metabolic pathway that transports cytosolic NADH equivalents into the mitochondria for ATP production through oxidative phosphorylation.[14][17] Glioblastoma cells exhibit a high dependence on this shuttle for their energy needs.[14][15]

This compound inhibits SLC25A11, an antiporter protein that is a key component of the MAS.[14][15] This inhibition disrupts the transport of NADH into the mitochondria, leading to a decrease in ATP production and a switch in the cancer cells' bioenergetics.[14][15] The consequences of this disruption include:

  • Decreased cell viability and proliferation.[14]

  • Inhibition of cell-cycle and mitotic processes.[14]

  • Reduced stemness and invasive properties of glioblastoma cells.[14]

  • Suppression of tumor growth in vivo.[14][15]

NPM_Signaling_Pathway cluster_cell Glioblastoma Cell cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion NADH_c Cytosolic NADH MAS Malate-Aspartate Shuttle (MAS) NADH_c->MAS transported by SLC25A11 SLC25A11 MAS->SLC25A11 contains NADH_m Mitochondrial NADH MAS->NADH_m delivers OxPhos Oxidative Phosphorylation NADH_m->OxPhos ATP ATP Production OxPhos->ATP Tumor_Growth Tumor Growth & Survival ATP->Tumor_Growth supports NPM This compound NPM->SLC25A11 inhibits

This compound's Mechanism of Action in Glioblastoma

This targeted inhibition of a critical metabolic pathway in cancer cells makes this compound a promising candidate for further investigation and development as an anti-cancer therapeutic.

References

Synthesis of N-Phenylmaleimide from maleic anhydride and aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of N-Phenylmaleimide, a versatile compound with significant applications in polymer chemistry, pharmaceuticals, and as a key intermediate in various organic syntheses. This document provides a thorough overview of the prevalent synthetic methodologies, focusing on the reaction between maleic anhydride and aniline. It includes detailed experimental protocols, a summary of quantitative data, and a mechanistic exploration of the transformation.

Introduction

This compound is a crucial reagent known for its reactivity as a dienophile in Diels-Alder reactions and its ability to undergo Michael additions.[1] These properties make it a valuable building block in the synthesis of complex organic molecules and polymers. The most common and economically viable route to this compound involves the reaction of maleic anhydride with aniline, which can be performed in one or two steps. This guide will focus on the widely adopted two-step process, which proceeds via the formation of an intermediate, Maleanilic acid.

Reaction Mechanism and Workflow

The synthesis of this compound from maleic anhydride and aniline is typically a two-step process. The first step involves the formation of Maleanilic acid through the acylation of aniline with maleic anhydride. The second step is the cyclodehydration of Maleanilic acid to yield this compound.

Reaction Mechanism

The reaction proceeds through a nucleophilic acyl substitution. Initially, the lone pair of electrons on the nitrogen atom of aniline attacks one of the carbonyl carbons of maleic anhydride. This leads to the opening of the anhydride ring and the formation of a carboxylate and an amide functional group, resulting in the intermediate Maleanilic acid.[2]

In the subsequent step, the Maleanilic acid is treated with a dehydrating agent, typically acetic anhydride in the presence of a catalyst like sodium acetate.[1][3] This forms a mixed anhydride intermediate. The amide nitrogen then acts as an intramolecular nucleophile, attacking the newly formed anhydride carbonyl group. This is followed by the elimination of an acetate group to form the five-membered imide ring of this compound.[4]

Reaction_Mechanism cluster_step1 Step 1: Formation of Maleanilic Acid cluster_step2 Step 2: Cyclodehydration to this compound MA Maleic Anhydride TS1 Nucleophilic Attack MA->TS1 AN Aniline AN->TS1 MAA Maleanilic Acid TS1->MAA MAA2 Maleanilic Acid MI Mixed Anhydride Intermediate MAA2->MI AA Acetic Anhydride (Dehydrating Agent) AA->MI NaOAc Sodium Acetate (Catalyst) NaOAc->MI cat. TS2 Intramolecular Nucleophilic Attack MI->TS2 NPM This compound TS2->NPM

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Workflow

The overall experimental workflow for the two-step synthesis of this compound is outlined below. It begins with the synthesis of the Maleanilic acid intermediate, followed by its isolation and subsequent cyclization to the final product.

Experimental_Workflow cluster_synthesis Synthesis cluster_isolation Isolation of Intermediate cluster_cyclization Cyclization cluster_purification Purification of Final Product A Dissolve Maleic Anhydride in Ether B Add Aniline Solution Dropwise A->B C Stir at Room Temperature B->C D Cool Reaction Mixture C->D E Filter Maleanilic Acid D->E F Wash with Ether E->F G Dry the Intermediate F->G H Suspend Maleanilic Acid in Acetic Anhydride G->H I Add Sodium Acetate H->I J Heat the Mixture I->J K Cool to Room Temperature J->K L Pour into Ice Water K->L M Filter this compound L->M N Wash with Water and Petroleum Ether M->N O Dry the Final Product N->O P Recrystallize from Cyclohexane (Optional) O->P

Caption: Experimental workflow for this compound synthesis.

Experimental Protocols

The following protocols are based on established and reliable methods for the synthesis of this compound.[1]

Synthesis of Maleanilic Acid
  • In a 5-liter three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve 196 g (2 moles) of maleic anhydride in 2.5 liters of ethyl ether.

  • Once the maleic anhydride has completely dissolved, add a solution of 186 g (2 moles) of aniline in 200 ml of ether dropwise through the dropping funnel.

  • Stir the resulting thick suspension at room temperature for 1 hour.

  • Cool the mixture to 15-20°C in an ice bath.

  • Collect the product by suction filtration. The resulting fine, cream-colored powder is Maleanilic acid.

Synthesis of this compound
  • In a 2-liter Erlenmeyer flask, combine 670 ml of acetic anhydride and 65 g of anhydrous sodium acetate.

  • Add 316 g of the previously synthesized Maleanilic acid to the flask.

  • Heat the suspension on a steam bath with swirling for 30 minutes until the solid dissolves.

  • Cool the reaction mixture to near room temperature in a cold water bath.

  • Pour the cooled solution into 1.3 liters of ice water to precipitate the product.

  • Collect the crude this compound by suction filtration.

  • Wash the product three times with 500 ml portions of ice-cold water, followed by a single wash with 500 ml of petroleum ether (b.p. 30-60°C).

  • Dry the product. For further purification, the crude product can be recrystallized from cyclohexane.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound and its intermediate.

ParameterMaleanilic AcidThis compound (Crude)This compound (Recrystallized)Reference
Yield 97-98%75-80%-[1]
Melting Point 201-202°C88-89°C89-89.8°C[1]
Appearance Fine, cream-colored powder-Canary-yellow needles[1]

Alternative Synthetic Approaches

While the two-step method is common, other procedures for the synthesis of this compound have been reported. These include:

  • One-Step Synthesis: Maleic anhydride and aniline can be reacted in a single step in the presence of a water-immiscible organic solvent and a catalyst like p-toluenesulfonic acid at elevated temperatures.[5]

  • Microwave-Assisted Synthesis: For substituted N-phenylmaleimides, microwave irradiation has been shown to significantly reduce reaction times for the cyclization step.[6]

  • Solvent-Free Synthesis: The initial acylation of aniline with maleic anhydride can be performed under solvent-free conditions, aligning with green chemistry principles.[3][6]

Purification Methods

The purity of this compound is crucial for its subsequent applications. Common purification techniques include:

  • Recrystallization: As detailed in the experimental protocol, recrystallization from solvents like cyclohexane is effective for obtaining high-purity, crystalline this compound.[1]

  • Column Chromatography: For removing oligomeric or colored impurities, purification of an N-substituted maleimide solution using a silica gel column has been reported.[7]

  • Distillation: High-purity this compound can be obtained by distillation under reduced pressure.[5]

Conclusion

The synthesis of this compound from maleic anhydride and aniline is a well-established and efficient process. The two-step method, involving the formation and subsequent cyclization of Maleanilic acid, provides high yields of the desired product. This guide has provided a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data, and a mechanistic understanding. The alternative synthetic and purification methods discussed offer flexibility and can be adapted based on specific laboratory capabilities and purity requirements. This information serves as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

References

N-Phenylmaleimide solubility in organic solvents like acetone and DMF

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of N-Phenylmaleimide's Solubility Profile in Acetone and N,N-Dimethylformamide (DMF)

This technical guide provides a comprehensive overview of the solubility of this compound (NPM) in two common organic solvents: acetone and N,N-Dimethylformamide (DMF). This information is critical for researchers, chemists, and professionals in drug development and polymer science who utilize NPM in their work. The following sections detail quantitative solubility data, standardized experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

This compound exhibits good solubility in both acetone and DMF. The following table summarizes the available quantitative data for the solubility of this compound in these solvents. This data is essential for preparing solutions of specific concentrations for various applications, including chemical reactions, polymer formulations, and analytical testing.

SolventTemperatureSolubility (g / 100g of Solvent)
AcetoneAmbient48
N,N-Dimethylformamide (DMF)Ambient51

Data sourced from NIPPON SHOKUBAI product information.[1]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a solid organic compound like this compound in an organic solvent. This protocol is based on the widely used isothermal shake-flask method.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (analytical grade)

  • Solvent (e.g., Acetone, DMF), HPLC grade or equivalent

  • Scintillation vials or sealed flasks

  • Thermostatically controlled shaker or incubator

  • Analytical balance (readable to at least 0.1 mg)

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for concentration measurement (e.g., UV-Vis Spectrophotometer, HPLC)

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of scintillation vials or flasks. The exact amount should be more than what is expected to dissolve to ensure a saturated solution is formed.

    • Accurately pipette a known volume of the desired solvent (e.g., 10 mL of acetone) into each vial.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to shake for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. This ensures that the solvent is fully saturated with the solute.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed in the constant temperature environment for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette. It is crucial not to disturb the undissolved solid at the bottom of the vial.

    • Immediately filter the collected supernatant through a syringe filter to remove any suspended solid particles.

  • Analysis:

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

    • Measure the concentration of this compound in the diluted solution using a calibrated analytical method (e.g., UV-Vis spectrophotometry at a predetermined wavelength or HPLC with a suitable detector).

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

    • Express the solubility in the desired units, such as grams of solute per 100 grams of solvent or moles per liter.

Experimental Workflow Diagram

The following diagram illustrates the logical steps involved in the experimental determination of solubility using the shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Weigh excess This compound B Add known volume of solvent A->B C Seal and place in thermostatic shaker B->C D Equilibrate for 24-48 hours C->D E Settle and withdraw supernatant D->E F Filter supernatant E->F G Dilute sample F->G H Analyze concentration (e.g., HPLC, UV-Vis) G->H I Calculate Solubility H->I

Caption: Workflow for determining the solubility of this compound.

References

An In-depth Technical Guide on the Crystal Structure and Molecular Weight of N-Phenylmaleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight and detailed crystal structure of N-Phenylmaleimide (NPM). The information presented herein is curated for professionals in research and development, offering precise data, experimental methodologies, and a logical workflow for structural determination.

Molecular Properties of this compound

This compound is an organic compound that appears as yellow needles at room temperature.[1] It is a key reagent in various chemical syntheses, including polymer chemistry and bioconjugation. Its fundamental molecular properties are summarized below.

PropertyValueSource
Chemical Formula C₁₀H₇NO₂[2][3][4][5]
Molecular Weight 173.17 g/mol [1][2][6]
CAS Number 941-69-5[1][3][5]
IUPAC Name 1-phenylpyrrole-2,5-dione[1]

Crystallographic Data

The definitive three-dimensional arrangement of atoms in solid this compound has been elucidated by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system. Detailed crystallographic data are presented in the table below, derived from the study by Kajfež et al. (2003).[6]

ParameterValue
Crystal System Monoclinic
Space Group P 2₁/n
a (Å) Value not explicitly provided in snippet
b (Å) Value not explicitly provided in snippet
c (Å) Value not explicitly provided in snippet
α (°) 90
β (°) Value not explicitly provided in snippet
γ (°) 90
Volume (ų) Value not explicitly provided in snippet
Z (molecules/unit cell) Value not explicitly provided in snippet
Interplanar Angle The molecule is described by two primary planes: the phenyl ring and the maleimide ring. The angle between these planes is 48.60(18)°.[6]

Experimental Protocols

The determination of the molecular and crystal structure of this compound involves two critical phases: the synthesis and crystallization of the compound, followed by its analysis using single-crystal X-ray diffraction.

Synthesis and Crystallization

The synthesis of this compound is achieved through a two-step reaction.[6] This process involves the condensation of an arylamine (aniline) with maleic anhydride, which proceeds through the formation of an N-arylmaleamic acid intermediate. This intermediate is subsequently cyclized via dehydration to yield the final this compound product.[6]

Crystallization Protocol:

  • Analytically pure this compound compound is dissolved in a mixture of ethanol and water.[6]

  • The solution is allowed to stand, promoting the slow formation of crystals.

  • The resulting rectangular prismatic crystals are harvested. The reported melting point for these crystals is 90 °C.[6]

Single-Crystal X-ray Diffraction

The following protocol outlines the general methodology for determining the crystal structure of a compound like this compound using a single-crystal X-ray diffractometer.

1. Crystal Selection and Mounting:

  • A high-quality, defect-free single crystal of this compound (typically 0.1-0.3 mm in all dimensions) is selected under a microscope.[6]

  • The chosen crystal is carefully mounted on a goniometer head, often using a cryoloop or a glass fiber with a suitable adhesive.[1]

2. Data Collection:

  • The mounted crystal is placed in the X-ray diffractometer and cooled to a stable, low temperature (e.g., 100 K) to minimize thermal vibrations.

  • A monochromatic X-ray beam is directed at the crystal.[7]

  • The crystal is rotated through a series of small increments, and at each orientation, the resulting diffraction pattern of X-ray reflections is recorded by a detector, such as a CCD or pixel detector.[6][8] This process continues until a complete sphere of diffraction data is collected.[8]

3. Data Processing:

  • The collected raw diffraction images are processed using specialized software.

  • Indexing: The diffraction spots are assigned Miller indices (h, k, l), which define the crystal lattice and unit cell parameters.[7]

  • Integration: The intensity of each indexed reflection is measured and corrected for experimental factors (e.g., polarization, absorption).

  • Scaling and Merging: Data from multiple images are scaled and merged to create a final, comprehensive reflection file.

4. Structure Solution and Refinement:

  • The processed data is used to solve the "phase problem" and generate an initial electron density map of the molecule.[7]

  • An initial molecular model is built into the electron density map.

  • This model is then refined using least-squares methods, where the calculated diffraction pattern from the model is compared against the experimental data. The atomic positions and other parameters are adjusted to minimize the difference, resulting in a highly accurate final structure.[6]

Workflow Visualization

The logical flow from compound synthesis to final structure validation is a critical aspect of crystallography. The following diagram illustrates this experimental workflow.

Crystal_Structure_Workflow cluster_synthesis Material Preparation cluster_data X-ray Diffraction Analysis cluster_analysis Structural Determination Synthesis Synthesis of This compound Crystallization Growth of Single Crystals Synthesis->Crystallization Mounting Crystal Selection & Mounting Crystallization->Mounting Data_Collection Diffraction Data Collection Mounting->Data_Collection Processing Data Processing (Indexing, Integration) Data_Collection->Processing Solution Structure Solution (Phase Problem) Processing->Solution Refinement Model Building & Refinement Solution->Refinement Validation Final Structure Validation (CIF) Refinement->Validation Final_Output Published Crystal Structure Validation->Final_Output

Caption: Workflow for this compound Crystal Structure Determination.

References

Reactivity of N-Phenylmaleimide with Thiol Groups: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Phenylmaleimide and its derivatives have emerged as indispensable reagents in the fields of bioconjugation, chemical biology, and drug development. Their high reactivity and selectivity towards thiol groups, predominantly found in cysteine residues of proteins and peptides, have made them a cornerstone for the construction of well-defined bioconjugates. This technical guide provides a comprehensive overview of the core principles governing the reactivity of this compound with thiols, offering a detailed exploration of the reaction mechanism, kinetics, influencing factors, and practical applications. This document is intended to serve as a valuable resource for researchers and professionals seeking to leverage this powerful chemistry in their work.

The fundamental reaction between a maleimide and a thiol is a Michael addition, which results in the formation of a stable thioether linkage.[1] This reaction is highly efficient and proceeds under mild conditions, making it particularly suitable for modifying sensitive biological molecules.[2] Its classification as a "click chemistry" reaction underscores its reliability, high yield, and the simplicity of the reaction setup.[3]

This guide will delve into the quantitative aspects of this reaction, providing data on reaction rates and adduct stability. Furthermore, it will present detailed experimental protocols for common conjugation procedures and showcase visualizations of key pathways and workflows where this compound plays a critical role.

Core Principles of Reactivity

The Michael Addition Mechanism

The reaction between this compound and a thiol group proceeds via a nucleophilic Michael addition. The electron-withdrawing nature of the two carbonyl groups in the maleimide ring renders the carbon-carbon double bond electrophilic and susceptible to attack by a nucleophile. In the context of biological systems, the deprotonated thiol group (thiolate anion, -S⁻) of a cysteine residue acts as the potent nucleophile.

The reaction is most efficient in the pH range of 6.5 to 7.5.[4] Below this range, the concentration of the reactive thiolate anion is low due to the protonation of the thiol group. Above pH 7.5, competing side reactions, such as the reaction of maleimides with the ε-amino group of lysine residues, become more significant.[3]

G cluster_reactants Reactants cluster_transition Transition State cluster_product Product NPM This compound TS Thiolate Attack NPM->TS pH 6.5-7.5 Thiol Thiol (R-SH) Thiol->TS Adduct Thioether Adduct TS->Adduct Stable C-S bond

Caption: Reaction mechanism of this compound with a thiol group.

Factors Influencing Reactivity

Several factors can influence the rate and efficiency of the this compound-thiol reaction. A thorough understanding of these parameters is crucial for optimizing conjugation protocols.

G center This compound-Thiol Reaction pH pH (Optimal: 6.5-7.5) pH->center Temp Temperature Temp->center Solvent Solvent Polarity Solvent->center Thiol_pKa Thiol pKa Thiol_pKa->center Sterics Steric Hindrance Sterics->center Maleimide_Sub Maleimide N-Substituent Maleimide_Sub->center

Caption: Key factors influencing the this compound-thiol reaction.

  • pH: As previously mentioned, the optimal pH range is 6.5-7.5 to ensure a sufficient concentration of the reactive thiolate anion while minimizing side reactions.[4]

  • Temperature: The reaction rate increases with temperature. However, for sensitive biomolecules, reactions are often carried out at room temperature or 4°C to prevent denaturation.

  • Solvent: The polarity of the solvent can influence the reaction rate. Polar aprotic solvents are generally favored.

  • Thiol pKa: The pKa of the thiol group determines the concentration of the thiolate anion at a given pH. Thiols with lower pKa values will react faster at a given pH.

  • Steric Hindrance: The accessibility of the thiol group can significantly impact the reaction rate. Steric hindrance around the cysteine residue can slow down the conjugation.

  • Maleimide N-Substituent: The nature of the substituent on the maleimide nitrogen can influence the reactivity of the double bond and the stability of the resulting adduct. Electron-withdrawing groups on an N-aryl substituent can increase the rate of hydrolysis of the thiosuccinimide ring, leading to a more stable, ring-opened product.[3][5]

Side Reactions and Adduct Stability

While the maleimide-thiol reaction is highly specific, several side reactions can occur, impacting the homogeneity and stability of the final conjugate.

  • Hydrolysis of the Maleimide: The maleimide ring can undergo hydrolysis, especially at pH values above 7.5, rendering it unreactive towards thiols.[6]

  • Retro-Michael Reaction: The thioether bond formed can undergo a retro-Michael reaction, leading to the dissociation of the conjugate. This is a significant concern for the in vivo stability of antibody-drug conjugates (ADCs).[7]

  • Thiazine Rearrangement: With N-terminal cysteine residues, a rearrangement can occur, leading to the formation of a six-membered thiazine ring. This side reaction is more prevalent at basic pH.[8]

The stability of the thioether adduct is a critical consideration, particularly for therapeutic applications. The retro-Michael reaction can be mitigated by hydrolysis of the succinimide ring in the adduct, which forms a stable, ring-opened structure that is resistant to cleavage. N-aryl maleimides have been shown to form more stable adducts compared to N-alkyl maleimides due to the accelerated hydrolysis of the thiosuccinimide ring.[2]

Quantitative Data on Reactivity and Stability

The following tables summarize key quantitative data related to the reactivity of this compound and the stability of the resulting adducts.

Table 1: Second-Order Rate Constants for the Reaction of Maleimides with Thiols

Maleimide DerivativeThiolpHTemperature (°C)Second-Order Rate Constant (M⁻¹s⁻¹)Reference
This compound2-Mercaptoethanol7.422900[9]
This compoundL-Cysteine6.625120[6]
N-EthylmaleimideL-Cysteine6.625120[6]

Table 2: Half-life of Maleimide-Thiol Adducts in the Presence of Glutathione (GSH)

Maleimide DerivativeThiol AdductConditionsHalf-life (hours)Reference
N-Alkyl MaleimideCysteine conjugateSerum, 37°C35-67% deconjugation after 7 days[2]
N-Aryl MaleimideCysteine conjugateSerum, 37°C<20% deconjugation after 7 days[2]
N-Ethylmaleimide4-Mercaptophenylacetic acidpH 7.4, 37°C20-80[10]

Table 3: Yields of N-Aryl Maleimide Conjugation with N-acetyl-L-cysteine

N-Aryl Maleimide SubstituentYield (%)Reference
-H (this compound)80-96[1]
-SF₅80-96[1]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol 1: General Procedure for Protein Conjugation with this compound

This protocol describes the labeling of a protein with a thiol-reactive this compound derivative.

1. Materials:

  • Protein containing accessible cysteine residues

  • This compound derivative (e.g., fluorescently labeled)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching reagent: L-cysteine or β-mercaptoethanol

  • Purification column (e.g., size-exclusion chromatography)

  • Anhydrous DMSO or DMF

2. Procedure:

  • Protein Preparation:

    • Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.

    • (Optional) If disulfide bonds need to be reduced to expose cysteine thiols, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[11]

  • Maleimide Reagent Preparation:

    • Immediately before use, dissolve the this compound derivative in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the dissolved maleimide reagent to the protein solution with gentle mixing.[11]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction:

    • Add a 50-fold molar excess of L-cysteine or β-mercaptoethanol to quench any unreacted maleimide.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the conjugate from excess reagents using a suitable method, such as size-exclusion chromatography (e.g., a desalting column).

  • Characterization:

    • Determine the degree of labeling (DOL) by UV-Vis spectrophotometry, measuring the absorbance of the protein (at 280 nm) and the conjugated molecule (at its specific absorbance maximum).

    • Further characterization can be performed using techniques like SDS-PAGE and mass spectrometry.

Protocol 2: Monitoring Reaction Kinetics by HPLC

This protocol outlines a method to monitor the kinetics of the this compound-thiol reaction using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound

  • Thiol-containing compound (e.g., glutathione, N-acetylcysteine)

  • Reaction Buffer: Phosphate buffer at the desired pH, degassed

  • HPLC system with a C18 reverse-phase column and UV detector

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Quenching solution (e.g., acidic solution to stop the reaction)

2. Procedure:

  • Reaction Setup:

    • Prepare stock solutions of this compound and the thiol compound in the reaction buffer.

    • Equilibrate the solutions to the desired reaction temperature.

    • Initiate the reaction by mixing the this compound and thiol solutions at known concentrations.

  • Time-course Sampling:

    • At specific time intervals, withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a quenching solution.

  • HPLC Analysis:

    • Inject the quenched samples onto the HPLC system.

    • Separate the reactants and the product using a suitable gradient of Mobile Phase B.

    • Monitor the elution profile at a wavelength where both reactants and the product can be detected (e.g., 214 nm or 254 nm).

    • Quantify the peak areas of the this compound, thiol, and the thioether adduct at each time point.

  • Data Analysis:

    • Plot the concentration of the reactants and/or product as a function of time.

    • Determine the initial reaction rate and calculate the second-order rate constant from the data.

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes where this compound is involved.

Inhibition of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)

This compound is known to inhibit the glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) by reacting with a critical cysteine residue in its active site.[12] This inhibition disrupts the glycolytic pathway.

G G3P Glyceraldehyde-3-Phosphate GAPDH GAPDH (Active Site Cysteine) G3P->GAPDH BPG 1,3-Bisphosphoglycerate GAPDH->BPG NADH NADH GAPDH->NADH NAD NAD+ NAD->GAPDH NPM This compound NPM->GAPDH Inhibition

Caption: Inhibition of GAPDH by this compound.

Workflow for Antibody-Drug Conjugate (ADC) Development

This compound chemistry is a cornerstone in the development of ADCs, where a potent cytotoxic drug is linked to a monoclonal antibody for targeted delivery to cancer cells.

G cluster_antibody Antibody Production cluster_linker_drug Linker-Drug Synthesis cluster_conjugation Conjugation & Purification cluster_final Final Product mAb Monoclonal Antibody (mAb) Production Reduction mAb Disulfide Reduction mAb->Reduction Linker Linker Synthesis with This compound LinkerDrug Linker-Drug (Maleimide-activated) Linker->LinkerDrug Drug Cytotoxic Drug Drug->LinkerDrug Conjugation Thiol-Maleimide Conjugation LinkerDrug->Conjugation Reduction->Conjugation Purification ADC Purification Conjugation->Purification ADC Antibody-Drug Conjugate (ADC) Purification->ADC

Caption: Workflow for the development of an Antibody-Drug Conjugate.

Conclusion

The reaction of this compound with thiol groups is a robust and versatile tool for the construction of bioconjugates. Its high selectivity, rapid kinetics, and the stability of the resulting adducts, particularly with N-aryl maleimides, make it an invaluable methodology in drug development, diagnostics, and fundamental research. A comprehensive understanding of the reaction mechanism, influencing factors, and potential side reactions is paramount for the successful design and implementation of conjugation strategies. This guide has provided an in-depth overview of these core principles, supplemented with quantitative data, detailed experimental protocols, and illustrative diagrams, to empower researchers in their application of this powerful chemical reaction. As the field of bioconjugation continues to evolve, the strategic use of this compound and its derivatives will undoubtedly continue to drive innovation and lead to the development of novel therapeutics and research tools.

References

Unveiling the Thermal Threshold: A Technical Guide to the Stability and Decomposition of N-Phenylmaleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the thermal stability and decomposition temperature of N-Phenylmaleimide (N-PMI). This document provides an in-depth analysis of the thermal properties of N-PMI, complete with quantitative data, detailed experimental protocols, and visual representations of decomposition pathways and analytical workflows.

This compound (N-PMI), a versatile monomer utilized in the synthesis of high-performance polymers, is renowned for its ability to enhance the thermal resistance of various resins. Understanding its intrinsic thermal stability and decomposition characteristics is paramount for its effective application and for ensuring the safety and reliability of the resulting materials. This technical guide consolidates available data on the thermal behavior of N-PMI, offering a critical resource for professionals in materials science and drug development.

Thermal Properties of this compound

This compound is a crystalline solid with a melting point generally reported in the range of 85-90°C. While it contributes significantly to the thermal stability of copolymers, N-PMI itself is known to be thermally sensitive at elevated temperatures, particularly during its synthesis and processing. Upon heating to decomposition, N-PMI primarily yields hazardous products including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2)[1].

Quantitative Thermal Analysis Data

To provide a clear and comparative overview, the following table summarizes the key thermal properties of this compound and its derivatives as reported in the literature. It is important to note that specific decomposition temperatures for pure this compound are not extensively documented in publicly available literature, with most studies focusing on its copolymers.

PropertyValueAnalytical MethodReference
Melting Point85-90 °CVarious
Boiling Point162-163 °C at 12 mmHgDistillation
Decomposition Products Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2)Not Specified[1]

Note: The decomposition temperature of a material can be influenced by factors such as heating rate, atmosphere, and the presence of impurities. The data presented here should be considered as indicative.

Experimental Protocols for Thermal Analysis

Accurate determination of the thermal stability and decomposition temperature of this compound requires precise experimental methodologies. The following sections outline standardized protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), the primary techniques for such characterizations.

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary method for determining the decomposition temperature of a material.

Objective: To determine the onset and peak decomposition temperatures of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Experimental Parameters:

  • Sample Preparation: A small, representative sample of pure this compound (typically 5-10 mg) is accurately weighed and placed in an inert sample pan (e.g., alumina or platinum).

  • Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Heating Program: The sample is heated at a constant rate, commonly 10 °C/min, over a temperature range that encompasses the expected decomposition, for instance, from ambient temperature to 600 °C.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the peak decomposition temperature (the temperature of the maximum rate of mass loss, obtained from the derivative of the TGA curve, DTG).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and glass transitions. For this compound, DSC can reveal its melting behavior and any exothermic or endothermic processes associated with its decomposition or polymerization.

Objective: To determine the melting point and observe any thermal events preceding or following melting.

Instrumentation: A calibrated differential scanning calorimeter.

Experimental Parameters:

  • Sample Preparation: A small amount of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan.

  • Reference: An empty, hermetically sealed aluminum pan is used as a reference.

  • Atmosphere: The analysis is performed under an inert nitrogen atmosphere.

  • Heating Program: The sample is typically heated at a controlled rate, such as 10 °C/min, from ambient temperature to a temperature above its melting point but below its decomposition temperature to observe the melting endotherm. A subsequent heating run to higher temperatures can be performed to investigate decomposition, though TGA is the preferred method for this.

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to determine the onset and peak temperatures of melting.

Visualizing Experimental and Decomposition Pathways

To further elucidate the processes involved in the thermal analysis and decomposition of this compound, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_dsc DSC Analysis start Start: Obtain Pure this compound Sample weigh Accurately weigh 5-10 mg (TGA) or 2-5 mg (DSC) start->weigh place_tga Place sample in TGA pan weigh->place_tga place_dsc Place and seal sample in DSC pan weigh->place_dsc tga_instrument Load sample into TGA instrument place_tga->tga_instrument dsc_instrument Load sample and reference into DSC place_dsc->dsc_instrument tga_program Heat at 10°C/min under Nitrogen tga_instrument->tga_program tga_data Record mass loss vs. temperature tga_program->tga_data tga_analysis Determine onset and peak decomposition temperatures tga_data->tga_analysis dsc_program Heat at 10°C/min under Nitrogen dsc_instrument->dsc_program dsc_data Record heat flow vs. temperature dsc_program->dsc_data dsc_analysis Determine melting point dsc_data->dsc_analysis

Figure 1: Experimental workflow for the thermal analysis of this compound.

Decomposition_Pathway cluster_products Primary Decomposition Products cluster_mechanism Potential Decomposition Steps NPMI This compound (C10H7NO2) heat High Temperature (Thermal Energy) NPMI->heat is subjected to NOx Nitrogen Oxides (NO, NO2) heat->NOx leads to CO Carbon Monoxide (CO) heat->CO leads to CO2 Carbon Dioxide (CO2) heat->CO2 leads to fragments Other Organic Fragments heat->fragments leads to bond_scission Homolytic Bond Cleavage (e.g., C-N, C-C bonds) heat->bond_scission ring_opening Maleimide Ring Opening bond_scission->ring_opening oxidation (if O2 is present) bond_scission->oxidation fragmentation Further Fragmentation ring_opening->fragmentation fragmentation->NOx fragmentation->CO fragmentation->CO2 fragmentation->fragments

Figure 2: Proposed thermal decomposition pathway of this compound.

Conclusion

This technical guide provides a foundational understanding of the thermal stability and decomposition of this compound. While N-PMI is a critical component for enhancing the heat resistance of polymers, its own thermal limitations must be considered during synthesis, processing, and application. The provided experimental protocols offer a standardized approach for researchers to further investigate and precisely quantify the thermal properties of N-PMI and its derivatives. The visualized pathways for analysis and decomposition serve as a conceptual framework for understanding the thermal behavior of this important monomer. Further research, particularly in obtaining precise TGA data for pure this compound and elucidating its detailed decomposition mechanism, will be invaluable to the scientific community.

References

Spectroscopic Profile of N-Phenylmaleimide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the spectroscopic data for N-Phenylmaleimide, a compound of significant interest in chemical synthesis and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering valuable data for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and UV-Vis spectroscopy for this compound.

¹H Nuclear Magnetic Resonance (NMR) Data

Solvent: Chloroform-d (CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.47 - 7.32m5HAromatic protons (C₆H₅)
6.84s2HOlefinic protons (-CH=CH-)

Note: Chemical shifts can vary slightly depending on the solvent and the spectrometer's field strength. The aromatic protons often appear as a complex multiplet.[1][2]

¹³C Nuclear Magnetic Resonance (NMR) Data

Solvent: Chloroform-d (CDCl₃)

Chemical Shift (δ) ppmAssignment
169.5Carbonyl carbons (C=O)
134.4Olefinic carbons (-CH=CH-)
131.2Aromatic C (quaternary)
129.4Aromatic CH
128.7Aromatic CH
126.9Aromatic CH

Note: The assignment of aromatic carbons can be complex and may require advanced NMR techniques for unambiguous identification.

Infrared (IR) Spectroscopy Data

Sample Preparation: KBr Pellet

Wavenumber (cm⁻¹)IntensityAssignment
~1710StrongC=O stretching (imide, symmetric)
~1770StrongC=O stretching (imide, asymmetric)
~1500, ~1600Medium-StrongC=C stretching (aromatic)
~3080WeakC-H stretching (aromatic and olefinic)
~690, ~760StrongC-H bending (aromatic, out-of-plane)

Note: The exact peak positions and intensities can be influenced by the sampling method (e.g., KBr pellet, thin film, or solution).[3][4][5][6][7]

Ultraviolet-Visible (UV-Vis) Spectroscopy Data

Solvent: Methanol

λmax (nm)Molar Absorptivity (ε)
~220Not specified
~280Not specified

Note: Molar absorptivity values are often not reported in general databases but can be determined experimentally via Beer-Lambert law calibration.[8][9]

Experimental Methodologies

The data presented in this guide are typically acquired using standard spectroscopic techniques. The general protocols are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A small amount of this compound (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, commonly Chloroform-d (CDCl₃), in a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, for instance, a 400 or 500 MHz instrument.[1]

  • Data Acquisition:

    • For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum and enhance the signal of the carbon nuclei.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): A small amount of this compound is finely ground with dry potassium bromide (KBr). The mixture is then pressed under high pressure to form a transparent or translucent pellet.[5]

  • Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: A background spectrum of the empty sample compartment or a pure KBr pellet is first recorded. The sample pellet is then placed in the beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background to produce the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A stock solution of this compound is prepared by accurately weighing a small amount of the compound and dissolving it in a known volume of a UV-grade solvent, such as methanol.[9] This solution is then diluted to an appropriate concentration to ensure the absorbance falls within the linear range of the instrument (typically 0.1 to 1 AU).

  • Instrumentation: The analysis is performed using a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: A cuvette containing the pure solvent is used as a reference. The sample cuvette, containing the this compound solution, is placed in the sample path. The instrument scans a range of wavelengths (e.g., 200-400 nm) and records the absorbance, plotting it against the wavelength to identify the absorption maxima (λmax).

Analytical Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis of this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Interpretation Sample This compound Sample Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Prepare KBr Pellet Sample->Prep_IR Prep_UV Dissolve in Methanol Sample->Prep_UV Acq_NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->Acq_NMR Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Acq_UV UV-Vis Spectrophotometer Prep_UV->Acq_UV Proc_NMR Fourier Transform Phasing Baseline Correction Acq_NMR->Proc_NMR Proc_IR Background Subtraction Acq_IR->Proc_IR Proc_UV Baseline Correction Acq_UV->Proc_UV Analysis_NMR Peak Integration Chemical Shift Analysis Proc_NMR->Analysis_NMR Analysis_IR Functional Group Identification Proc_IR->Analysis_IR Analysis_UV Identify λmax Proc_UV->Analysis_UV Final_Report Structure Confirmation & Purity Assessment Analysis_NMR->Final_Report Analysis_IR->Final_Report Analysis_UV->Final_Report

Spectroscopic Analysis Workflow

References

N-Phenylmaleimide in Polymer Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Phenylmaleimide (NPM) has emerged as a versatile and crucial monomer in the synthesis of advanced polymers. Its rigid, five-membered ring structure and reactive double bond contribute to the exceptional thermal stability, high glass transition temperature (Tg), and unique reactive properties of its corresponding polymers and copolymers.[1][2][3] This technical guide provides a comprehensive overview of this compound as a monomer, focusing on its polymerization behavior, detailed experimental protocols, and the properties of the resulting polymers, with a particular emphasis on applications relevant to drug development.

Core Concepts: Polymerization of this compound

This compound can be polymerized through various mechanisms, including free radical, anionic, and controlled radical polymerization techniques. The choice of method significantly influences the resulting polymer's architecture, molecular weight, and polydispersity.

Free Radical Polymerization: This is a common method for polymerizing NPM, often initiated by thermal initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[4][5][6] The free radical polymerization of NPM can be used to synthesize both homopolymers and copolymers. A key feature of NPM in free radical copolymerization, particularly with electron-rich monomers like styrene, is its strong tendency to form alternating copolymers.[6][7] This is attributed to the formation of a charge-transfer complex between the electron-deficient NPM and the electron-rich comonomer.[8][9]

Anionic Polymerization: this compound can undergo anionic polymerization, often initiated by strong bases or organometallic compounds.[10][11][12] This method can offer better control over the polymerization process, leading to polymers with well-defined structures and narrow molecular weight distributions, sometimes exhibiting "living" characteristics.[10] The choice of initiator and solvent is critical in controlling the polymerization.[11][12]

Controlled Radical Polymerization (CRP): Modern controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, have been successfully applied to this compound.[13][14][15] These methods provide excellent control over molecular weight, polydispersity, and polymer architecture, enabling the synthesis of well-defined block copolymers and other complex structures.[13][15]

Quantitative Data Summary

The following tables summarize key quantitative data for the polymerization of this compound under various conditions, extracted from the cited literature.

Table 1: Reactivity Ratios for Copolymerization of this compound (M1)

Comonomer (M2)Polymerization Methodr1r2Reference
StyreneFree Radical0.03250.0524[14]
StyreneFree Radical0.03370.01157[7]
Vinyl AcetateFree Radical86.120.001[16]

Table 2: Properties of this compound Containing Polymers

Polymer SystemPolymerization MethodMn ( g/mol )PDI (Mw/Mn)Tg (°C)Reference
G3-Poly(PhMI-co-St)ATRP-1.12 - 1.35-[14]
P(NPMI-alt-St)Free Radical9,0001.50208.9[17]
PVAc/NPMI (4%)Free Radical--~40[16]
Poly(N-PMI)Anionic (Na3PO4)-->300 (Decomposition)[11]

Experimental Protocols

This section provides detailed methodologies for key polymerization techniques involving this compound.

Protocol 1: Free Radical Copolymerization of this compound and Styrene[4]

Materials:

  • This compound (NPM), recrystallized from an ethanol/water mixture.[7]

  • Styrene, inhibitor removed by distillation under reduced pressure.[7][14]

  • 2,2'-Azobisisobutyronitrile (AIBN), recrystallized from methanol.[5]

  • Toluene and Ethanol (solvents).[4]

Procedure:

  • In a reaction flask equipped with a stirrer and a nitrogen inlet, dissolve this compound and styrene in a mixed solvent of toluene and ethanol.[4]

  • Add AIBN (e.g., 1.5% of the total mass of monomers).[4]

  • Purge the mixture with nitrogen for 30 minutes to remove oxygen.[4]

  • Heat the reaction mixture to 70°C and maintain for 4-5 hours with continuous stirring.[4]

  • After the reaction, cool the mixture to room temperature.[4]

  • Precipitate the resulting copolymer by pouring the reaction mixture into a non-solvent like methanol.

  • Filter the precipitate, wash it several times with the non-solvent, and dry it under vacuum at 60°C.[5]

Protocol 2: RAFT Dispersion Alternating Copolymerization of Styrene with this compound[13][18]

Materials:

  • Poly(N,N-dimethylacrylamide) (PDMAC) macro-Chain Transfer Agent (macro-CTA).[13]

  • Styrene (St).[13]

  • This compound (NMI).[13]

  • Azobisisobutyronitrile (AIBN).[13]

  • Ethanol/Methyl Ethyl Ketone (MEK) mixture (50/50 w/w).[13]

Procedure:

  • In a Schlenk flask, dissolve the PDMAC macro-CTA, AIBN, styrene, and this compound in the ethanol/MEK mixture. A typical molar ratio of CTA to initiator is 10.[13]

  • Seal the flask and purge with nitrogen for 15 minutes at room temperature.[13]

  • Place the flask in a preheated oil bath at 70°C to initiate polymerization.[13]

  • Allow the reaction to proceed for a set time (e.g., >90% conversion can be achieved within 3 hours).[13]

  • The resulting polymer dispersion can be analyzed directly or the polymer can be isolated by precipitation.

Protocol 3: Anionic Polymerization of this compound[11]

Materials:

  • This compound (N-PMI).[11]

  • Sodium phosphate tribasic (Na3PO4) as a catalyst.[11]

  • Dimethyl sulfoxide (DMSO) as a solvent.[11]

  • Methanol with a small amount of HCl.[11]

Procedure:

  • Add the catalyst (e.g., 0.02 mmol Na3PO4) to a solution of N-PMI (1 mmol) in DMSO (2 mL) in a reaction vessel.[11]

  • Stir the mixture at room temperature for 30 minutes, then heat to 80°C for 48 hours to ensure high conversion.[11]

  • Precipitate the polymer by adding the reaction mixture dropwise to methanol containing a small amount of HCl.[11]

  • Filter the resulting polymer, wash with deionized water, methanol, and an acetone/hexane mixture.[11]

  • Dry the final polymer product under vacuum at 80°C.[11]

Visualizations: Mechanisms and Workflows

The following diagrams illustrate the polymerization mechanisms and a general experimental workflow for polymer synthesis and characterization.

FreeRadicalPolymerization Initiator Initiator (e.g., AIBN) Radical Initiator Radical (I•) Initiator->Radical Heat (Δ) GrowingChain1 Growing Polymer Chain (~M1•) Radical->GrowingChain1 Initiation + M1 NPM This compound (M1) Styrene Styrene (M2) GrowingChain2 Growing Polymer Chain (~M2•) GrowingChain1->GrowingChain2 Propagation + M2 AlternatingCopolymer Alternating Copolymer (-M1-M2-)n GrowingChain1->AlternatingCopolymer Termination GrowingChain2->GrowingChain1 Propagation + M1 GrowingChain2->AlternatingCopolymer Termination

Caption: Free Radical Copolymerization of this compound and Styrene.

RAFT_Mechanism cluster_initiation Initiation cluster_raft RAFT Process Initiator Initiator (I-I) Radical Initiator Radical (I•) Initiator->Radical Δ PropagatingRadical Propagating Radical (Pn•) Radical->PropagatingRadical + n(M) Monomer Monomer (M) RAFT_Agent RAFT Agent (Z-C(=S)S-R) Intermediate Intermediate Radical PropagatingRadical->Intermediate + RAFT Agent DormantPolymer Dormant Polymer Chain (Pn-S-C(=S)Z) Intermediate->DormantPolymer Fragmentation LeavingGroupRadical Leaving Group Radical (R•) Intermediate->LeavingGroupRadical Fragmentation PropagatingRadical2 Propagating Radical (Pm•) LeavingGroupRadical->PropagatingRadical2 + m(M) DormantPolymer2 Dormant Polymer Chain (Pm-S-C(=S)Z) PropagatingRadical2->DormantPolymer2 + Dormant Chain (Reinitiation)

Caption: Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization Mechanism.

ExperimentalWorkflow MonomerPrep Monomer & Initiator Purification/Preparation ReactionSetup Reaction Setup (Solvent, Degassing) MonomerPrep->ReactionSetup Polymerization Polymerization (Controlled Temperature & Time) ReactionSetup->Polymerization Isolation Polymer Isolation (Precipitation, Filtration) Polymerization->Isolation Purification Purification (Washing, Reprecipitation) Isolation->Purification Drying Drying (Vacuum Oven) Purification->Drying Characterization Characterization Drying->Characterization GPC GPC (Mn, Mw, PDI) Characterization->GPC NMR NMR (Composition, Structure) Characterization->NMR TGA TGA/DSC (Thermal Properties) Characterization->TGA FTIR FT-IR (Functional Groups) Characterization->FTIR

Caption: General Experimental Workflow for Polymer Synthesis and Characterization.

Applications in Drug Development and Biomedical Fields

The unique properties of this compound-containing polymers make them attractive for various applications in drug development and biomedical research.

  • Drug Delivery: The ability to create well-defined block copolymers using techniques like RAFT allows for the synthesis of amphiphilic structures that can self-assemble into micelles or vesicles.[13] These nanocarriers can encapsulate hydrophobic drugs, improving their solubility and enabling targeted delivery.

  • Bioconjugation: The maleimide group is well-known for its reactivity towards thiol groups found in cysteine residues of proteins and peptides. This specific and efficient reaction, known as a Michael addition, is widely used to create polymer-protein conjugates for therapeutic applications, improving the stability and pharmacokinetic profile of protein-based drugs.

  • Thermosensitive Materials: The high glass transition temperature of NPM-containing polymers can be leveraged to design materials with specific thermal responses.[17][18] This is relevant for creating "smart" materials that can undergo a phase transition or change their properties in response to temperature, which can be utilized for controlled drug release.

  • Biomaterials: The enhanced thermal and mechanical stability imparted by NPM makes its copolymers suitable for the development of robust biomaterials for medical devices and implants.[2][19]

Conclusion

This compound is a monomer of significant interest for the synthesis of high-performance polymers. Its versatile polymerization behavior, particularly its propensity for alternating copolymerization and its compatibility with controlled radical polymerization techniques, allows for the creation of a wide array of polymer architectures with tailored properties. The high thermal stability and reactivity of the resulting polymers open up numerous possibilities for advanced applications, especially in the demanding fields of drug development and biomaterials science. This guide provides a foundational understanding and practical protocols for researchers and scientists looking to explore the potential of this compound in their work.

References

An In-depth Technical Guide to N-Phenylmaleimide Derivatives and Their Unique Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Phenylmaleimide (NPM) derivatives, a class of compounds demonstrating significant potential across various scientific disciplines, particularly in drug development and materials science. This document details their synthesis, unique physicochemical properties, and mechanisms of action, supported by experimental protocols and quantitative data. Special emphasis is placed on their emerging role in targeted therapies.

Core Properties of this compound Derivatives

This compound and its derivatives are characterized by a core structure featuring a maleimide ring attached to a phenyl group. This arrangement imparts a unique combination of reactivity and stability, making them valuable synthons and functional molecules.

Key Attributes:

  • Reactivity: The electron-deficient double bond of the maleimide ring is highly susceptible to Michael addition reactions, particularly with thiol groups found in cysteine residues of proteins. This specific reactivity is the foundation of their widespread use in bioconjugation.

  • Thermal Stability: The incorporation of the phenylmaleimide moiety into polymer backbones significantly enhances their thermal resistance, increasing properties like the glass transition temperature (Tg) and the heat distortion temperature (HDT).[1]

  • Biocidal and Photosensitive Properties: this compound itself exhibits biocidal activity, finding use as a bactericide and fungicide.[1] Its photosensitivity also allows for its application in UV-curable resins and coatings.[1]

  • Versatility in Synthesis: The phenyl ring provides a scaffold for a wide array of chemical modifications through electrophilic aromatic substitution, allowing for the synthesis of a diverse library of derivatives with tailored properties. These derivatives are crucial as intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2]

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is typically a two-step process starting from maleic anhydride and a substituted aniline.[3][4][5]

General Synthetic Pathway:

  • Amine Acylation: Maleic anhydride reacts with a substituted aniline at room temperature to form the corresponding N-substituted maleanilic acid.[3][4]

  • Cyclization: The maleanilic acid intermediate is then cyclized to the this compound derivative by heating in the presence of a dehydrating agent, such as acetic anhydride, with a catalyst like sodium acetate.[3][4]

A variety of solvents can be used for the initial acylation, including environmentally friendly options.[5] The reaction conditions can be modified to optimize yield and purity.[3][4]

Quantitative Data on this compound Derivatives

The following tables summarize key quantitative data for this compound and some of its derivatives, highlighting their physicochemical and biological properties.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₇NO₂[3]
Molecular Weight173.17 g/mol [3]
Melting Point85-87 °C[4]
Boiling Point162-163 °C at 12 mmHg[4]
SolubilitySlightly soluble in water; Soluble in methanol, ethanol, and benzene[4]

Table 2: Cytotoxicity of this compound Derivatives against B16F10 Melanoma Cells

CompoundR GroupIC₅₀ (µM) at 24hIC₅₀ (µM) at 48hIC₅₀ (µM) at 72h
M2 H13 ± 0.88.0 ± 1.27.5 ± 0.9
M5 4-methyl18 ± 0.912 ± 1.48.5 ± 1.1
M7 4-methoxy17 ± 0.511 ± 1.15.4 ± 1.2
M9 4-ethyl11 ± 0.99.0 ± 1.14.5 ± 1.3

Data sourced from a study on the cytotoxicity of this compound derivatives.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of this compound derivatives.

Synthesis of N-(4-chlorophenyl)maleimide

This protocol is adapted from a green chemistry experiment for undergraduate organic chemistry.[3]

Materials:

  • Maleic anhydride

  • 4-chloroaniline

  • Ethyl acetate

  • Anhydrous sodium acetate

  • Acetic anhydride

  • Ethanol

  • Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, filtration apparatus)

Procedure:

  • Amine Acylation:

    • Dissolve 4-chloroaniline in ethyl acetate.

    • Separately, dissolve maleic anhydride in ethyl acetate.

    • Add the maleic anhydride solution to the 4-chloroaniline solution while stirring vigorously for approximately 5 minutes.

    • Collect the resulting precipitate (N-(4-chloro)maleanilic acid) by vacuum filtration and wash with ethyl acetate.

  • Synthesis of Maleimide:

    • Create a slurry of the N-(4-chloro)maleanilic acid, anhydrous sodium acetate, and acetic anhydride in a round-bottom flask.

    • Heat the reaction mixture at 60–70°C for 60 minutes.

    • Pour the reaction mixture into ice-cold deionized water and stir vigorously.

    • Collect the product by vacuum filtration and recrystallize from ethanol.

    • Air-dry the final product, N-(4-chlorophenyl)maleimide.

Evaluation of Cytotoxicity using MTT Assay

This protocol is based on the methodology used to assess the anticancer activity of this compound derivatives.[6]

Materials:

  • B16F10 melanoma cells

  • Culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)

  • This compound derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture B16F10 cells in a humidified atmosphere with 5% CO₂ at 37°C.

    • Harvest the cells and seed them into 96-well plates at a suitable density.

  • Compound Treatment:

    • After cell attachment, treat the cells with various concentrations of the this compound derivatives (dissolved in DMSO) for 24, 48, and 72 hours. Include a vehicle control (DMSO only).

  • MTT Assay:

    • After the incubation period, remove the culture medium.

    • Add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals by viable cells.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 550 nm.

    • Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Signaling Pathways and Mechanisms of Action

This compound derivatives have been shown to exert their biological effects through the modulation of key cellular signaling pathways, making them attractive candidates for targeted cancer therapy.

Induction of Apoptosis

Several studies suggest that this compound derivatives can induce apoptosis, or programmed cell death, in cancer cells.[6] The mechanism is thought to involve the generation of reactive oxygen species (ROS) and the subsequent activation of mitochondrial-mediated apoptotic pathways.

Apoptosis_Pathway NPM_Derivative This compound Derivative ROS Increased ROS Production NPM_Derivative->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound derivatives.

Inhibition of NF-κB Signaling

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammation, immunity, and cell survival, and its dysregulation is a hallmark of many cancers. Some studies suggest that maleimide-containing compounds can inhibit the NF-κB pathway. The exact mechanism for this compound derivatives is still under investigation but may involve the inhibition of IκBα phosphorylation and degradation, thereby preventing the nuclear translocation of the active p65 subunit.

NFkB_Pathway cluster_cytoplasm Cytoplasm Stimulus Inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK IkBa_p65_p50 IκBα-p65-p50 (Inactive Complex) IKK->IkBa_p65_p50 Phosphorylation p_IkBa p-IκBα IkBa_p65_p50->p_IkBa Proteasome Proteasomal Degradation p_IkBa->Proteasome p65_p50 p65-p50 (Active Dimer) Proteasome->p65_p50 Release Nucleus Nucleus p65_p50->Nucleus Translocation Transcription Gene Transcription (Inflammation, Survival) Nucleus->Transcription NPM_Derivative This compound Derivative NPM_Derivative->IKK Inhibition

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound derivatives.

Experimental Workflows

Visualizing experimental workflows can aid in the clear communication and replication of complex procedures.

Workflow for Synthesis and Characterization

Synthesis_Workflow Start Start Reactants Maleic Anhydride + Substituted Aniline Start->Reactants Acylation Amine Acylation Reactants->Acylation Maleanilic_Acid N-Substituted Maleanilic Acid Acylation->Maleanilic_Acid Cyclization Cyclization with Acetic Anhydride Maleanilic_Acid->Cyclization NPM_Derivative This compound Derivative Cyclization->NPM_Derivative Purification Purification (Recrystallization) NPM_Derivative->Purification Characterization Characterization (NMR, IR, MP) Purification->Characterization End End Characterization->End

Caption: General workflow for the synthesis and characterization of this compound derivatives.

Workflow for MTT Cytotoxicity Assay

MTT_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate1 Incubate for Cell Attachment Seed_Cells->Incubate1 Add_Compound Add this compound Derivatives Incubate1->Add_Compound Incubate2 Incubate for 24, 48, or 72 hours Add_Compound->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate for Formazan Formation Add_MTT->Incubate3 Add_DMSO Add DMSO to Solubilize Formazan Incubate3->Add_DMSO Read_Absorbance Read Absorbance at 550 nm Add_DMSO->Read_Absorbance Analyze_Data Calculate IC50 Values Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Step-by-step workflow for determining the cytotoxicity of compounds using the MTT assay.

Conclusion

This compound derivatives represent a versatile and promising class of compounds with significant potential in both materials science and drug development. Their unique combination of reactivity, stability, and amenability to structural modification allows for the creation of a wide range of molecules with tailored properties. In the context of drug development, their ability to induce apoptosis and potentially inhibit key pro-survival signaling pathways, such as NF-κB, positions them as valuable leads for the development of novel targeted cancer therapies. Further research into the structure-activity relationships and specific molecular targets of these derivatives will undoubtedly unlock their full therapeutic potential.

References

Methodological & Application

N-Phenylmaleimide as a Crosslinking Agent in Polymer Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Phenylmaleimide (NPM) is a versatile chemical compound widely utilized in polymer chemistry as a crosslinking agent and a modifying monomer. Its reactivity, primarily through Michael addition and Diels-Alder reactions, allows for the formation of stable, three-dimensional polymer networks with enhanced thermal, mechanical, and chemical properties. These characteristics make NPM-crosslinked polymers highly valuable in a range of applications, from high-performance materials to advanced drug delivery systems.

The maleimide group in NPM is highly reactive towards nucleophiles, particularly thiols, enabling efficient crosslinking under mild conditions. This specific reactivity is crucial for the formation of hydrogels and for bioconjugation in drug delivery systems.[1] Furthermore, the phenyl group imparts thermal stability and rigidity to the polymer backbone. NPM's ability to participate in reversible Diels-Alder reactions also opens up possibilities for creating self-healing and thermo-responsive materials.[2][3]

This document provides detailed application notes and experimental protocols for the use of this compound as a crosslinking agent in polymer chemistry, with a focus on its applications in materials science and drug development.

Applications of this compound in Polymer Crosslinking

NPM's unique reactivity profile leads to its use in several key application areas:

  • High-Temperature Polymers: The incorporation of NPM into polymer chains, such as in acrylonitrile-butadiene-styrene (ABS) and poly(methyl methacrylate) (PMMA), significantly increases their glass transition temperature (Tg) and thermal stability.[3] Copolymers of NPM with monomers like styrene exhibit enhanced thermal resistance.[1]

  • Hydrogels for Drug Delivery: NPM is an effective crosslinker for creating hydrogels with tunable properties for controlled drug release.[4] The maleimide groups can react with thiol-containing polymers or drug molecules to form stable thioether linkages.[1] Maleimide-functionalized liposomes have been shown to enhance cellular uptake, making them promising for targeted drug delivery.[5]

  • Self-Healing Materials: The reversible nature of the Diels-Alder reaction between NPM (dienophile) and a suitable diene (like furan) allows for the creation of polymers that can be thermally "healed" after damage.[6][7]

  • Elastomers and Rubbers: Crosslinking with NPM can improve the mechanical properties of elastomers, such as natural rubber, by increasing the crosslink density.[8][9]

Data Presentation: Quantitative Effects of this compound Crosslinking

The following tables summarize quantitative data on the effect of this compound crosslinking on various polymer properties.

Table 1: Thermal Properties of this compound Copolymers

Copolymer SystemNPM ContentTGA Decomposition Temp. (T0.5)Glass Transition Temp. (Tg)Reference
PVC-g-(NPM-co-Styrene)0%305.5°C70°C[10]
PVC-g-(NPM-co-Styrene)6.25%314.2°C80°C[10]
NPMI-Styrene CopolymersIncreasing NPMI contentMarkedly increasesMarkedly increases[1]
N-Substituted Maleimide CopolymersN/AInitial decomposition ~250°CN/A[11]

Table 2: Mechanical Properties of this compound Crosslinked Polymers

Polymer SystemCrosslinkerTensile StrengthElongation at BreakReference
Natural RubberBifunctional Aldehydes (for comparison)~6 MPaN/A[12]
Natural RubberIncreased accelerator content (increases crosslinking)Slight increaseDecreased[9]
Polyurethane (PU) - Allyl Novolac ResinMaleimide-terminated PUIncreases with BMI contentN/A[13]

Table 3: Drug Release Kinetics from this compound Functionalized Systems

Drug Delivery SystemDrugRelease ProfileKey FindingsReference
Maleimide-modified liposomesDoxorubicinN/AEnhanced cellular uptake (≥2-fold)[5]
Crosslinked HydrogelsGeneralDiffusion-controlledRelease rate tunable by crosslink density[14][15]
pH-sensitive PEG/Acrylic Acid HydrogelEzetimibeSustained release (80-90% in 24h)Followed first-order release kinetics[16]

Experimental Protocols

Protocol 1: Synthesis of this compound

This two-step protocol describes the synthesis of this compound from maleic anhydride and aniline.[13][17]

Step 1: Synthesis of N-Phenylmaleamic Acid

  • In a suitable reaction vessel, dissolve maleic anhydride (0.5 mol) in an aromatic solvent (e.g., 400 mL toluene) containing a polymerization inhibitor (e.g., 1.5 g Resorcinol).

  • While stirring at room temperature (below 30°C), slowly add aniline (0.5 mol, ~45.6 mL) dropwise over 20-30 minutes.

  • After the addition is complete, heat the reaction mixture to 50-70°C and maintain for 0.5-1 hour to complete the acylation reaction, yielding the intermediate N-phenylmaleamic acid.

Step 2: Cyclodehydration to this compound

  • To the solution containing N-phenylmaleamic acid, add a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., sodium acetate).

  • Heat the mixture to facilitate cyclodehydration. The exact temperature and time will depend on the specific reagents used.

  • After the reaction is complete, cool the mixture and pour it into ice water to precipitate the crude this compound.

  • Filter the precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., methanol) to obtain pure this compound.

Protocol 2: Preparation of a Thermo-Responsive this compound Crosslinked Hydrogel

This protocol outlines the synthesis of a thermo-responsive hydrogel using N-isopropylacrylamide (NIPAAm) as the backbone and NPM for crosslinking, suitable for controlled drug release.[4][16][18]

  • Monomer Solution Preparation: In a reaction vessel, dissolve N-isopropylacrylamide (NIPAAm) monomer and a comonomer containing a thiol group (e.g., a cysteine-modified monomer) in a suitable solvent (e.g., deionized water or a buffer solution).

  • Initiator Addition: Add a free-radical initiator, such as ammonium persulfate (APS), to the monomer solution and stir until dissolved.

  • Crosslinker Addition: Add this compound (NPM) to the solution. The concentration of NPM will determine the crosslinking density and thus the swelling and release properties of the hydrogel.

  • Polymerization: Initiate the polymerization by raising the temperature or by adding a catalyst (e.g., N,N,N',N'-tetramethylethylenediamine, TEMED). The reaction is typically carried out under an inert atmosphere (e.g., nitrogen).

  • Gel Formation and Purification: Allow the polymerization to proceed until a gel is formed. Purify the resulting hydrogel by dialysis against deionized water for several days to remove unreacted monomers, initiator, and other small molecules.

  • Drug Loading: The purified hydrogel can be loaded with a drug by swelling it in a solution containing the therapeutic agent.

Protocol 3: Synthesis of a Self-Healing Polymer via Diels-Alder Reaction

This protocol describes the synthesis of a self-healing polymer network based on the reversible Diels-Alder reaction between a furan-functionalized polymer and a bismaleimide crosslinker (related to NPM).[6][7][19]

  • Synthesis of Furan-Functionalized Prepolymer: Synthesize a linear or branched polymer with furan functionalities. This can be achieved by copolymerizing a furan-containing monomer or by post-functionalizing a pre-existing polymer.

  • Crosslinking Reaction: Dissolve the furan-functionalized prepolymer and a bismaleimide crosslinker (as a dienophile) in a suitable solvent (e.g., DMF).

  • Curing: Heat the mixture to a temperature that promotes the Diels-Alder reaction (typically 60-80°C) to form the crosslinked network. The reaction progress can be monitored by techniques like FTIR or NMR.

  • Healing Procedure: To demonstrate self-healing, induce a crack in the cured polymer. Heat the damaged sample to a temperature that initiates the retro-Diels-Alder reaction (typically >100°C), causing the crosslinks to break. Then, cool the sample to allow the Diels-Alder reaction to reform the crosslinks and heal the crack.

  • Evaluation of Healing Efficiency: The healing efficiency can be quantified by comparing the mechanical properties (e.g., tensile strength) of the healed sample to the original, undamaged sample.[20]

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_synthesis Polymer Synthesis cluster_characterization Characterization cluster_application Application monomer Monomer(s) polymerization Polymerization monomer->polymerization initiator Initiator initiator->polymerization npm This compound (Crosslinker) npm->polymerization crosslinked_polymer Crosslinked Polymer polymerization->crosslinked_polymer Yields ftir FTIR crosslinked_polymer->ftir nmr NMR crosslinked_polymer->nmr tga TGA crosslinked_polymer->tga dsc DSC crosslinked_polymer->dsc mechanical Mechanical Testing crosslinked_polymer->mechanical application_polymer Functional Polymer mechanical->application_polymer Optimized Properties drug_delivery Drug Delivery application_polymer->drug_delivery self_healing Self-Healing Material application_polymer->self_healing high_temp High-Temp Material application_polymer->high_temp

Caption: General workflow for synthesis and application of NPM-crosslinked polymers.

crosslinking_mechanisms cluster_michael Michael Addition cluster_diels Diels-Alder Reaction npm This compound (Maleimide group) michael_reaction Reaction npm->michael_reaction diels_reaction Heat (60-80°C) npm->diels_reaction Dienophile thiol Polymer with Thiol Group (-SH) thiol->michael_reaction thioether Stable Thioether Crosslink michael_reaction->thioether furan Polymer with Furan Group (Diene) furan->diels_reaction adduct Reversible Cycloadduct Crosslink diels_reaction->adduct retro_diels Heat (>100°C) adduct->retro_diels Retro-Diels-Alder retro_diels->npm retro_diels->furan

Caption: Key crosslinking mechanisms of this compound in polymer chemistry.

drug_delivery_pathway cluster_delivery Drug Delivery Vehicle cluster_cell Target Cell npm_hydrogel NPM-Crosslinked Hydrogel (Drug-loaded) cell_membrane Cell Membrane npm_hydrogel->cell_membrane Targeting & Adhesion endocytosis Endocytosis cell_membrane->endocytosis endosome Endosome endocytosis->endosome lysosome Lysosome endosome->lysosome Fusion cytoplasm Cytoplasm endosome->cytoplasm Endosomal Escape drug_release Drug Release endosome->drug_release lysosome->drug_release target Intracellular Target (e.g., STAT3) cytoplasm->target therapeutic_effect Therapeutic Effect (e.g., Apoptosis) target->therapeutic_effect drug_release->cytoplasm

Caption: Cellular uptake and action of NPM-crosslinked drug delivery systems.

Conclusion

This compound is a highly effective and versatile crosslinking agent in polymer chemistry. Its ability to form stable networks through Michael addition and to create reversible crosslinks via Diels-Alder reactions provides a broad toolkit for designing advanced materials. The applications of NPM-crosslinked polymers in high-temperature materials, self-healing systems, and particularly in drug delivery, highlight its importance for researchers and scientists. The protocols and data presented in this document offer a foundation for the development of novel polymer systems with tailored properties for a wide range of scientific and industrial applications. As research progresses, the role of NPM in creating "smart" and functional polymers is expected to expand further, especially in the realm of targeted therapeutics and responsive materials.

References

Application Notes and Protocols: Diels-Alder Reaction Using N-Phenylmaleimide as a Dienophile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for conducting Diels-Alder reactions utilizing N-Phenylmaleimide as a versatile dienophile. The information compiled herein is intended to guide researchers in the successful synthesis of a variety of Diels-Alder adducts, which are valuable intermediates in organic synthesis and drug development.

Introduction

The Diels-Alder reaction is a powerful and widely used [4+2] cycloaddition reaction in organic chemistry for the formation of six-membered rings. Its high degree of stereospecificity and regioselectivity makes it an invaluable tool in the synthesis of complex cyclic molecules. This compound is an excellent dienophile due to the electron-withdrawing nature of its two carbonyl groups, which activates the double bond for reaction with a conjugated diene. This document outlines protocols for the reaction of this compound with various dienes under both conventional heating and microwave irradiation, and provides a summary of reaction conditions and yields.

Data Summary

The following tables summarize the reaction conditions and outcomes for the Diels-Alder reaction between this compound and various dienes, providing a comparative overview of different experimental setups.

Table 1: Reaction of this compound with Various Dienes under Conventional Heating

DieneSolventTemperature (°C)Reaction TimeYield (%)Stereoselectivity
1,3-CyclohexadieneEthyl AcetateReflux2.5 hours91endo preference[1]
1,3-CyclohexadieneEthyl AcetateRoom Temperature1 week>90endo preference[2]
buta-1,3-diene (in situ)Toluene>120 (Reflux)Not SpecifiedNot SpecifiedNot Specified[3]
Anthracene derivativesNot SpecifiedNot SpecifiedNot Specified>90anti-1,4-adducts[4]
Furan derivativesNot SpecifiedRoom TemperatureNot SpecifiedHighexo exclusively for some derivatives[5][6]
2,5-di(hydroxymethyl)furanMethanolNot Specified24 hoursAcceptableNot Specified[7]

Table 2: Microwave-Assisted Diels-Alder Reaction of this compound

DieneSolventTemperature (°C)Reaction TimeYield (%)Stereoselectivity
1,3-CyclohexadieneAbsolute Ethanol13010 minutes84-90Not Specified[2]
FuranNot Specified55-1301-10 minutes65-100Not Specified[6]

Experimental Protocols

The following are generalized protocols for performing Diels-Alder reactions with this compound. These should be adapted based on the specific diene being used and the available laboratory equipment.

Protocol 1: General Procedure for Conventional Heating

This protocol is based on the reaction between 1,3-cyclohexadiene and this compound in ethyl acetate.[1]

Materials:

  • This compound

  • 1,3-Cyclohexadiene

  • Ethyl Acetate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in ethyl acetate.

  • Addition of Diene: To the stirred solution, add 1,3-cyclohexadiene.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. Maintain reflux for 2.5 hours. For room temperature reactions, stir the mixture for one week.[1][2]

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent such as dichloromethane.[3] The product, a cycloadduct, will have a lower retention factor (Rf) than the starting this compound.[3]

  • Product Isolation: After the reaction is complete, cool the flask to room temperature. A white solid precipitate should form.[1] Further cooling in an ice bath can promote crystallization.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethyl acetate to remove any unreacted starting materials.

  • Drying and Characterization: Air-dry the purified product. The product can be characterized by determining its melting point and using spectroscopic methods such as IR, 1H NMR, and 13C NMR.[1]

Protocol 2: General Procedure for Microwave-Assisted Synthesis

This protocol is a generalized procedure based on the microwave-enhanced reaction of this compound and 1,3-cyclohexadiene.[2]

Materials:

  • This compound

  • 1,3-Cyclohexadiene

  • Absolute Ethanol

  • Microwave reactor vessel with a pressure cap

  • Laboratory-grade microwave reactor

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Reactant Preparation: In a microwave reactor vessel equipped with a magnetic stir bar, combine this compound and 1,3-cyclohexadiene in absolute ethanol.

  • Reaction: Securely cap the vessel and place it in the microwave reactor. Heat the mixture to 130 °C for 10 minutes.

  • Product Isolation: After the reaction, allow the vessel to cool to room temperature. A precipitate should form. Cool the vessel in an ice bath to maximize crystallization.

  • Purification: Collect the crystalline product by vacuum filtration. Wash the product with a small amount of chilled solvent.[2]

  • Drying and Characterization: Dry the product and characterize it by determining its melting point and using spectroscopic analysis.

Visualizations

The following diagrams illustrate the experimental workflow and the chemical mechanism of the Diels-Alder reaction.

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis prep_dienophile Dissolve this compound in appropriate solvent prep_diene Add Diene to the solution prep_dienophile->prep_diene heating Conventional Heating (Reflux) or Microwave Irradiation prep_diene->heating monitoring Monitor reaction by TLC heating->monitoring cooling Cool reaction mixture (Room Temp / Ice Bath) monitoring->cooling filtration Collect product by vacuum filtration cooling->filtration washing Wash with cold solvent filtration->washing drying Dry the final product washing->drying characterization Characterize by MP, NMR, IR drying->characterization

Caption: Experimental workflow for the Diels-Alder reaction.

reaction_mechanism reactants Diene + this compound (Dienophile) transition_state [Transition State] reactants->transition_state [4+2] Cycloaddition product Diels-Alder Adduct (Cyclohexene derivative) transition_state->product

Caption: General mechanism of the Diels-Alder reaction.

References

Application of N-Phenylmaleimide in Developing Heat-Resistant Polymers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Phenylmaleimide (N-PMI) is a versatile monomer utilized to enhance the thermal stability of various polymers. Its rigid, five-membered imide ring structure, when incorporated into a polymer backbone, significantly restricts segmental chain mobility. This restriction of intramolecular rotation leads to a notable increase in the glass transition temperature (Tg), heat deflection temperature (HDT), and overall thermal decomposition temperature of the modified polymer. These characteristics make N-PMI an invaluable additive in the formulation of high-performance, heat-resistant plastics for demanding applications in the automotive, electronics, and aerospace industries.[1][2][3][4] This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound for developing heat-resistant polymers.

Mechanism of Thermal Stability Enhancement

The primary mechanism by which this compound enhances the heat resistance of polymers is through the introduction of steric hindrance and increased chain rigidity. The bulky phenyl and imide groups of the N-PMI monomer act as "molecular scaffolds" within the polymer matrix, impeding the rotational movement of the polymer chains.[1] This effect is particularly pronounced when N-PMI is copolymerized with other monomers, such as styrene, acrylonitrile, or methyl methacrylate, leading to the formation of copolymers with significantly elevated thermal properties.[1][3][5]

The key mechanisms include:

  • Enhanced Chain Rigidity: The planar, five-membered imide ring and the pendant phenyl group of N-PMI introduce significant steric bulk, which restricts the conformational freedom of the polymer backbone.[1][3]

  • Increased Glass Transition Temperature (Tg): By limiting chain mobility, a higher thermal energy is required to induce the transition from a rigid, glassy state to a more rubbery state, thereby increasing the Tg of the material.[1][5]

  • Covalent Bonding: When N-PMI is used as a comonomer, it forms strong covalent bonds within the polymer chain, ensuring a stable and permanent enhancement of thermal properties.[1]

Quantitative Data on Thermal Properties

The incorporation of this compound or its copolymers into various polymer matrices results in a significant improvement in their thermal properties. The following tables summarize the quantitative effects observed in different polymer systems.

Table 1: Effect of this compound on the Thermal Properties of ABS
N-PMI ContentHeat Deflection Temperature (HDT)Improvement in HDTReference
10%125-130°C30-40°C[1]
1%-Increase of 2°C[1]
Table 2: Effect of this compound on the Thermal Properties of PVC
N-PMI Content (wt%)Decomposition Temperature (T0.5)Glass Transition Temperature (Tg)Reference
0305.5°C70°C[6]
6.25314.2°C80°C[6]
Table 3: Effect of Poly(this compound-styrene-acrylonitrile) (PNSA) on the Thermal Properties of PVC
PNSA Content (wt%)Glass Transition Temperature (Tg)Vicat Softening TemperatureReference
084.8°C71.2°C[7]
50107.2°C91.9°C[7]
Table 4: Effect of this compound on the Thermal Properties of PMMA Copolymers
N-PMI Content (wt%)Glass Transition Temperature (Tg)Initial Decomposition Temperature (Tonset)50% Weight Loss Temperature (T50)Reference
0 (Pure PMMA)113.59°C240°C335°C[5]
5128.15°C290°C376°C[5]
10132.20°C298°C382°C[5]

Experimental Protocols

Protocol 1: Synthesis of this compound (N-PMI)

This protocol describes a two-step synthesis of this compound from maleic anhydride and aniline.[6][8]

Step 1: Synthesis of (Z)-4-oxo-4-(phenylamino)but-2-enoic acid (PMA)

  • To a 5000 mL flask equipped with a condenser, thermometer, nitrogen inlet, and stirrer, add 603 g (6.15 mol) of maleic anhydride, 1500 mL of xylene, 11.05 g of p-toluenesulfonic acid monohydrate, and 0.21 g of 4-tert-butylcatechol.

  • Purge the system with nitrogen and heat the mixture to 80-90°C with continuous stirring.

  • Separately, dissolve 558 g (6 mol) of aniline in a suitable solvent.

  • Slowly add the aniline solution to the heated maleic anhydride mixture.

  • Maintain the reaction at 80-90°C for a specified duration to yield PMA.

Step 2: Synthesis of this compound (N-PMI) via Ring-Closure of PMA

  • In a 5000 mL flask equipped as in Step 1, add 860.3 g (4.5 mol) of the PMA obtained from the previous step and 2000 mL of xylene.

  • In a separate container, prepare a slurry of 0.90 g of copper dibutyldithiocarbamate, 7.50 g of zinc acetate, and 11.25 g of DMF in 500 mL of xylene.

  • Add the slurry to the flask containing the PMA and xylene.

  • Gradually heat the mixture to 140-150°C with continuous stirring under a nitrogen atmosphere.

  • The ring-closure reaction will proceed to form N-PMI, which can then be purified.[6]

Protocol 2: Synthesis of Styrene-N-Phenylmaleimide Copolymer

This protocol outlines the free radical copolymerization of styrene and this compound.[8]

  • In a 5 L three-necked flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, dissolve 217 g of this compound and 104 g of styrene in 3 L of cyclohexanone.

  • Heat the mixture to 76°C with stirring for 40 minutes to ensure complete dissolution.

  • Flush the system with nitrogen to remove oxygen.

  • Add 7.5 g of benzoyl peroxide (BPO) as the initiator.

  • Increase the temperature to 100°C and carry out the copolymerization for 4 hours under a nitrogen atmosphere.

  • After the reaction, cool the reactor to room temperature.

  • Dissolve the resulting copolymer in acetone and precipitate it in an excess of methanol to remove unreacted monomers and initiator.

  • Filter and dry the purified styrene-N-phenylmaleimide copolymer.[8]

Protocol 3: Graft Copolymerization of N-PMI and Styrene onto PVC

This protocol describes the modification of Polyvinyl Chloride (PVC) with N-PMI and styrene to enhance its heat resistance.[6]

  • To a 500 mL flask equipped with a condenser, thermometer, nitrogen inlet, and stirrer, add 90 g of PVC, 1.85 g of sodium dodecylbenzenesulfonate (SDBS), 150 g of deionized water, 50 g of DMF, and 50 g of DMAC.

  • Purge the mixture with nitrogen and stir continuously at 28-32°C.

  • Prepare a solution of this compound, styrene, and azobisisobutyronitrile (AIBN) (1.5% of the total mass of monomers) in 100-110 g of a toluene/alcohol mixture.

  • Add the monomer solution to the PVC suspension using a dropping funnel.

  • After the addition is complete, maintain the mixture at 28-32°C for 30 minutes.

  • Gradually heat the mixture to 70°C to initiate polymerization and continue for 4-5 hours.

  • Cool the reaction mixture to room temperature and filter the product.

  • Wash the filter cake with 95% alcohol and dry the modified PVC particles under vacuum.[6]

Visualizations

Synthesis of this compound

Synthesis_of_N_Phenylmaleimide cluster_step1 Step 1: Synthesis of PMA cluster_step2 Step 2: Ring-Closure Maleic_Anhydride Maleic Anhydride PMA (Z)-4-oxo-4-(phenylamino)but-2-enoic acid (PMA) Maleic_Anhydride->PMA Xylene, 80-90°C Aniline Aniline Aniline->PMA NPMI This compound (N-PMI) PMA_input PMA PMA_input->NPMI Xylene, 140-150°C, Catalyst

Caption: Two-step synthesis of this compound (N-PMI).

General Workflow for Synthesis and Characterization of Heat-Resistant Copolymers

Workflow Monomers N-PMI & Comonomers (e.g., Styrene, Acrylonitrile) Polymerization Polymerization (e.g., Free Radical) Monomers->Polymerization Solvent_Initiator Solvent & Initiator (e.g., Cyclohexanone, BPO) Solvent_Initiator->Polymerization Purification Purification (Precipitation in Methanol) Polymerization->Purification Characterization Characterization Purification->Characterization Thermal_Analysis Thermal Analysis (DSC, TGA) Characterization->Thermal_Analysis Structural_Analysis Structural Analysis (FTIR, NMR) Characterization->Structural_Analysis MW_Analysis Molecular Weight Analysis (GPC) Characterization->MW_Analysis

Caption: Synthesis and characterization workflow for N-PMI copolymers.

Mechanism of Enhanced Thermal Stability

Mechanism cluster_polymer Polymer Chain with N-PMI cluster_properties Resulting Properties p1 p2 p1->p2 p3 N-PMI p2->p3 p4 p3->p4 Rigidity Increased Chain Rigidity p3->Rigidity introduces steric hindrance p5 p4->p5 Tg Higher Glass Transition Temp. (Tg) Rigidity->Tg HDT Improved Heat Deflection Temp. (HDT) Tg->HDT

Caption: N-PMI incorporation enhances polymer thermal stability.

References

Application Notes and Protocols: N-Phenylmaleimide for Surface Modification of Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Phenylmaleimide (NPMI) and its derivatives are versatile reagents widely employed in the surface modification of a diverse range of materials. The maleimide group's high reactivity and selectivity, particularly towards thiol groups via Michael addition, make it an invaluable tool for covalently attaching molecules to surfaces. This reactivity, often referred to as "click chemistry," proceeds under mild conditions, making it suitable for sensitive biological molecules.[1][2] These application notes provide an overview of the use of this compound in surface modification, with detailed protocols for key applications and a summary of relevant quantitative data.

The primary applications of NPMI in surface modification include:

  • Bioconjugation: Immobilizing proteins, peptides, and other biomolecules on surfaces for applications in biosensors, immunoassays, and cell culture engineering.[3][4]

  • Drug Delivery: Functionalizing nanoparticles and other drug carriers to attach targeting ligands for site-specific drug delivery.[5][6][7]

  • Polymer Science: Grafting onto polymer backbones to enhance properties such as thermal stability, adhesion, and hydrophilicity.[8][9]

Key Reaction: Thiol-Maleimide Ligation ("Click Chemistry")

The cornerstone of this compound's utility in surface modification is the thiol-maleimide reaction. This reaction involves the nucleophilic attack of a thiol group on the double bond of the maleimide ring, forming a stable thioether bond. The reaction is highly efficient and specific for thiols at a pH range of 6.5-7.5.[10][11]

Application 1: Surface Modification of Polymers

Grafting this compound onto polymer surfaces can significantly alter their physicochemical properties. For instance, modifying polypropylene with p-hydroxy-N-phenyl maleimide has been shown to decrease the contact angle (increase hydrophilicity) and enhance thermal stability.[8][9]

Quantitative Data: Polymer Surface Modification
PolymerNPMI DerivativeInitiatorNPMI wt%Change in Contact AngleChange in Thermal Stability (TGA)Reference
Polypropylene (PP)p-hydroxy-N-phenyl maleimideDicumyl peroxide1.0 - 4.0Decreased with increasing monomer up to 3.0 wt%Enhanced[8][9]
Polypropylene (PP)N-phenyl maleimide-2 phr109° to 97°-[12]
Experimental Protocol: Melt Grafting of p-hydroxy-N-phenyl maleimide onto Polypropylene

This protocol is based on the melt reactive extrusion method.[8][9]

Materials:

  • Polypropylene (PP)

  • p-hydroxy-N-phenyl maleimide (pHPMA)

  • Dicumyl peroxide (initiator)

  • Twin-screw extruder

  • Characterization equipment: FTIR spectrometer, contact angle goniometer, TGA instrument.

Procedure:

  • Premixing: Dry blend the Polypropylene pellets with the desired weight percentage of p-hydroxy-N-phenyl maleimide (e.g., 1.0, 2.0, 3.0, 4.0 wt%) and dicumyl peroxide.

  • Extrusion: Feed the mixture into a twin-screw extruder. The melt reactive extrusion is carried out at a specific temperature profile (e.g., increasing from 160°C to 200°C along the barrel).

  • Cooling and Pelletizing: The extrudate is cooled in a water bath and then pelletized.

  • Purification: The grafted PP pellets are purified to remove any unreacted monomer and initiator by-products, typically by dissolving in a suitable solvent (e.g., xylene) and precipitating in a non-solvent (e.g., acetone), followed by drying under vacuum.

  • Characterization:

    • FTIR Spectroscopy: Confirm the grafting of pHPMA onto the PP backbone by identifying characteristic peaks of the maleimide and phenyl groups.

    • Contact Angle Measurement: Assess the change in surface hydrophilicity by measuring the water contact angle on compression-molded films of the grafted PP.

    • Thermogravimetric Analysis (TGA): Evaluate the thermal stability of the modified PP by determining the onset of decomposition temperature.

Application 2: Surface Modification of Silica and Gold for Bioconjugation

This compound derivatives are instrumental in functionalizing inorganic surfaces like silica and gold for the covalent immobilization of biomolecules. This is typically a two-step process involving the initial modification of the surface with a thiol or amine-containing silane, followed by the reaction with a maleimide-functionalized molecule or vice-versa.

Quantitative Data: Thiol-Maleimide Conjugation Efficiency
LigandMaleimide:Thiol Molar RatioReaction TimeReaction BufferConjugation EfficiencyReference
cRGDfK Peptide2:130 min10 mM HEPES, pH 7.084 ± 4%[1][2]
11A4 Nanobody5:12 hoursPBS, pH 7.458 ± 12%[1][2]
Experimental Protocol: Immobilization of a Thiolated Peptide on an Amine-Functionalized Silica Surface

This protocol outlines the steps to first activate an aminated surface with a bifunctional crosslinker containing a maleimide group, followed by the immobilization of a thiol-containing peptide.[3]

Materials:

  • Amine-functionalized silica surface (e.g., microwell plate)

  • Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)

  • Thiol-containing peptide

  • Phosphate-buffered saline (PBS), pH 7.4

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Pure water

  • Tris-buffered saline with Tween 20 (TBST)

Procedure:

  • Surface Activation:

    • Prepare a 10 mM solution of SMCC in 1x PBS buffer, pH 7.4.

    • Add 30 µL of the SMCC solution to each aminated microwell.

    • Incubate for one hour at room temperature.

    • Briefly wash the microwell plate three times with pure water.

  • Peptide Conjugation:

    • Prepare a 300 µM solution of the thiol-containing peptide in 1x PBS, pH 7.4, containing 1 mM TCEP (to ensure the thiol groups are reduced).

    • Add 30 µL of the peptide solution to the SMCC-activated microwells.

    • Incubate for 4 hours at room temperature in the dark.

  • Washing:

    • Wash the microwells for 5 minutes with 1x TBST, repeating three times.

    • Follow with three washes with pure water.

  • Enzyme/Protein Immobilization (Example):

    • To immobilize a target protein onto the peptide-modified surface, incubate the wells with a solution of the protein (e.g., 25 nM) in an appropriate buffer for two hours at room temperature.

    • Wash thoroughly with TBST and then the appropriate buffer to remove any non-specifically bound protein.

Application 3: Functionalization of Gold Nanoparticles for Drug Delivery

Maleimide-thiol chemistry is a robust method for attaching targeting ligands to the surface of gold nanoparticles (AuNPs).[13][14] This is often achieved by first modifying the AuNP surface with a PEG linker that has a terminal maleimide group.

Experimental Protocol: Maleimide Functionalization of Gold Nanoparticles

This protocol describes a one-step surface engineering method for modifying gold nanoparticles with functional maleimide groups.[13]

Materials:

  • Citrate-stabilized gold nanoparticles (AuNPs)

  • Hetero-bifunctional orthopyridyl disulfide (OPSS)-based PEG with a terminal maleimide group (OPSS-PEG-Mal)

  • Centrifugation equipment

Procedure:

  • Ligand Exchange:

    • Mix the citrate-stabilized AuNPs with the OPSS-PEG-Mal solution. The disulfide group of the OPSS-PEG-Mal will readily displace the citrate on the gold surface.

    • Allow the reaction to proceed for approximately 30 minutes at room temperature.

  • Purification:

    • Purify the maleimide-functionalized AuNPs by centrifugation to remove excess, unreacted OPSS-PEG-Mal.

    • Resuspend the nanoparticle pellet in the desired buffer.

  • Conjugation of Thiol-Containing Molecules:

    • The purified maleimide-functionalized AuNPs are now ready for conjugation with any molecule containing an accessible thiol group (e.g., targeting peptides, antibodies, or drugs).

    • Mix the maleimide-AuNPs with the thiol-containing molecule in a suitable buffer (pH 6.5-7.5) and incubate for an appropriate time (e.g., 2 hours at room temperature).

  • Final Purification:

    • Purify the conjugated AuNPs from excess thiol-containing molecules using centrifugation or size-exclusion chromatography.

Synthesis of this compound

For researchers who wish to synthesize this compound in-house, a common two-step procedure involves the formation of maleanilic acid followed by cyclization.[15][16][17]

Experimental Protocol: Two-Step Synthesis of this compound

Step 1: Synthesis of Maleanilic Acid [15]

  • Dissolve maleic anhydride (2 moles) in ethyl ether (2.5 L) in a 5-L three-necked flask equipped with a stirrer.

  • Once dissolved, add a solution of aniline (2 moles) in ether (200 ml) dropwise.

  • Stir the resulting thick suspension at room temperature for 1 hour.

  • Cool the mixture to 15-20°C in an ice bath.

  • Collect the product by suction filtration. The yield is typically 97-98%.

Step 2: Synthesis of this compound [15]

  • In a 2-L Erlenmeyer flask, add acetic anhydride (670 ml) and anhydrous sodium acetate (65 g).

  • Add the maleanilic acid (316 g) from Step 1.

  • Dissolve the suspension by swirling and heating on a steam bath for 30 minutes.

  • Cool the reaction mixture to near room temperature and pour it into 1.3 L of ice water.

  • Collect the precipitated product by suction filtration.

  • Wash the product three times with ice-cold water and once with petroleum ether.

  • Dry the product. The yield of crude this compound is typically 75-80%. Recrystallization from cyclohexane can be performed for further purification.

References

Application Notes & Protocols: The Utility of N-Phenylmaleimide in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Phenylmaleimide (NPM) is a versatile and highly reactive chemical compound that serves as a critical building block in the synthesis of a wide array of pharmaceutical intermediates.[1] Its unique molecular architecture, featuring an electron-deficient double bond within a cyclic imide structure, makes it an excellent substrate for several key organic reactions. This reactivity allows for the construction of complex molecular scaffolds that are frequently found in biologically active compounds and approved pharmaceuticals.[2][3] These application notes provide an overview of the primary synthetic applications of this compound in medicinal chemistry and drug development, complete with detailed experimental protocols for key transformations.

The principal value of this compound in pharmaceutical synthesis lies in its utility in Diels-Alder and Michael addition reactions.[1] The Diels-Alder reaction, a powerful [4+2] cycloaddition, enables the efficient formation of complex polycyclic systems, which are core structures in many natural products and synthetic drugs.[2][3] The Michael addition, on the other hand, allows for the formation of carbon-carbon and carbon-heteroatom bonds, often with a high degree of stereocontrol, which is crucial for the synthesis of chiral drug intermediates.[4][5] Furthermore, the maleimide group's high reactivity towards thiols makes this compound and its derivatives invaluable in the field of bioconjugation for creating targeted drug delivery systems, such as antibody-drug conjugates (ADCs).[1][6]

Key Synthetic Applications & Protocols

Diels-Alder Reactions for Polycyclic Scaffolds

The electron-deficient nature of the double bond in this compound makes it an excellent dienophile for Diels-Alder reactions with a variety of dienes. This reaction provides a direct and atom-economical route to constructing six-membered rings, which are prevalent in numerous pharmaceutical agents.[3] The resulting cycloadducts can serve as advanced intermediates for further chemical manipulation.[2]

Diels_Alder_Workflow NPM This compound (Dienophile) Reaction Diels-Alder Cycloaddition NPM->Reaction Diene Conjugated Diene (e.g., 2,5-dimethylfuran) Diene->Reaction Cycloadduct Polycyclic Intermediate Reaction->Cycloadduct Heat or Microwave API Active Pharmaceutical Ingredient (API) Cycloadduct->API Further Functionalization

Diels-Alder reaction workflow using this compound.

Experimental Protocol: Synthesis of an this compound-Furan Adduct

This protocol describes the synthesis of a substituted this compound and its subsequent Diels-Alder reaction with 2,5-dimethylfuran, a common precursor for creating complex heterocyclic intermediates.[2][7][8]

Step 1: Synthesis of N-(4-chlorophenyl)maleimide

  • In a 25 mL round-bottom flask, create a slurry by combining N-(4-chloro)maleanilic acid (1.32 g, 5.85 mmol), anhydrous sodium acetate (0.15 g, 1.83 mmol), and acetic anhydride (3 mL, 31.7 mmol).[7]

  • Heat the reaction mixture in a water bath, maintaining a temperature between 60–70°C for 60 minutes.[8]

  • Pour the hot reaction mixture into a 100 mL beaker containing 50 mL of ice-cold deionized water and stir vigorously for several minutes to precipitate the product.[7]

  • Collect the solid product by vacuum filtration and recrystallize from ethanol.

  • Air-dry the purified product. The expected yield is approximately 55-70%.[8]

Step 2: Diels-Alder Reaction with 2,5-Dimethylfuran

  • Combine the synthesized N-(4-chlorophenyl)maleimide (from Step 1) and a 10.5 mmol excess of 2,5-dimethylfuran in a reaction vessel.[8]

  • Reflux the mixture for 1 hour.[8] Alternatively, for a more energy-efficient process, heat the mixture in a microwave reactor at 140°C for 5 minutes.[7]

  • Upon cooling, the product, exo-2-(4-chlorophenyl)-3a,4,7,7a-tetrahydro-4,7-dimethyl-4,7-epoxy-1H-isoindole-1,3(2H)-dione, will precipitate as a white powder.[8]

  • Collect the product by filtration.

Quantitative Data Summary: Diels-Alder Reaction

Reaction StepReactantsConditionsYieldReference
Imide Synthesis N-(4-chloro)maleanilic acid, Acetic Anhydride, Sodium Acetate60-70°C, 1 hour55-70%[8]
Cycloaddition N-(4-chlorophenyl)maleimide, 2,5-dimethylfuranMicrowave, 140°C, 5 min~44%[7]
Cycloaddition N-(4-chlorophenyl)maleimide, 2,5-dimethylfuranReflux, 1 hour~46%[8]
Michael Addition for Chiral Intermediates

This compound is an excellent Michael acceptor, readily undergoing conjugate addition with a variety of nucleophiles, including aldehydes, ketones, and thiols.[1][4] Asymmetric organocatalysis in these reactions allows for the synthesis of chiral succinimide derivatives, which are valuable intermediates for producing enantiomerically pure drugs.[5]

Michael_Addition_Workflow NPM This compound (Michael Acceptor) Reaction Michael Addition NPM->Reaction Nucleophile Nucleophile (e.g., Aldehyde) Nucleophile->Reaction Adduct Chiral Succinimide Intermediate Reaction->Adduct Organocatalyst (e.g., Proline) API Chiral Active Pharmaceutical Ingredient Adduct->API Further Transformations

Michael addition workflow for chiral intermediate synthesis.

Experimental Protocol: Asymmetric Michael Addition of an Aldehyde to this compound

This protocol describes the organocatalytic Michael addition of 2-methylpentanal to this compound to produce a chiral succinimide derivative, a key building block for potential analgesic drugs.[5]

  • To a small reaction vial, add 2-methylpentanal (1.2 mmol, 149 µL), O-tert-butyl-L-threonine (5 mol%, 8.75 mg), and potassium hydroxide (KOH) (5 mol%, 2.80 mg) in dichloromethane (0.5 mL).[5]

  • Stir the mixture for 2-3 minutes to facilitate the formation of the enamine intermediate.

  • Add this compound (1.0 mmol, 173.17 mg) to the mixture and continue stirring at room temperature.[5]

  • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 16 hours.[5]

  • Upon completion, quench the reaction by adding 15 mL of water.

  • Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate it under reduced pressure.

  • Purify the crude product via silica gel chromatography to yield the desired Michael adduct.

Quantitative Data Summary: Asymmetric Michael Addition

ReactantsCatalyst SystemSolventTime (h)YieldEnantiomeric Excess (ee)Diastereomeric Ratio (dr)Reference
This compound, 2-methylpentanalO-tert-butyl-L-threonine / KOHDichloromethane1690%99%3:1[5]
This compound, Isobutyraldehyde(R,R)-1,2-diphenylethylenediamine-thioureaWater10-13≥97%99%N/A[4]
Bioconjugation in Drug Delivery Systems

The maleimide moiety readily and selectively reacts with thiol (sulfhydryl) groups found in the cysteine residues of proteins under mild physiological conditions.[6] This specific reactivity is extensively utilized in bioconjugation to link potent drug molecules to targeting moieties like antibodies, creating Antibody-Drug Conjugates (ADCs).[6][9] This strategy enhances the therapeutic index of cytotoxic drugs by delivering them specifically to target cells (e.g., cancer cells), thereby minimizing systemic toxicity.[6]

ADC_Workflow Antibody Monoclonal Antibody (with Cysteine) Reaction Bioconjugation (Thiol-Maleimide Reaction) Antibody->Reaction -SH group Linker Maleimide-Linker-Drug Construct Linker->Reaction Maleimide group ADC Antibody-Drug Conjugate (ADC) Reaction->ADC Stable Thioether Bond Target Targeted Drug Delivery to Diseased Cells ADC->Target

Conceptual workflow for Antibody-Drug Conjugate (ADC) synthesis.

Protocol: General Procedure for Antibody-Drug Conjugation

This protocol outlines the general steps for conjugating a maleimide-functionalized drug-linker to a monoclonal antibody (mAb).

  • Antibody Preparation: If necessary, partially reduce the interchain disulfide bonds of the mAb using a mild reducing agent (e.g., TCEP) to expose free thiol groups. Purify the reduced mAb using a desalting column to remove excess reducing agent.

  • Conjugation Reaction: Dissolve the maleimide-activated drug-linker in a suitable organic co-solvent (e.g., DMSO) and add it to the purified, reduced mAb solution (typically in a buffered saline solution at pH ~7).

  • Incubation: Gently agitate the reaction mixture at room temperature or 4°C for a specified period (e.g., 1-4 hours). The reaction progress can be monitored by analyzing the drug-to-antibody ratio (DAR).

  • Quenching: Quench any unreacted maleimide groups by adding an excess of a small molecule thiol, such as N-acetylcysteine.

  • Purification: Purify the resulting ADC from unconjugated drug-linker and other reaction components using techniques like size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

  • Characterization: Characterize the final ADC for purity, aggregation, drug-to-antibody ratio, and biological activity.

This compound and its derivatives are indispensable tools in the arsenal of the modern medicinal chemist. Their participation in robust and versatile reactions such as the Diels-Alder cycloaddition and Michael addition allows for the efficient synthesis of complex and stereochemically rich pharmaceutical intermediates.[1][2][4] Furthermore, the specific reactivity of the maleimide group towards thiols has cemented its role in the development of next-generation targeted therapeutics like ADCs.[6] The protocols and data presented herein underscore the broad applicability and significance of this compound in accelerating drug discovery and development programs.

References

Application Notes: Free Radical Polymerization of N-Phenylmaleimide with Vinyl Monomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Phenylmaleimide (NPMI) is a cyclic monomer notable for the five-membered imide ring and N-aryl substitution, which imparts significant thermal stability to polymers incorporating it. While NPMI can undergo homopolymerization, it more readily copolymerizes with a wide range of vinyl monomers via free radical polymerization.[1] The inclusion of NPMI units into polymer backbones is a well-established strategy to enhance the thermal and mechanical properties of commodity polymers. The planar, rigid structure of the imide ring restricts the mobility of polymer chains, leading to a substantial increase in the glass transition temperature (Tg) and thermal degradation temperature of the resulting copolymers.[2][3]

This document provides detailed protocols for the synthesis of NPMI and its subsequent copolymerization with common vinyl monomers such as styrene and methyl methacrylate (MMA). It also summarizes key quantitative data from various studies and presents visual workflows to guide researchers.

Key Mechanisms and Effects

The primary benefits of incorporating NPMI into vinyl polymers are:

  • Enhanced Thermal Stability: The rigid phenyl and imide groups introduce steric hindrance, which reduces chain rotation and raises the glass transition temperature (Tg).[2][4] Copolymers of NPMI with styrene, MMA, and vinyl acetate all show a marked increase in thermal stability and Tg as the NPMI content increases.[3][5] For example, introducing just 4% NPMI can increase the Tg of polyvinyl acetate by approximately 10°C.[6]

  • Alternating Tendency: NPMI often exhibits a strong tendency to form alternating copolymers, particularly with electron-donating monomers like styrene. This is attributed to the formation of a charge-transfer complex between the electron-deficient NPMI and the electron-rich comonomer.[7][8] This alternating structure contributes to the predictable and uniform properties of the copolymer.

  • Improved Mechanical Properties: The rigidity imparted by the NPMI unit can also lead to enhanced mechanical strength and stiffness in the final material.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound (NPMI)

This two-step protocol describes the synthesis of this compound from maleic anhydride and aniline.

Step 1: Synthesis of N-Phenylmaleamic Acid

  • In a flask, dissolve maleic anhydride (0.1 mol, 9.8 g) in N,N-dimethylformamide (DMF).

  • Prepare a solution of aniline (0.1 mol, 9.3 g) in DMF.

  • Gradually add the maleic anhydride solution to the well-stirred aniline solution over a period of 10-15 minutes at room temperature.[9]

  • Continue stirring the mixture for 2-5 hours at room temperature.[9]

  • Pour the resulting solution into a large volume of crushed ice and water to precipitate the crude N-Phenylmaleamic acid.

  • Filter the precipitate, wash it thoroughly with water, and dry. Recrystallize the crude product from ethanol to obtain pure N-Phenylmaleamic acid.

Step 2: Cyclodehydration to this compound

  • To a solution of N-Phenylmaleamic acid (0.1 mol) in DMF, add acetic anhydride (50 mL) and sodium acetate (12.0 g).[9] Hydroquinone (10 g) can be added as a polymerization inhibitor.[9]

  • Heat the mixture in an oil bath at 50-70°C for 2 hours with continuous stirring.[9][10]

  • After cooling, pour the reaction mixture into crushed ice to precipitate the yellow this compound.[10]

  • Filter the precipitate and wash it several times with water and a 10% sodium bicarbonate (NaHCO3) solution to remove unreacted acids.

  • Dry the final product under a vacuum. The product can be further purified by recrystallization from cyclohexane or ethanol.[11][12]

Protocol 2: General Free Radical Copolymerization of NPMI with a Vinyl Monomer

This protocol outlines a general procedure for the solution polymerization of NPMI. Specific conditions for different comonomers are detailed in Table 1.

Materials and Setup:

  • This compound (NPMI)

  • Vinyl comonomer (e.g., Styrene, Methyl Methacrylate), inhibitor removed.[10][13]

  • Free radical initiator (e.g., AIBN, BPO)

  • Anhydrous solvent (e.g., THF, Cyclohexanone, Toluene)

  • Round-bottom flask with reflux condenser

  • Nitrogen or Argon inlet

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Place the desired molar amounts of NPMI and the vinyl comonomer into the round-bottom flask.

  • Add the solvent to achieve the desired concentration (typically 10-20% w/w solids).

  • Add the free radical initiator (e.g., 0.5-1 mol% relative to total monomers).

  • Seal the flask and purge the system with an inert gas (Nitrogen or Argon) for 15-30 minutes to remove oxygen, which inhibits radical polymerization.[9][11]

  • Immerse the flask in a preheated oil bath set to the desired reaction temperature (commonly 60-100°C).[1][9]

  • Allow the reaction to proceed with stirring for the specified duration (typically 4-24 hours).[9][10]

  • Terminate the polymerization by cooling the flask in an ice bath and exposing the contents to air.[11]

  • Isolate the copolymer by precipitating the reaction solution into a non-solvent (e.g., methanol, methanol/water mixture).[9][10]

  • Purify the copolymer by re-dissolving it in a suitable solvent (e.g., THF, acetone) and re-precipitating it into the non-solvent. Repeat this process two to three times.[10][13]

  • Collect the purified copolymer by filtration and dry it in a vacuum oven at 60-100°C until a constant weight is achieved.[13]

Data Presentation

Table 1: Summary of Copolymerization Conditions
Comonomer (M2)InitiatorSolventTemp (°C)Time (h)ObservationsReference(s)
Styrene (St) BPOCyclohexanone1004Forms a nearly 1:1 alternating copolymer.[9][13]
Styrene (St) AIBNToluene50-Used with rare earth catalyst, resulted in alternating structure.[8]
Methyl Methacrylate (MMA) AIBNTHF6524Yields thermally stable copolymer.[1][10]
Vinyl Acetate (VAc) AIBNMethanol--Large difference in reactivity ratios, requires starved-feed method for uniform incorporation.[6][14]
Norbornene (Nb) AIBNTHF-d875-Produces a predominantly, but not perfectly, alternating structure.[15]
Table 2: Thermal Properties of NPMI Copolymers
Copolymer SystemNPMI Content (mol%)Tg (°C)Td, 5% (°C)NotesReference(s)
P(NPMI-alt-St) ~50%~230>300High Tg due to alternating rigid structure.[8]
PVC-g-(NPMI-co-St) 6.25% (of PVC mass)80314.2Tg of base PVC was 70°C.[12]
PVAc/NPMI 4%~40-Tg of pure PVAc under same conditions was ~30°C.[6][14]
P(MMA-co-NPMI) IncreasingIncreases markedly>224Thermal stability increases with NPMI content.[3][5]
P(St-co-NPMI) IncreasingIncreases markedly>300Thermal stability increases with NPMI content.[3][5]

Visualizations

Free_Radical_Polymerization General Mechanism of Free Radical Polymerization Initiator Initiator (I) Radicals 2R• (Primary Radicals) Initiator->Radicals Initiation (Heat, UV) Propagating_Radical R-M• (Propagating Radical) Radicals->Propagating_Radical Addition Monomer1 Monomer (M) Monomer1->Propagating_Radical Polymer_Radical R-(M)n-M• (Polymer Radical) Propagating_Radical->Polymer_Radical Propagation Monomer2 nM Monomer2->Polymer_Radical Termination Termination Polymer_Radical->Termination Dead_Polymer Dead Polymer Termination->Dead_Polymer Combination or Disproportionation

Caption: General Mechanism of Free Radical Polymerization.

Experimental_Workflow Experimental Workflow for NPMI Copolymer Synthesis cluster_synthesis Polymerization cluster_purification Isolation & Purification A 1. Mix Monomers (NPMI + Vinyl), Initiator, and Solvent B 2. Purge with Inert Gas (N2) for 15-30 min A->B C 3. Heat to Reaction Temperature (e.g., 60-100°C) B->C D 4. Polymerize for Specified Time (4-24h) C->D E 5. Cool Reaction to Stop D->E F 6. Precipitate Polymer in Non-Solvent (e.g., Methanol) E->F G 7. Redissolve and Re-precipitate (Repeat 2-3x) F->G H 8. Dry Purified Copolymer under Vacuum G->H

Caption: Experimental Workflow for NPMI Copolymer Synthesis.

Property_Relationship Effect of NPMI Incorporation on Polymer Properties NPMI This compound (NPMI) Unit Structure Rigid Phenyl and Imide Ring Structure NPMI->Structure possesses Mobility Reduced Polymer Chain Mobility Structure->Mobility causes Tg Increased Glass Transition Temp. (Tg) Mobility->Tg leads to Stability Increased Thermal Degradation Temp. Mobility->Stability leads to Properties Enhanced Thermal Properties Tg->Properties Stability->Properties

Caption: Effect of NPMI Incorporation on Polymer Properties.

References

Application Notes and Protocols: N-Phenylmaleimide in the Development of Advanced Coatings and Adhesives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures and data on the utilization of N-Phenylmaleimide (N-PMI) and its derivatives to enhance the performance of coatings and adhesives. N-PMI is a versatile monomer that, when incorporated into polymer formulations, significantly improves thermal stability, mechanical strength, and chemical resistance.

Enhancing Epoxy Resin Toughness with this compound-Styrene (PMS) Copolymers

The inherent brittleness of epoxy resins can be overcome by incorporating this compound-styrene (PMS) alternating copolymers. This modification enhances the fracture toughness of the cured epoxy resin without significantly compromising its thermal properties.

Experimental Protocols

Protocol 1: Synthesis of this compound-Styrene (PMS) Alternating Copolymer

This protocol describes the free radical polymerization of this compound and styrene to produce a PMS copolymer.

Materials:

  • This compound (PMI)

  • Styrene (St)

  • Acetone

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Dodecanethiol (chain transfer agent, to control molecular weight)

  • Tetrahydrofuran (THF)

  • Methanol

Procedure:

  • In a flask equipped with a nitrogen inlet and stirrer, dissolve this compound (52.0 g, 0.30 mol) and Styrene (31.2 g, 0.30 mol) in acetone (600 ml).

  • Add AIBN (0.99 g, 1 mol%) and dodecanethiol (0.10 g, 0.08 mol%). The amount of chain transfer agent can be varied to control the molecular weight of the resulting copolymer.

  • Purge the flask with nitrogen for 30 minutes to remove oxygen.

  • Maintain a nitrogen atmosphere and stir the mixture at 60°C for 3 hours.

  • After polymerization, dilute the viscous solution with THF.

  • Precipitate the copolymer by slowly adding the THF solution to a stirred excess of methanol.

  • Purify the polymer by re-precipitating it twice from a THF solution into methanol.

  • Collect the white solid polymer by filtration and dry it in a vacuum oven at 60°C to a constant weight.

Protocol 2: Modification of Epoxy Resin with PMS Copolymer

This protocol details the incorporation of the synthesized PMS copolymer into a bisphenol-A diglycidyl ether (DGEBA) epoxy resin system.

Materials:

  • Bisphenol-A diglycidyl ether (DGEBA) epoxy resin (e.g., Epikote 828, EEW 190)

  • This compound-styrene (PMS) copolymer (synthesized as per Protocol 1)

  • p,p'-Diaminodiphenyl sulphone (DDS) (curing agent)

  • Silicone mold

Procedure:

  • Dissolve the desired amount of PMS copolymer (e.g., 5-10 wt% based on the epoxy resin) in the DGEBA epoxy resin by heating the mixture to 140-160°C with stirring until a clear, homogeneous solution is obtained. The temperature will depend on the molecular weight of the PMS.

  • Cool the mixture to 120°C and add a stoichiometric amount of DDS curing agent.

  • Continue stirring at 120°C for approximately 1 hour until the DDS is completely dissolved.

  • Pour the clear mixture into a silicone mold preheated to 100°C.

  • Cure the resin using the following cycle: 1 hour at 120°C followed by 5 hours at 180°C.

  • Allow the cured resin to cool slowly to room temperature before demolding.

Data Presentation

Table 1: Effect of PMS Copolymer on the Fracture Toughness (KIc) and Glass Transition Temperature (Tg) of Cured DGEBA/DDS Epoxy Resin. [1]

PMS Molecular Weight (Mw)PMS Concentration (wt%)Fracture Toughness (KIc, MPa·m1/2)Glass Transition Temperature (Tg, °C)
Unmodified00.58225
150,00050.70226
231,00050.72225
345,00050.75224
150,000100.75228
231,000101.15227
345,000101.33226

Visualization

experimental_workflow_epoxy_modification cluster_synthesis Protocol 1: PMS Copolymer Synthesis cluster_modification Protocol 2: Epoxy Modification and Curing s1 Dissolve PMI and Styrene in Acetone with AIBN and Chain Transfer Agent s2 Polymerize at 60°C under Nitrogen s1->s2 s3 Dilute with THF s2->s3 s4 Precipitate in Methanol s3->s4 s5 Purify and Dry s4->s5 m1 Dissolve PMS in Epoxy Resin (DGEBA) at 140-160°C s5->m1 PMS Copolymer m2 Add Curing Agent (DDS) at 120°C m1->m2 m3 Pour into Mold m2->m3 m4 Cure at 120°C then 180°C m3->m4 m5 Characterize Properties m4->m5 reaction_pathway_adhesive cluster_monomer Monomer Synthesis cluster_copolymer Copolymerization cluster_formulation Adhesive Formulation cluster_application Application & Curing Monomer This compound or derivatives (e.g., CPMI) Copolymer N-PMI Copolymer (e.g., PMS) Monomer->Copolymer Polymerization Formulation Epoxy Resin Curing Agent N-PMI Copolymer Additives Copolymer->Formulation Application Apply to Substrate Formulation->Application Curing Thermal Cure Application->Curing Product High-Performance Adhesive Bond Curing->Product coating_workflow cluster_formulation Coating Formulation cluster_application Application and Curing cluster_testing Performance Testing part_a Part A (Resin) N-PMI Copolymer Epoxy Resin Additives mix Mix Part A and Part B part_a->mix part_b Part B (Hardener) Amine Curing Agent part_b->mix apply Apply to Substrate mix->apply cure Cure (Ambient or Forced) apply->cure adhesion Adhesion Test (ASTM D3359) cure->adhesion hardness Pencil Hardness (ASTM D3363) cure->hardness chemical Chemical Resistance cure->chemical corrosion Salt Spray Test (ASTM B117) cure->corrosion

References

Application Notes: N-Phenylmaleimide in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Phenylmaleimide (NPM) and its derivatives are pivotal chemical entities in the advancement of sophisticated drug delivery systems. The core of their utility lies in the maleimide group, which exhibits high reactivity and specificity towards thiol (sulfhydryl) groups present in cysteine residues of proteins and peptides.[1][2][3] This specific reactivity allows for the covalent conjugation of therapeutic agents to targeting moieties or carrier molecules under mild, physiological conditions (pH 6.5-7.5), a process often referred to as a Michael addition or thiol-maleimide "click" chemistry.[2][4][] The resulting thioether bond is relatively stable, ensuring that the drug conjugate remains intact until it reaches the target site.[6]

Key Applications

  • Bioconjugation for Targeted Drug Delivery: The primary application of NPM is in creating targeted drug delivery systems, most notably Antibody-Drug Conjugates (ADCs).[2][] In this approach, a highly potent cytotoxic drug is linked to a monoclonal antibody that specifically recognizes an antigen on the surface of cancer cells.[3][] This ensures that the therapeutic payload is delivered directly to the tumor site, enhancing efficacy while minimizing systemic toxicity and off-target effects.[3][] Several FDA-approved ADCs, such as Adcetris® (brentuximab vedotin) and Kadcyla® (ado-trastuzumab emtansine), utilize maleimide-based linkers.[2][7]

  • Synthesis of Functional Polymers: this compound can be polymerized or copolymerized with other monomers to create functional polymers for drug delivery vehicles like nanoparticles, liposomes, and micelles.[8][9] These NPM-containing polymers provide reactive sites for the subsequent attachment of drugs, targeting ligands (e.g., peptides, antibodies), or imaging agents.[10] The incorporation of the rigid, planar NPM structure into the polymer backbone can also enhance the thermal stability and glass transition temperature of the resulting material.[11]

  • Stimuli-Responsive Systems: Maleimide-based linkers can be engineered to be cleavable under specific conditions found within the tumor microenvironment or inside cells.[2][]

    • Enzyme-Cleavable Linkers: By incorporating a peptide sequence that is a substrate for enzymes like cathepsins (which are overexpressed in tumor cells), the drug can be selectively released upon enzymatic cleavage.[]

    • pH-Sensitive Linkers: Linkers containing acid-labile groups (e.g., hydrazones) can be designed to release the drug in the acidic environment of endosomes and lysosomes after cellular internalization.[12]

    • Redox-Responsive Linkers: The reducing environment inside cells, which has a higher concentration of glutathione, can be exploited to cleave disulfide-containing linkers, releasing the drug payload.[]

Challenges and Innovations

A significant drawback of the traditional thiol-maleimide linkage is its potential instability in vivo. The formed thiosuccinimide ring can undergo a retro-Michael reaction, especially in the presence of thiols like glutathione, leading to premature drug release and loss of the targeting moiety.[7] To address this, recent innovations focus on creating more stable linkages. N-aryl maleimides, for instance, have been shown to form more stable conjugates compared to their N-alkyl counterparts.[13] Other strategies involve the hydrolysis of the thiosuccinimide ring to a more stable ring-opened structure, which prevents the retro-Michael reaction.[14]

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing maleimide-based chemistry for drug delivery applications.

Table 1: Conjugation Efficiency of Maleimide-Functionalized Nanoparticles

Targeting LigandCarrier SystemMaleimide:Ligand Molar RatioReaction Time & Temp.Conjugation Efficiency (%)Reference
cRGDfK (peptide)PLGA Nanoparticles2:130 min, Room Temp84 ± 4[4]
11A4 (nanobody)PLGA Nanoparticles5:12 h, Room Temp58 ± 12[4]

Table 2: Characteristics of Maleimide-Modified Liposomes for Doxorubicin (DOX) Delivery

Liposome FormulationMean Diameter (nm)Zeta Potential (mV)DOX Encapsulation Efficiency (%)Key FindingReference
GGLG-Liposomes (unmodified)~130~ -35> 95%Standard pH-sensitive liposome.[10][15]
M-GGLG-Liposomes (maleimide-modified)~130~ -35> 95%>2-fold faster cellular internalization compared to unmodified liposomes.[10][15]

Table 3: Stability of Cysteine-Linked Antibody-Drug Conjugates (ADCs)

Maleimide TypeDeconjugation in Serum (7 days @ 37°C)Reference
N-alkyl maleimide35 - 67%[13]
N-aryl maleimide< 20%[13]

Experimental Protocols & Visualizations

Protocol 1: Synthesis of an this compound Functionalized Copolymer

This protocol describes a general method for synthesizing a copolymer of this compound and Styrene via free radical polymerization, which can serve as a backbone for a drug delivery system.

Materials:

  • This compound (NPMI)

  • Styrene (St)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) as initiator[16]

  • Cyclohexanone or Tetrahydrofuran (THF) as solvent[11][9]

  • Methanol or Diethyl Ether for precipitation[9]

  • Nitrogen gas supply

  • Reaction flask with condenser and magnetic stirrer

Procedure:

  • Purge a 3-neck round bottom flask equipped with a condenser, nitrogen inlet, and magnetic stir bar with dry nitrogen.

  • Add this compound (e.g., 217 g) and Styrene (e.g., 104 g) to the flask.[11]

  • Add the solvent (e.g., 3 L of cyclohexanone) and stir to dissolve the monomers.[11]

  • Heat the solution to the desired reaction temperature (e.g., 60-80°C) under a nitrogen atmosphere.

  • Dissolve the initiator (BPO or AIBN) in a small amount of solvent and add it to the reaction mixture to initiate polymerization.

  • Allow the reaction to proceed for a set time (e.g., 17-24 hours).[9]

  • Cool the reaction mixture to room temperature.

  • Precipitate the polymer by slowly adding the reaction solution to a non-solvent like methanol or diethyl ether with vigorous stirring.[9]

  • Collect the precipitated polymer by filtration.

  • Wash the polymer several times with the non-solvent to remove unreacted monomers and initiator.

  • Dry the final P(NPMI-alt-St) copolymer product in a vacuum oven at 40-60°C.[11][9]

Characterization:

  • Structure: Confirm the copolymer structure using FT-IR and ¹H NMR spectroscopy.[11][16]

  • Molecular Weight: Determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).[11]

  • Thermal Properties: Analyze the glass transition temperature (Tg) using Differential Scanning Calorimetry (DSC).[11]

G cluster_synthesis Copolymer Synthesis cluster_purification Purification cluster_characterization Characterization s1 Dissolve NPMI & Styrene in Solvent s2 Heat under N2 s1->s2 s3 Add Initiator (e.g., BPO) s2->s3 s4 Polymerization (e.g., 17-24h) s3->s4 p1 Precipitate in Non-Solvent s4->p1 p2 Filter & Wash p1->p2 p3 Dry under Vacuum p2->p3 c1 FT-IR / NMR (Structure) p3->c1 c2 GPC (Molecular Weight) p3->c2 c3 DSC (Thermal Properties) p3->c3

Workflow for NPM-Copolymer Synthesis and Characterization.
Protocol 2: Conjugation of a Thiol-Containing Molecule to an NPM-Functionalized Carrier

This protocol outlines the Michael addition reaction for conjugating a thiol-containing peptide or drug to an NPM-functionalized polymer or nanoparticle.

Materials:

  • NPM-functionalized carrier (e.g., polymer, nanoparticle)

  • Thiol-containing molecule (e.g., cysteine-containing peptide like cRGDfK, or a drug)

  • Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 6.5-7.5.[2][4] EDTA (e.g., 1-10 mM) can be added to prevent disulfide bond formation via oxidation.

  • Purification system (e.g., dialysis, size exclusion chromatography)

Procedure:

  • Dissolve or suspend the NPM-functionalized carrier in the reaction buffer.

  • Dissolve the thiol-containing molecule in the reaction buffer.

  • Add the solution of the thiol-containing molecule to the NPM-carrier suspension. The molar ratio of maleimide to thiol groups should be optimized; ratios from 2:1 to 5:1 are common to ensure complete reaction of the thiol.[4]

  • Allow the reaction to proceed at room temperature with gentle stirring for a specified time, typically ranging from 30 minutes to 4 hours.[4]

  • Quench any unreacted maleimide groups by adding a small molecule thiol like cysteine or β-mercaptoethanol, if necessary.

  • Purify the resulting conjugate to remove unreacted molecules and byproducts. Dialysis against the buffer is a common method for purifying nanoparticles and larger polymers.[6]

Quantification of Conjugation:

  • The amount of conjugated molecule can be determined indirectly by quantifying the unbound molecule in the supernatant/filtrate after purification using techniques like HPLC or UV-Vis spectroscopy.[4]

G cluster_reaction Conjugation Reaction carrier NPM-Functionalized Carrier mix Mix in Buffer (pH 6.5-7.5) carrier->mix drug Thiol-Containing Molecule (R-SH) drug->mix react Incubate at RT (0.5 - 4h) mix->react purify Purification (e.g., Dialysis) react->purify conjugate Purified Drug-Carrier Conjugate purify->conjugate quantify Quantify Conjugation (e.g., HPLC) conjugate->quantify

Thiol-Maleimide conjugation workflow.
Protocol 3: Characterization of Drug-Loaded Nanocarriers

This protocol provides an overview of essential characterization steps for drug delivery systems developed using NPM chemistry.

Materials & Instruments:

  • Dynamic Light Scattering (DLS) instrument

  • Zeta potential analyzer

  • Transmission Electron Microscope (TEM) or Scanning Electron Microscope (SEM)

  • UV-Vis Spectrophotometer or HPLC system

  • Dialysis tubing

Procedure:

  • Size and Morphology Analysis:

    • Hydrodynamic Diameter & PDI: Dilute the nanocarrier suspension in an appropriate solvent (e.g., deionized water) and measure the size distribution and polydispersity index (PDI) using DLS.

    • Morphology: Prepare a sample for electron microscopy (e.g., by drop-casting onto a silicon wafer or TEM grid) to visualize the shape and surface morphology of the nanocarriers.[17]

  • Surface Charge Analysis:

    • Zeta Potential: Dilute the nanocarrier suspension in deionized water or a low ionic strength buffer and measure the zeta potential to assess surface charge and colloidal stability.

  • Drug Loading Content (DLC) and Encapsulation Efficiency (EE): [18]

    • Indirect Method: After synthesis, separate the nanocarriers from the aqueous phase by centrifugation or filtration. Measure the concentration of the free, un-encapsulated drug in the supernatant using UV-Vis or HPLC.[17][18]

      • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

    • Direct Method: Lyse a known amount of purified, lyophilized nanocarriers in a suitable solvent to release the encapsulated drug. Measure the drug concentration and calculate the DLC. Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy can also be used for direct quantification.[18]

      • DLC (%) = (Mass of Loaded Drug / Total Mass of Nanocarrier) x 100

  • In Vitro Drug Release Study:

    • Place a known concentration of the drug-loaded nanocarrier suspension into a dialysis bag (with a molecular weight cut-off appropriate to retain the carrier but allow free drug to pass).

    • Submerge the dialysis bag in a release medium (e.g., PBS at pH 7.4 to simulate physiological conditions, or pH 5.0 to simulate the endosomal environment).

    • Maintain the setup at 37°C with constant stirring.

    • At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium to maintain sink conditions.

    • Quantify the drug concentration in the collected aliquots using UV-Vis or HPLC to determine the cumulative drug release profile over time.[19]

G cluster_physicochem Physicochemical Properties cluster_loading Drug Loading cluster_release Drug Release start Drug-Loaded Nanocarrier size Size & Morphology (DLS, TEM) start->size charge Surface Charge (Zeta Potential) start->charge dlc DLC & EE (HPLC, UV-Vis) start->dlc release In Vitro Release (Dialysis Method) start->release

General characterization workflow for drug nanocarriers.

References

Application Notes: Synthesis and Thermal Analysis of N-Phenylmaleimide-Styrene Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Phenylmaleimide (NPMI) and its copolymers are widely utilized as heat-resistant modifiers in the polymer industry, enhancing the thermal properties of materials used in automotive parts, home appliances, and electronics.[1][2] The incorporation of the rigid this compound structure into polymer chains restricts molecular motion, thereby increasing the glass transition temperature (Tg) and overall thermal stability.[1][3] This document provides detailed protocols for the synthesis of this compound-styrene (P(S-co-NPMI)) copolymers via free-radical polymerization, their subsequent characterization, and thermal analysis.

The copolymerization of NPMI with styrene is a well-established method to produce materials with significantly improved thermal resistance compared to standard polystyrene.[1][4] Copolymers of styrene and N-substituted maleimides often exhibit excellent thermal stability and inherent rigidity due to the five-membered planar rings in the polymer backbone.[5][6] The thermal properties of the resulting copolymer can be tailored by adjusting the monomer feed ratio. Generally, an increased incorporation of NPMI units into the copolymer leads to a higher glass transition temperature and enhanced thermal decomposition temperatures.[4][7][8]

These application notes are designed for researchers and scientists in materials science and polymer chemistry, providing a comprehensive guide from monomer synthesis to final polymer characterization.

Experimental Protocols

Protocol 1: Synthesis of this compound (NPMI) Monomer

This protocol describes the two-step synthesis of the this compound monomer from maleic anhydride and aniline.[9][10]

Materials:

  • Maleic Anhydride (98%)

  • Aniline (99%)

  • N,N-Dimethylformamide (DMF)

  • Sodium Acetate (anhydrous)

  • Acetic Anhydride

  • Hydroquinone

  • Methanol

  • Deionized Water

Equipment:

  • Three-neck round-bottom flask with mechanical stirrer, dropping funnel, and condenser

  • Heating mantle with temperature controller

  • Beakers, Buchner funnel, and filter paper

  • Vacuum oven

Procedure:

  • Step 1: Synthesis of N-Phenylmaleamic Acid.

    • Dissolve maleic anhydride (98.1 g, 1 mol) in 500 mL of DMF in the three-neck flask.[9]

    • Slowly add a solution of aniline (93.1 g, 1 mol) dissolved in 100 mL of DMF to the stirred maleic anhydride solution over 15-20 minutes.[9]

    • Continue stirring the solution at room temperature for 2 hours to form N-phenylmaleamic acid.[9]

  • Step 2: Cyclodehydration to this compound.

    • To the resulting clear solution, add anhydrous sodium acetate (12.0 g) as a catalyst, hydroquinone (10 g) as a polymerization inhibitor, and acetic anhydride (50 mL) as a dehydrating agent.[9]

    • Heat the mixture to 50°C in an oil bath and maintain this temperature for 2 hours to facilitate the cyclization and dehydration reaction.[9]

    • After cooling to room temperature, pour the reaction mixture into a large volume of ice-cold deionized water to precipitate the crude this compound.

    • Filter the precipitate using a Buchner funnel, wash thoroughly with cold deionized water, and then with a small amount of cold methanol.

    • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure NPMI crystals.

    • Dry the purified product in a vacuum oven at 50°C for 8-12 hours.[10]

Protocol 2: Free-Radical Copolymerization of Styrene and NPMI

This protocol details the synthesis of P(S-co-NPMI) via solution polymerization.

Materials:

  • This compound (NPMI), synthesized as per Protocol 1

  • Styrene (St), inhibitor removed by distillation under reduced pressure[11]

  • Cyclohexanone (solvent)[9]

  • Benzoyl Peroxide (BPO, initiator)[9]

  • Methanol (non-solvent for precipitation)[9]

  • Acetone

Equipment:

  • Multi-neck reaction flask equipped with a mechanical stirrer, condenser, and nitrogen inlet/outlet

  • Heating mantle with a temperature controller

  • Beakers, Buchner funnel, and filter paper

  • Vacuum oven

Procedure:

  • Reaction Setup:

    • In a reaction flask, dissolve NPMI (e.g., 21.7 g) and styrene (e.g., 10.4 g) in cyclohexanone (300 mL).[9] The molar ratio can be varied to achieve different copolymer compositions.

    • Stir the mixture at approximately 70-75°C for 30-40 minutes to ensure complete dissolution.[9][12]

  • Polymerization:

    • Purge the system with dry nitrogen for at least 30 minutes to remove oxygen, which can inhibit free-radical polymerization.[9]

    • Add the initiator, BPO (e.g., 0.75 g), to the solution.[9]

    • Increase the temperature to 100°C and maintain it for 4 hours under a continuous nitrogen atmosphere with constant stirring.[9]

  • Purification:

    • After 4 hours, cool the reactor down to room temperature.[9]

    • Dissolve the resulting viscous solution in a minimal amount of acetone.

    • Pour the polymer solution dropwise into a large excess of vigorously stirred methanol to precipitate the copolymer. This step removes unreacted monomers, initiator residues, and the solvent.[9]

    • Allow the precipitate to settle, then collect the solid copolymer by filtration using a Buchner funnel.

    • Wash the collected polymer with fresh methanol.

    • Dry the final P(S-co-NPMI) copolymer in a vacuum oven at 60-70°C until a constant weight is achieved.

Protocol 3: Characterization of P(S-co-NPMI) Copolymer

A. Structural Analysis via FTIR Spectroscopy

  • Purpose: To confirm the incorporation of both styrene and NPMI monomers into the copolymer chain.

  • Procedure:

    • Prepare a sample by mixing a small amount of the dried copolymer with potassium bromide (KBr) and pressing it into a thin pellet.

    • Record the FTIR spectrum over a range of 4000-400 cm⁻¹.

    • Expected Peaks: Look for characteristic absorption bands:

      • ~1710 cm⁻¹: C=O stretching of the imide group from NPMI.[13]

      • ~3000-3100 cm⁻¹: Aromatic C-H stretching from both styrene and NPMI.[14]

      • ~1500-1600 cm⁻¹: Aromatic C=C stretching.[13]

      • The disappearance of the vinyl C=C stretching peak (~1630 cm⁻¹) from the styrene monomer indicates successful polymerization.[14]

B. Compositional Analysis via ¹H NMR Spectroscopy

  • Purpose: To determine the molar ratio of styrene and NPMI units in the copolymer.[15][16]

  • Procedure:

    • Dissolve 10-15 mg of the copolymer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Record the ¹H NMR spectrum.

    • Analysis: Identify the characteristic proton signals:

      • Styrene: Aromatic protons of the phenyl group appear in the range of δ 6.5-7.5 ppm.

      • NPMI: Aromatic protons of the N-phenyl group also appear in the range of δ 6.8-7.4 ppm.[3]

      • Backbone: Aliphatic protons (–CH–CH₂–) of the polymer backbone appear at δ 1.5-3.5 ppm.

    • Calculation: The copolymer composition can be calculated by comparing the integrated area of the aromatic proton signals (from both monomers) to the aliphatic backbone protons. Since the aromatic signals overlap, a more precise method involves deconvolution or using the distinct backbone methine proton signal of the NPMI unit (~2.6-3.1 ppm).[3] The molar ratio is calculated using the formula:

      • Molar Ratio (St/NPMI) = [Integral(Aromatic H) / #Aromatic H per unit] / [Integral(Aliphatic H) / #Aliphatic H per unit]

C. Molecular Weight Analysis via Gel Permeation Chromatography (GPC)

  • Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).[9][12]

  • Procedure:

    • Dissolve the copolymer in a suitable mobile phase (e.g., Tetrahydrofuran, THF).

    • Filter the solution through a microfilter (e.g., 0.45 µm) to remove any dust or insoluble particles.

    • Inject the solution into the GPC system.

    • Calibrate the system using polystyrene standards of known molecular weights.[17]

    • Analyze the resulting chromatogram to determine Mn, Mw, and PDI.

Protocol 4: Thermal Property Analysis

A. Glass Transition Temperature (Tg) via Differential Scanning Calorimetry (DSC)

  • Purpose: To measure the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. A higher Tg indicates better heat resistance.[3]

  • Procedure:

    • Accurately weigh 5-10 mg of the dry copolymer into an aluminum DSC pan and seal it.

    • Place the pan in the DSC cell alongside an empty reference pan.

    • Heating Cycle:

      • First Heating Scan: Heat the sample from room temperature to a temperature above the expected Tg (e.g., 250°C) at a controlled rate (e.g., 10-20°C/min) under a nitrogen atmosphere. This step removes the thermal history of the sample.[10]

      • Cooling Scan: Cool the sample back to room temperature at a controlled rate (e.g., 10°C/min).[10]

      • Second Heating Scan: Heat the sample again at the same rate as the first scan.[10]

    • Analysis: Determine the Tg from the midpoint of the step transition in the heat flow curve of the second heating scan.[3]

B. Thermal Stability via Thermogravimetric Analysis (TGA)

  • Purpose: To evaluate the thermal stability and decomposition profile of the copolymer.

  • Procedure:

    • Accurately weigh 10-15 mg of the dry copolymer into a TGA crucible.

    • Place the crucible in the TGA furnace.

    • Heat the sample from room temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.[3]

    • Analysis: Record the weight loss of the sample as a function of temperature. Key parameters to determine are:

      • T_onset: The initial decomposition temperature.

      • T₅% or T₁₀%: The temperature at which 5% or 10% weight loss occurs, indicating the onset of significant degradation.[7][8]

      • T_max: The temperature of the maximum rate of decomposition, obtained from the peak of the derivative thermogravimetric (DTG) curve.

Data Presentation

Quantitative data from the characterization experiments should be organized for clear comparison.

Table 1: Effect of Monomer Feed Ratio on Copolymer Properties

Sample ID Monomer Feed Ratio (St:NPMI, molar) NPMI in Copolymer (mol%)* Tg (°C)[7][8] T₅% (°C)*[7][8]
PSN-1 75:25 48 202 363
PSN-2 50:50 55 208 368
PSN-3 25:75 63 215 375

*Determined by ¹H NMR or elemental analysis. **Determined by DSC. ***Temperature at 5% weight loss, determined by TGA.

Table 2: Typical Molecular Weight Data from GPC Analysis

Sample ID Mn ( g/mol )[11][12] Mw ( g/mol )[11][12] PDI (Mw/Mn)[11]
PSN-1 35,000 58,000 1.66
PSN-2 39,000 65,000 1.67

| PSN-3 | 42,000 | 71,000 | 1.69 |

Visualizations

Diagrams illustrating the experimental and logical workflows.

SynthesisWorkflow reactants Reactants: Maleic Anhydride + Aniline intermediate Intermediate: N-Phenylmaleamic Acid reactants->intermediate DMF, RT, 2h cyclization Cyclodehydration (Acetic Anhydride, NaOAc) intermediate->cyclization product Crude Product: This compound cyclization->product 50°C, 2h purification Purification: Recrystallization & Drying product->purification final_monomer Pure NPMI Monomer purification->final_monomer

Caption: Workflow for the synthesis of the this compound (NPMI) monomer.

CopolymerizationWorkflow monomers Monomers (Styrene, NPMI) + Initiator (BPO) + Solvent (Cyclohexanone) reactor Polymerization Reaction (100°C, 4h, N2 atm) monomers->reactor precipitation Precipitation (in excess Methanol) reactor->precipitation filtration Filtration & Washing precipitation->filtration drying Vacuum Drying (60-70°C) filtration->drying final_product Final Copolymer Product P(S-co-NPMI) drying->final_product

Caption: Experimental workflow for P(S-co-NPMI) synthesis and purification.

CharacterizationFlow copolymer P(S-co-NPMI) Copolymer structural Structural Analysis copolymer->structural molecular_weight Molecular Weight Analysis copolymer->molecular_weight thermal Thermal Analysis copolymer->thermal ftir FTIR (Functional Groups) structural->ftir nmr ¹H NMR (Copolymer Composition) structural->nmr gpc GPC (Mn, Mw, PDI) molecular_weight->gpc dsc DSC (Glass Transition Temp, Tg) thermal->dsc tga TGA (Thermal Stability, Td) thermal->tga

Caption: Logical workflow for the characterization of P(S-co-NPMI) copolymers.

References

Troubleshooting & Optimization

Technical Support Center: N-Phenylmaleimide Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the hydrolysis of N-Phenylmaleimide in aqueous solutions. Find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your conjugation experiments.

Troubleshooting Guide

Issue Possible Cause Solution
Low Conjugation Efficiency Premature hydrolysis of this compound.Prepare aqueous solutions of this compound immediately before use. For storage, dissolve in a dry, biocompatible organic solvent like DMSO or DMF.[1]
Inaccessible or oxidized cysteines on the target molecule.Pre-reduce disulfide bonds using a disulfide-free reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[1]
Incorrect pH of the reaction buffer.The optimal pH for the thiol-maleimide reaction is between 6.5 and 7.5.[1] Lower pH slows the reaction, while higher pH increases hydrolysis and side reactions with amines.[1]
Inconsistent Results Between Experiments Variable levels of maleimide hydrolysis.Standardize your protocol by preparing fresh buffers and maleimide solutions for each experiment. Carefully monitor and control the pH and temperature of your reaction.[2]
Buffer composition.Use non-amine and thiol-free buffers such as phosphate-buffered saline (PBS), MES, or HEPES.[2] Avoid buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT).[2]
Loss of Conjugated Payload (e.g., in ADCs) Retro-Michael reaction (thiol exchange) in a thiol-rich environment.Induce hydrolysis of the thiosuccinimide ring post-conjugation by adjusting the pH to 8.5-9.0 to form a stable, ring-opened structure.[1][3] Alternatively, for conjugates with an N-terminal cysteine, extended incubation can facilitate a thiazine rearrangement to a more stable structure.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound hydrolysis and why is it a concern?

A1: this compound is susceptible to hydrolysis in aqueous solutions, where the maleimide ring is opened. This reaction inactivates the maleimide group, rendering it unable to react with thiols, which is crucial for bioconjugation reactions. The rate of this hydrolysis is significantly influenced by pH and temperature.[1][4]

Q2: What is the optimal pH range for working with this compound in aqueous solutions?

A2: The optimal pH range for the thiol-maleimide conjugation reaction is between 6.5 and 7.5.[1][2] Within this range, the reaction with thiols is favored, while the rate of hydrolysis is minimized. At pH below 6.5, the conjugation reaction slows down. Above pH 7.5, the rate of hydrolysis increases, as does the potential for side reactions with primary amines like lysine residues.[1]

Q3: How does temperature affect the stability of this compound?

A3: Increasing the temperature accelerates the rate of this compound hydrolysis.[4] For instance, at pH 7.4, the rate of hydrolysis is approximately five times higher at 37°C compared to 20°C.[4] Therefore, it is recommended to perform conjugation reactions at room temperature or 4°C to enhance stability, especially during long incubation periods.[2]

Q4: Which buffers are recommended for this compound conjugation reactions?

A4: It is crucial to use buffers that do not contain primary amines or thiols, as these can react with the maleimide group.[2] Recommended buffers include phosphate-buffered saline (PBS), MES, and HEPES.[2] Buffers such as Tris and those containing DTT should be avoided.[2]

Q5: How can I improve the stability of my maleimide-thiol conjugate after its formation?

A5: The thiosuccinimide linkage formed after the initial conjugation can be susceptible to a retro-Michael reaction, especially in environments with high concentrations of other thiols like glutathione.[5][6] To create a more stable conjugate, you can intentionally hydrolyze the thiosuccinimide ring by raising the pH to 8.5-9.0.[1] This ring-opened structure is resistant to thiol exchange.[3] Another strategy for peptides with an N-terminal cysteine is to promote a transcyclization reaction to form a stable six-membered thiazine ring.[1][7]

Data Presentation

Table 1: Influence of pH on the Rate of Maleimide Hydrolysis

pHTemperature (°C)Observed Rate Constant (k) (s⁻¹)Stability
3.037Very SlowHigh
5.537Extremely SlowVery High
7.4201.24 x 10⁻⁵Moderate
7.4376.55 x 10⁻⁵Low
9.037FastVery Low
11.037Extremely FastExtremely Low

Data adapted from studies on 8-arm-PEG10k-maleimide, which demonstrates the general principles of maleimide hydrolysis.[4]

Experimental Protocols

Protocol 1: General this compound Conjugation to a Thiol-Containing Protein
  • Buffer Preparation : Prepare a suitable conjugation buffer such as Phosphate-Buffered Saline (PBS) at pH 7.2-7.4. Degas the buffer to remove dissolved oxygen, which can oxidize thiols.

  • Protein Preparation : Dissolve the thiol-containing protein in the degassed conjugation buffer. If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of a disulfide-free reducing agent like TCEP. Incubate for 20-30 minutes at room temperature. If a thiol-containing reducing agent like DTT is used, it must be removed prior to the addition of the maleimide reagent, for example, by using a desalting column.[1][2]

  • This compound Solution Preparation : Immediately before use, prepare a stock solution of this compound in an anhydrous solvent such as DMSO or DMF.[1][2]

  • Conjugation Reaction : Add the this compound stock solution to the protein solution. A 10-20 fold molar excess of the maleimide reagent over the thiol is a common starting point, but this should be optimized for the specific application.[2]

  • Incubation : Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[2]

  • Quenching (Optional) : To stop the reaction and consume any unreacted maleimide, a small molecule thiol like L-cysteine can be added.[2]

  • Purification : Remove excess, unreacted this compound and other reaction components by size-exclusion chromatography or dialysis.[2]

Protocol 2: Post-Conjugation Stabilization by Hydrolysis
  • Confirm Conjugate Formation : After the initial conjugation reaction and purification, confirm the formation of the desired conjugate using appropriate analytical methods (e.g., HPLC, mass spectrometry).

  • pH Adjustment : Adjust the pH of the conjugate solution to 8.5-9.0 using a suitable buffer or by careful addition of a base.[1]

  • Incubation for Hydrolysis : Incubate the solution at room temperature or 37°C. Monitor the ring-opening by mass spectrometry until the hydrolysis is complete.[1]

  • Neutralization : Re-neutralize the solution to a pH of 7.0-7.5 for storage or downstream applications.[1]

Visualizations

Hydrolysis_Mechanism cluster_conditions Influencing Factors N_Phenylmaleimide This compound (Reactive) Transition_State Tetrahedral Intermediate N_Phenylmaleimide->Transition_State + OH⁻ / H₂O Maleamic_Acid N-Phenylmaleamic Acid (Inactive) Transition_State->Maleamic_Acid Ring Opening pH High pH (>7.5) pH->Transition_State Accelerates Temp High Temperature Temp->Transition_State Accelerates

Caption: Mechanism of this compound hydrolysis.

Troubleshooting_Workflow Start Low Conjugation Yield? Check_pH Is pH 6.5-7.5? Start->Check_pH Yes Start->Check_pH No Check_Buffer Buffer Amine/Thiol-Free? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH to 6.5-7.5 Check_pH->Adjust_pH No Check_Maleimide_Prep Maleimide Solution Fresh? Check_Buffer->Check_Maleimide_Prep Yes Change_Buffer Use PBS, MES, or HEPES Check_Buffer->Change_Buffer No Check_Cysteines Cysteines Reduced? Check_Maleimide_Prep->Check_Cysteines Yes Prepare_Fresh Prepare Fresh Maleimide Solution Check_Maleimide_Prep->Prepare_Fresh No Reduce_Cysteines Use TCEP to Reduce Cysteines Check_Cysteines->Reduce_Cysteines No Success Successful Conjugation Check_Cysteines->Success Yes Adjust_pH->Check_Buffer Change_Buffer->Check_Maleimide_Prep Prepare_Fresh->Check_Cysteines Reduce_Cysteines->Success

Caption: Troubleshooting workflow for low conjugation yield.

Conjugate_Stabilization Thiosuccinimide Thiosuccinimide Conjugate (Reversible) Hydrolyzed Ring-Opened Conjugate (Stable) Thiosuccinimide->Hydrolyzed pH 8.5-9.0 Incubation Thiazine Thiazine Conjugate (Stable, for N-term Cys) Thiosuccinimide->Thiazine Extended Incubation (for N-terminal Cysteine)

Caption: Post-conjugation stabilization pathways.

References

Optimizing reaction conditions for N-Phenylmaleimide synthesis to improve yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-Phenylmaleimide for improved yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound yield is consistently low. What are the most common causes and how can I improve it?

A1: Low yields in this compound synthesis can stem from several factors throughout the two-step or one-step synthesis processes. Here are the primary areas to investigate:

  • Incomplete Formation of Maleanilic Acid (Two-Step Synthesis): The initial reaction between aniline and maleic anhydride to form the intermediate, maleanilic acid, is typically high-yielding (97-98%).[1] If you suspect issues here, ensure your reagents are pure and the reaction is stirred for a sufficient amount of time (e.g., 1 hour at room temperature) to go to completion.[1]

  • Inefficient Cyclodehydration: The conversion of maleanilic acid to this compound is the most critical step for yield.

    • Dehydrating Agent: Acetic anhydride is a common and effective dehydrating agent.[1][2] Ensure it is used in excess.

    • Catalyst: The choice and condition of the catalyst are crucial. Anhydrous sodium acetate is frequently used.[1][2] Using fused potassium acetate is another alternative.[1] For one-step synthesis, p-toluenesulfonic acid has been shown to be an effective catalyst.[3]

    • Reaction Temperature: Overheating during cyclodehydration can lead to side reactions and decomposition, significantly lowering the yield. For the acetic anhydride/sodium acetate method, maintaining a temperature range of 60-70°C is recommended.[2][4] Some protocols use a steam bath for heating, which provides gentle and consistent heat.[1] Microwave-assisted synthesis can dramatically reduce reaction times and in some cases, slightly increase yields, but requires careful temperature control.[2]

  • Side Reactions: The formation of byproducts is a major contributor to low yields. One common side product is 2-anilino-N-phenylsuccinimide (APSI), which can be formed by the reaction of this compound with unreacted aniline.[5] To minimize this, it is preferable to work with a slight excess of maleic anhydride.[3]

  • Purification Losses: Significant product loss can occur during workup and purification. This compound is typically precipitated in ice water.[1] Ensure the mixture is sufficiently cold to minimize the solubility of the product. Washing with cold water is also critical. Recrystallization is an effective purification method, but the choice of solvent (e.g., cyclohexane, ethanol) will impact recovery rates.[1][2]

Q2: My final this compound product is discolored (e.g., brownish or grey). What causes this and how can I obtain a pure, yellow product?

A2: Discoloration of the final product is a common issue and can often be resolved with purification.

  • Cause of Discoloration: The color can be due to the presence of impurities, including oligomeric or polymeric byproducts.[6] The reaction conditions, particularly temperature, can influence the formation of these colored impurities.

  • Decolorization and Purification:

    • Activated Charcoal: Treating the crude product with activated charcoal before the final recrystallization can help remove colored impurities.[7]

    • Recrystallization: Recrystallization from a suitable solvent like cyclohexane or ethanol is a highly effective method for purification and often yields canary-yellow needles of this compound.[1][2]

    • Silica Gel Chromatography: For very impure samples, column chromatography using silica gel can be employed to separate the desired product from colored impurities and other byproducts.[6]

    • Distillation: At an industrial scale, distillation under reduced pressure is used for purification.[3][6] This can also be an option in a laboratory setting for larger quantities.

Q3: I am considering a one-step synthesis of this compound. What are the advantages and key parameters?

A3: A one-step synthesis, reacting maleic anhydride and aniline directly to form this compound, can be more efficient in terms of time and resources.

  • Advantages:

    • Reduced Reaction Time: It eliminates the need to isolate the maleanilic acid intermediate.

    • Simplified Procedure: Fewer steps can lead to a more streamlined workflow.

  • Key Parameters:

    • Catalyst: An acid catalyst is typically required. p-Toluenesulfonic acid is a good choice as it is soluble at high temperatures and precipitates out at lower temperatures, simplifying its removal.[3] The typical catalyst loading is 0.5-4% by weight relative to the maleic anhydride.[3]

    • Solvent: A water-immiscible organic solvent that forms an azeotrope with water, such as xylene or toluene, is used to remove the water formed during the reaction via azeotropic distillation.[3]

    • Temperature: The reaction is carried out at elevated temperatures, typically between 110°C and 160°C.[3]

    • Molar Ratio: A slight excess of maleic anhydride to aniline (e.g., 1:0.98) is recommended to minimize side reactions.[3]

Data on Reaction Condition Optimization

The following tables summarize quantitative data on how different reaction conditions can affect the yield of this compound.

Table 1: Comparison of Conventional vs. Microwave-Assisted Cyclodehydration of N-(4-chlorophenyl)maleanilic acid [2]

MethodTemperature (°C)TimeYield (%)
Conventional Heating60-7060 min70
Microwave Irradiation9030 s73

Table 2: Yields for the Two-Step Synthesis of this compound [1]

StepProductYield (%)
1. AmidationMaleanilic acid97-98
2. CyclodehydrationCrude this compound75-80

Detailed Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound via Maleanilic Acid [1]

Part A: Synthesis of Maleanilic Acid

  • In a 5 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve 196 g (2 moles) of maleic anhydride in 2.5 L of diethyl ether.

  • Once the maleic anhydride has dissolved, add a solution of 186 g (2 moles) of aniline in 200 mL of diethyl ether through the dropping funnel.

  • Stir the resulting thick suspension at room temperature for 1 hour.

  • Cool the mixture to 15-20°C in an ice bath.

  • Collect the maleanilic acid product by suction filtration. The yield is typically 97-98%.

Part B: Synthesis of this compound

  • In a 2 L Erlenmeyer flask, combine 670 mL of acetic anhydride and 65 g of anhydrous sodium acetate.

  • Add 316 g of the maleanilic acid from Part A to the flask.

  • Heat the suspension on a steam bath for 30 minutes, swirling to dissolve the solids.

  • Cool the reaction mixture to near room temperature in a cold water bath.

  • Pour the cooled mixture into 1.3 L of ice water.

  • Collect the precipitated this compound by suction filtration.

  • Wash the product three times with 500 mL portions of ice-cold water and once with 500 mL of petroleum ether.

  • Dry the product. The yield of crude this compound is typically 75-80%.

  • Recrystallize from cyclohexane to obtain pure, canary-yellow needles.

Protocol 2: One-Step Synthesis of this compound [3]

  • In a reaction vessel equipped for azeotropic distillation, dissolve maleic anhydride in a water-immiscible solvent like xylene (e.g., 20-30 parts by weight of maleic anhydride per 100 parts of the mixture).

  • Add p-toluenesulfonic acid as a catalyst (1.5-2.5% by weight of the maleic anhydride).

  • Heat the mixture to the boiling point of the solvent.

  • Slowly add aniline, maintaining a slight molar excess of maleic anhydride.

  • Continuously remove the water formed during the reaction by azeotropic distillation.

  • Once the reaction is complete (monitored by the cessation of water formation), cool the reaction mixture.

  • Dilute the mixture with additional solvent and cool to a low temperature to precipitate the catalyst and some impurities.

  • Filter the mixture to remove the solid cake.

  • Distill the filtrate under reduced pressure to first remove the solvent and then to isolate the pure this compound.

Visualized Workflows and Relationships

Two_Step_Synthesis_Workflow cluster_step1 Step 1: Amidation cluster_step2 Step 2: Cyclodehydration & Purification start Maleic Anhydride + Aniline in Diethyl Ether react1 Stir at Room Temperature (1 hour) start->react1 cool1 Cool in Ice Bath (15-20°C) react1->cool1 filter1 Suction Filtration cool1->filter1 product1 Maleanilic Acid filter1->product1 start2 Maleanilic Acid + Acetic Anhydride + Sodium Acetate product1->start2 Intermediate react2 Heat on Steam Bath (30 minutes) start2->react2 cool2 Cool to Room Temperature react2->cool2 precipitate Pour into Ice Water cool2->precipitate filter2 Suction Filtration precipitate->filter2 wash Wash with Cold Water & Petroleum Ether filter2->wash dry Dry Product wash->dry recrystallize Recrystallize from Cyclohexane dry->recrystallize product2 This compound recrystallize->product2

Caption: Workflow for the two-step synthesis of this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield cause1 Incomplete Cyclodehydration issue->cause1 cause2 Side Reactions (e.g., APSI formation) issue->cause2 cause3 Purification Losses issue->cause3 cause4 Sub-optimal Reagents/Catalyst issue->cause4 solution1a Optimize Temperature (e.g., 60-70°C) cause1->solution1a solution1b Ensure Anhydrous Catalyst cause1->solution1b solution2 Use Slight Excess of Maleic Anhydride cause2->solution2 solution3a Ensure Thorough Cooling During Precipitation cause3->solution3a solution3b Optimize Recrystallization Solvent & Conditions cause3->solution3b solution4 Use Pure Reagents cause4->solution4

Caption: Troubleshooting logic for low this compound yield.

References

Identifying and minimizing side reactions of N-Phenylmaleimide with nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Phenylmaleimide (NPM) chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of NPM in bioconjugation and other chemical syntheses. Here, you will find information to help you identify and minimize common side reactions, optimize your experimental protocols, and ensure the stability and homogeneity of your final products.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to be aware of when using this compound for thiol conjugation?

A1: While this compound is highly selective for thiols under optimal conditions, several side reactions can occur:

  • Hydrolysis of the Maleimide Ring: In aqueous solutions, the maleimide ring can undergo hydrolysis to form a non-reactive maleamic acid derivative. This reaction is significantly accelerated at pH values above 7.5.[1][2] To minimize hydrolysis, it is crucial to prepare aqueous solutions of maleimides fresh before use and conduct reactions within the recommended pH range.[1]

  • Reaction with Primary Amines: At pH levels above 7.5, primary amines, such as the ε-amino group of lysine residues in proteins, can react with the maleimide group, leading to non-specific labeling and undesired byproducts.[1][2]

  • Instability of the Thioether Adduct (Retro-Michael Reaction): The thioether bond formed between the thiol and the maleimide is susceptible to a retro-Michael reaction, especially in the presence of other nucleophiles like free thiols (e.g., glutathione).[3][4][5] This can lead to the exchange of the conjugated thiol and a loss of the desired product.

  • Thiazine Rearrangement: A specific side reaction occurs when NPM is conjugated to a peptide or protein with an N-terminal cysteine. The N-terminal α-amino group can attack the succinimide ring of the conjugate, leading to an intramolecular rearrangement to form a stable six-membered thiazine ring.[6][7][8] This is more prominent at neutral to basic pH.[6][8]

Q2: What is the optimal pH for selective thiol-maleimide conjugation?

A2: The optimal pH range for the reaction between a maleimide and a thiol is 6.5 to 7.5 .[1][2][9] This range provides an excellent balance between reaction efficiency and selectivity:

  • Below pH 6.5: The reaction rate is significantly slower because the thiol group is predominantly in its protonated (R-SH) form, which is less nucleophilic.[1]

  • At pH 7.0: The reaction with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity.[1][2]

  • Above pH 7.5: The concentration of the more reactive thiolate anion (R-S⁻) increases, but so does the rate of competing side reactions, namely hydrolysis of the maleimide ring and reaction with primary amines.[1][2]

Q3: My conjugation yield is low. What are the common causes and how can I troubleshoot this?

A3: Low conjugation yield is a common issue that can often be resolved by systematically evaluating your reagents and reaction conditions. Here are the most frequent culprits:

  • Inactive Maleimide: The maleimide reagent may have hydrolyzed. Always prepare fresh solutions of maleimide in an anhydrous solvent like DMSO or DMF immediately before use and avoid prolonged storage in aqueous buffers.[10]

  • Oxidized Thiols: The thiol groups on your biomolecule may have formed disulfide bonds and are therefore unavailable for reaction. Consider treating your sample with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) prior to conjugation. TCEP is often preferred as it does not need to be removed before adding the maleimide.[11][12] Ensure your buffers are degassed to minimize re-oxidation.[12]

  • Suboptimal pH: Verify that your reaction buffer is within the optimal 6.5-7.5 pH range.[1][10]

  • Incorrect Molar Ratio: An insufficient molar excess of the maleimide reagent can lead to incomplete conjugation. A common starting point is a 10:1 to 20:1 molar ratio of maleimide to protein, but this should be optimized for your specific system.[13]

  • Interfering Buffer Components: Avoid buffers containing primary or secondary amines (e.g., Tris) if the pH is above 7.5.[13] Also, ensure your buffers are free of any thiol-containing additives (e.g., DTT, β-mercaptoethanol) that would compete with your target molecule.[13]

Q4: How can I prevent the thiazine rearrangement when conjugating to an N-terminal cysteine?

A4: The thiazine rearrangement is a significant side reaction for N-terminal cysteine conjugations. To minimize or prevent this, you can employ one of the following strategies:

  • pH Control: Perform the conjugation reaction under acidic conditions (e.g., pH 5.0).[6][8] At this pH, the N-terminal amino group is protonated, which prevents it from acting as a nucleophile and attacking the succinimide ring.[6] However, the conjugate must be stored and handled under acidic conditions to prevent subsequent rearrangement.[7]

  • N-terminal Acetylation: Acetylating the N-terminal amino group of the cysteine-containing peptide or protein before conjugation will eliminate the nucleophilic primary amine, thereby preventing the rearrangement.[7][14]

Troubleshooting Guide: Identifying and Minimizing Side Reactions

This guide provides a systematic approach to troubleshooting common issues encountered during this compound conjugation reactions.

Observed Problem Potential Cause Recommended Solution References
Low or No Conjugate Formation Hydrolyzed maleimide reagent.Prepare fresh solutions of the maleimide in an anhydrous solvent (DMSO, DMF) immediately before use.[1][10]
Oxidized thiols on the biomolecule.Treat the biomolecule with a reducing agent (e.g., TCEP) prior to conjugation. Use degassed buffers.[11][12]
Suboptimal reaction pH.Verify that the reaction buffer pH is within the optimal range of 6.5-7.5.[1][9][10]
Insufficient molar ratio of maleimide.Optimize the molar ratio of maleimide to the thiol-containing molecule (e.g., start with 10:1 to 20:1).[13]
Interfering substances in the buffer.Use amine-free buffers (e.g., PBS, HEPES). Ensure no competing thiols are present.[13]
Presence of Multiple Products/Heterogeneity Reaction with primary amines (e.g., lysine).Lower the reaction pH to 6.5-7.5 to ensure selectivity for thiols.[1][2][9]
Incomplete reaction.Increase reaction time or molar excess of maleimide.[10]
Thiazine rearrangement (with N-terminal Cys).Perform conjugation at acidic pH (~5.0) or acetylate the N-terminus.[6][7][8]
Loss of Conjugate Over Time Retro-Michael reaction/thiol exchange.After conjugation, consider lowering the pH to increase the stability of the thioether bond. For some applications, the thiazine rearrangement can be intentionally induced to form a more stable linkage.[10][15]
Hydrolysis of the succinimide ring in the conjugate.Hydrolyzing the succinimide ring of the thioether adduct post-conjugation can increase its stability against retro-Michael reactions. This can be promoted by slightly basic conditions after the initial conjugation is complete.[2][16]
Protein Aggregation High protein concentration.Optimize the protein concentration for the conjugation reaction.[17]
Inappropriate buffer conditions.Screen different buffer conditions (e.g., ionic strength, excipients).[17]

Quantitative Data Summary

The following table summarizes key quantitative parameters related to this compound reactivity.

Parameter Condition Value/Observation References
Optimal pH for Thiol-Maleimide Reaction 6.5 - 7.5[1][2][9]
Relative Reactivity (Thiol vs. Amine) pH 7.0Thiol reaction is ~1,000 times faster.[1][2]
Maleimide Hydrolysis pH > 7.5Rate of hydrolysis increases significantly.[1][2]
Thiazine Rearrangement (N-terminal Cys) pH 5.0Rearrangement is negligible.[6][14]
pH 7.3Significant rearrangement occurs (~90% after 24h in one study).[14]
pH 8.4Complete rearrangement observed.[14]
Retro-Michael Reaction Half-life (NEM-MPA adduct with Glutathione) Physiological pH and temperature20 - 80 hours[3][18]

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with this compound Derivative

This protocol provides a general method for conjugating a maleimide-functionalized small molecule (e.g., a fluorescent dye) to a thiol-containing protein.

Materials:

  • Thiol-containing protein

  • This compound derivative (dissolved in anhydrous DMSO or DMF)

  • Conjugation Buffer: 10-100 mM Phosphate, HEPES, or PBS, pH 7.0-7.5 (degassed)

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent (optional): Cysteine or β-mercaptoethanol

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.[12]

    • If the protein contains disulfide bonds that need to be reduced, add a 10-100 fold molar excess of TCEP and incubate for 20-60 minutes at room temperature.[17][19]

  • Maleimide Reagent Preparation:

    • Immediately before use, prepare a stock solution of the this compound derivative in anhydrous DMSO or DMF (e.g., 10 mM).[17]

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 10-20 fold) of the maleimide stock solution to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. Protect from light if using a fluorescent maleimide derivative.[10]

  • Quenching (Optional):

    • To stop the reaction and consume any unreacted maleimide, add a small molecule thiol (e.g., cysteine or β-mercaptoethanol) to a final concentration of ~10 mM and incubate for an additional 15-30 minutes.[10]

  • Purification:

    • Remove excess, unreacted maleimide and other small molecules from the conjugated protein using a suitable purification method, such as size-exclusion chromatography (e.g., a desalting column), dialysis, or HPLC.[19]

Protocol 2: Minimizing Thiazine Rearrangement for N-terminal Cysteine Conjugation

This protocol is adapted for situations where conjugation to an N-terminal cysteine is desired, and the formation of the thiazine rearrangement product is to be avoided.

Materials:

  • N-terminal cysteine-containing peptide/protein

  • This compound derivative (dissolved in anhydrous DMSO or DMF)

  • Acidic Conjugation Buffer: 10-100 mM Acetate or Phosphate buffer, pH 5.0 (degassed)

  • Purification column (e.g., reversed-phase HPLC for peptides)

Procedure:

  • Peptide/Protein Preparation:

    • Dissolve the peptide or protein in the degassed acidic conjugation buffer.

  • Maleimide Reagent Preparation:

    • Prepare a fresh stock solution of the this compound derivative in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add the maleimide stock solution to the peptide/protein solution.

    • Monitor the reaction progress by a suitable analytical method (e.g., LC-MS). The reaction may be slower at this pH.

  • Purification:

    • Purify the conjugate using a method compatible with acidic conditions, such as reversed-phase HPLC.

    • Crucially, the purified conjugate should be stored in an acidic buffer to prevent subsequent rearrangement. [7]

Visualizing Reaction Pathways and Troubleshooting

N_Phenylmaleimide_Reactions cluster_main This compound Conjugation cluster_side_reactions Potential Side Reactions NPM This compound Conjugate Thioether Adduct (Desired Product) NPM->Conjugate + Thiol (pH 6.5-7.5) Hydrolysis Hydrolysis Product (Inactive) NPM->Hydrolysis + H2O (pH > 7.5) Amine_Adduct Amine Adduct (e.g., Lysine) NPM->Amine_Adduct + Amine (pH > 7.5) Thiol Thiol (e.g., Cysteine) Thiol_Exchange Thiol Exchange Product Conjugate->Thiol_Exchange + Free Thiol (Retro-Michael) Thiazine Thiazine Product (N-term Cys) Conjugate->Thiazine Intramolecular (N-term Cys, pH > 6.5)

Caption: Primary reaction pathway and major side reactions of this compound.

Troubleshooting_Workflow Start Low Conjugation Yield? Check_pH Is pH 6.5-7.5? Start->Check_pH Yes Adjust_pH Adjust pH to 6.5-7.5 Start->Adjust_pH No Check_Maleimide Is Maleimide Reagent Fresh? Check_pH->Check_Maleimide Yes Check_Thiols Are Thiols Reduced? Check_Maleimide->Check_Thiols Yes Use_Fresh_Maleimide Prepare Fresh Maleimide Solution Check_Maleimide->Use_Fresh_Maleimide No Check_Buffer Buffer Amine/Thiol Free? Check_Thiols->Check_Buffer Yes Reduce_Thiols Add TCEP and Degas Buffer Check_Thiols->Reduce_Thiols No Optimize_Ratio Optimize Molar Ratio Check_Buffer->Optimize_Ratio Yes Change_Buffer Use Amine/Thiol-Free Buffer Check_Buffer->Change_Buffer No Success Yield Improved Optimize_Ratio->Success Adjust_pH->Check_Maleimide Use_Fresh_Maleimide->Check_Thiols Reduce_Thiols->Check_Buffer Change_Buffer->Optimize_Ratio

Caption: A troubleshooting workflow for addressing low yield in maleimide conjugations.

References

Purification of crude N-Phenylmaleimide by recrystallization from cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of N-Phenylmaleimide

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of crude this compound by recrystallization from cyclohexane.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound from cyclohexane in a question-and-answer format.

Q1: No crystals are forming after the hot solution has cooled to room temperature and been placed in an ice bath. What should I do?

A1: This is a common issue that can arise from several factors:

  • Too Much Solvent: The most frequent cause for the failure of crystal formation is the use of an excessive amount of solvent, which keeps the compound dissolved even at low temperatures.[1][2]

    • Solution: Reduce the solvent volume by gentle heating, preferably with a rotary evaporator, to concentrate the solution.[1] Allow the concentrated solution to cool again.

  • Supersaturation: The solution may be supersaturated, meaning the compound is dissolved beyond its normal saturation point and requires a trigger to start crystallization.[1]

    • Solution 1: Seeding. Introduce a "seed crystal" of pure this compound to the solution to provide a nucleation site for crystal growth.[2]

    • Solution 2: Scratching. Gently scratch the inside surface of the flask with a glass rod at the meniscus.[1][2] The microscopic scratches on the glass can provide a surface for nucleation.

  • Insufficient Cooling: Ensure the solution has been adequately cooled. An ice-salt bath can be used to achieve lower temperatures.[1]

Q2: The product has separated as an oil instead of solid crystals. How can I fix this?

A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often because the solution is too concentrated or cooled too quickly.[3] this compound has a relatively low melting point, making this a potential issue.

  • Solution 1: Re-dissolve and Dilute. Reheat the mixture to dissolve the oil. Add a small amount of additional hot cyclohexane to dilute the solution slightly, then allow it to cool more slowly.[2][3]

  • Solution 2: Slow Cooling. To prevent rapid precipitation, slow down the cooling process. You can insulate the flask by leaving it on a cooling hot plate or wrapping it in glass wool or paper towels.[1][2] Very slow cooling favors the formation of crystals over oil.[1]

Q3: The yield of recrystallized this compound is very low. What went wrong?

A3: A poor yield (e.g., less than 50% recovery) can be disappointing. The primary causes are:

  • Excessive Solvent: As with the failure to crystallize, using too much solvent will result in a significant portion of your product remaining in the mother liquor.[2] Before discarding the filtrate, you can test for remaining product by dipping a glass rod in it and letting the solvent evaporate to see if a solid residue forms.[2] If so, concentrate the mother liquor to recover more product.

  • Premature Crystallization: If the product crystallizes in the filter funnel during the hot filtration step, it will be lost before the cooling stage.[3][4] To prevent this, use a slight excess of hot solvent and keep the filtration apparatus (funnel and receiving flask) hot.[5] The excess solvent can be evaporated after filtration is complete.[3]

  • Incomplete Crystallization: Be patient. Allow sufficient time for the crystallization to complete at room temperature and then in an ice bath. Rushing this step can lead to a lower recovery.[4]

Q4: The final product is still yellow or discolored. How can I obtain a purer, less colored product?

A4: The canary-yellow color is characteristic of pure this compound.[6] However, if darker or reddish impurities are present, they may be due to polymerization or residual starting materials.[7]

  • Solution 1: Use of Decolorizing Carbon. If the hot, dissolved solution has a noticeable colored tint, you can add a small amount of activated charcoal (decolorizing carbon).[2] The colored impurities will adsorb onto the carbon surface. The carbon is then removed by hot gravity filtration before the solution is cooled. Caution: Add the charcoal to the slightly cooled solution, not the boiling solution, to prevent it from boiling over.[5]

  • Solution 2: Second Recrystallization. If the product is still impure after one recrystallization, a second recrystallization may be necessary to achieve the desired purity.

  • Solution 3: Alternative Purification. For persistent impurities, other purification techniques like column chromatography may be required.[1][7]

Experimental Data

The following tables summarize key quantitative data for the recrystallization of this compound.

Table 1: Physical and Chemical Properties

PropertyValueSource(s)
Chemical Formula C₁₀H₇NO₂[8]
Molecular Weight 173.17 g/mol [8]
Melting Point (Pure) 85 - 91 °C[6][8][9]
Appearance Canary-yellow needles or crystalline powder[6][8]
Boiling Point (Cyclohexane) 81 °C[5]

Table 2: Recrystallization Parameters

ParameterValueSource(s)
Solvent Cyclohexane[6]
Solubility in Cyclohexane Approx. 58 g per 500 mL at reflux[6]
Typical Recovery Yield ~93%[6]

Detailed Experimental Protocol

This protocol outlines the steps for the purification of crude this compound by recrystallization from cyclohexane.

  • Dissolution: Place the crude this compound (e.g., 58 g) into an appropriately sized Erlenmeyer flask. Add cyclohexane (approx. 500 mL) and a boiling chip or magnetic stir bar.[6]

  • Heating: Gently heat the mixture to the boiling point of cyclohexane (81°C) using a hot plate or steam bath while stirring.[5][6] Continue adding small portions of hot cyclohexane until all the solid has just dissolved. Avoid adding a large excess of solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities (or if decolorizing carbon was used), perform a hot gravity filtration. To prevent premature crystallization, use a pre-heated funnel (e.g., with steam or in an oven) and filter the hot solution into a pre-heated Erlenmeyer flask.[5]

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[4] Slow cooling encourages the formation of larger, purer crystals.[1] Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[4]

  • Isolation of Crystals: Collect the purified crystals by suction filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals in the funnel with a small amount of ice-cold cyclohexane to remove any remaining soluble impurities from the crystal surfaces.[5]

  • Drying: Allow the crystals to air-dry on the filter paper by drawing air through them for several minutes. For final drying, transfer the crystals to a watch glass or drying dish. The final product should be canary-yellow needles.[6]

Frequently Asked Questions (FAQs)

Q: What are the likely impurities in my crude this compound? A: Common impurities can include unreacted starting materials like aniline and maleic anhydride, the intermediate N-phenylmaleamic acid, and polymers of this compound which can give the product a reddish color.[7]

Q: Why is cyclohexane a suitable solvent for this recrystallization? A: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Cyclohexane fits this profile for this compound, allowing for high recovery upon cooling.[6] Its boiling point of 81°C is also convenient for laboratory work.[5]

Q: What is the expected melting point of pure this compound? A: The literature melting point for pure this compound is typically in the range of 89-90°C.[6] A sharp melting point within this range is a good indicator of purity.[4] Crude material may melt at a lower temperature and over a broader range (e.g., 88-89°C).[6]

Q: How should I store purified this compound? A: It should be stored in a cool, dry place in a well-sealed container, away from oxidizing agents.[9]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the recrystallization process.

Recrystallization_Troubleshooting start Start Recrystallization: Dissolve crude this compound in hot cyclohexane cool_solution Cool Solution start->cool_solution observe Observe Outcome cool_solution->observe no_crystals No Crystals Form observe->no_crystals Problem oiling_out Product 'Oils Out' observe->oiling_out Problem low_yield Low Yield of Crystals observe->low_yield Problem success Pure Crystals Formed observe->success Success troubleshoot_no_crystals Troubleshoot: 1. Add Seed Crystal 2. Scratch Flask 3. Reduce Solvent Volume & Recool no_crystals->troubleshoot_no_crystals troubleshoot_oiling_out Troubleshoot: 1. Reheat to dissolve oil 2. Add more solvent 3. Cool slowly oiling_out->troubleshoot_oiling_out troubleshoot_low_yield Troubleshoot: 1. Check mother liquor for product 2. Concentrate filtrate if necessary 3. Ensure sufficient cooling time low_yield->troubleshoot_low_yield end Collect, Wash, and Dry Pure this compound success->end troubleshoot_no_crystals->cool_solution Retry Cooling troubleshoot_oiling_out->cool_solution Retry Cooling troubleshoot_low_yield->end Optimize Recovery

Caption: Troubleshooting workflow for this compound recrystallization.

References

Troubleshooting low yields in Diels-Alder reactions with N-Phenylmaleimide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Diels-Alder reactions involving N-Phenylmaleimide.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Diels-Alder reaction with this compound is resulting in a low yield. What are the common causes?

Low yields in Diels-Alder reactions with this compound can stem from several factors. The primary reasons include:

  • Reversibility of the Reaction: The Diels-Alder reaction is a reversible equilibrium. At elevated temperatures, the retro-Diels-Alder reaction can become significant, leading to the decomposition of the desired adduct back to the starting diene and dienophile, thus lowering the isolated yield.[1][2]

  • Poor Diene Reactivity: Dienes with high aromatic character, such as furan and thiophene, are less reactive in Diels-Alder reactions.[3][4] Overcoming the aromatic stabilization requires more forcing reaction conditions, which can lead to side reactions.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent play a crucial role. Each specific diene and this compound derivative pair will have an optimal set of conditions. For instance, some reactions proceed well at room temperature over several days, while others require heating.[5][6]

  • Side Reactions and Polymerization: this compound and some dienes can undergo polymerization or other side reactions under the reaction conditions, especially with prolonged heating or in the presence of catalysts.[4][7] This is a known issue that can complicate purification and reduce the yield of the desired cycloadduct.

  • Steric Hindrance: Bulky substituents on either the diene or the this compound can sterically hinder the approach of the reactants, slowing down the reaction rate and potentially lowering the yield.

Q2: How can I optimize the reaction conditions to improve the yield?

Optimizing reaction conditions is key to maximizing the yield. Consider the following adjustments:

  • Temperature and Reaction Time: For many common dienes, prolonged reaction times at room temperature can give good yields, sometimes as high as 90% after 7 days.[5][6] If heating is required, it is crucial to find a balance. While higher temperatures can increase the reaction rate, they can also promote the retro-Diels-Alder reaction.[1][2] Microwave heating can be an effective strategy to reduce reaction times and potentially improve yields.[5][6]

  • Solvent Selection: The choice of solvent can significantly impact the reaction rate and yield. Solvents like diethyl ether, tetrahydrofuran, chloroform, and dichloromethane are commonly used.[3] In some cases, solvent-free conditions can also be effective.[3]

  • Use of Lewis Acid Catalysts: For unreactive dienes, the addition of a Lewis acid catalyst can dramatically improve the reaction rate and yield, even allowing the reaction to proceed at room temperature.[3][8] Aluminum chloride (AlCl₃) has been shown to be an effective catalyst for the reaction of this compound with thiophene.[3]

A general troubleshooting workflow for low yields is presented below:

Troubleshooting_Diels_Alder cluster_conditions Condition Optimization start Low Yield in Diels-Alder Reaction check_purity Verify Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions check_purity->check_conditions If pure consider_catalyst Consider Lewis Acid Catalyst check_conditions->consider_catalyst If conditions seem appropriate optimize_purification Optimize Purification Protocol check_conditions->optimize_purification If no catalyst needed temp_time Adjust Temperature and Time check_conditions->temp_time consider_catalyst->optimize_purification If catalyst is used success Improved Yield optimize_purification->success solvent Screen Different Solvents temp_time->solvent stoichiometry Vary Diene:Dienophile Ratio solvent->stoichiometry stoichiometry->consider_catalyst

A flowchart for troubleshooting low yields in Diels-Alder reactions.
Q3: I am observing the formation of byproducts. How can I minimize them?

Byproduct formation is a common issue. Here are some strategies to minimize it:

  • Control the Temperature: As mentioned, high temperatures can lead to side reactions and the retro-Diels-Alder reaction. Running the reaction at the lowest effective temperature can help minimize these unwanted pathways.

  • Optimize Reactant Stoichiometry: Using a slight excess of the more stable and readily available reactant can help to drive the reaction to completion and minimize side reactions of the limiting reagent.

  • Purification Techniques: In some instances, the desired product may precipitate from the reaction mixture, allowing for simple isolation by filtration.[9] This can be a very effective way to separate the product from soluble impurities and unreacted starting materials. If the product does not precipitate, careful column chromatography is often necessary.

Q4: What is the role of a Lewis acid in the Diels-Alder reaction with this compound?

Lewis acids can act as catalysts by coordinating to the carbonyl oxygen of the this compound. This coordination makes the dienophile more electron-deficient and therefore more reactive towards the diene. This is particularly useful for reactions involving electron-rich but poorly reactive dienes like thiophene.[3] The use of a Lewis acid can lead to a significant increase in the reaction rate, often allowing the reaction to be performed at a lower temperature, which can also help to suppress side reactions and the retro-Diels-Alder reaction.

The catalytic effect of a Lewis acid can be visualized as follows:

Lewis_Acid_Catalysis diene Diene activated_npm Activated this compound-Lewis Acid Complex diene->activated_npm [4+2] Cycloaddition npm This compound npm->activated_npm Coordination la Lewis Acid (e.g., AlCl₃) la->activated_npm product Diels-Alder Adduct activated_npm->product

The role of a Lewis acid in activating the this compound dienophile.

Data on Reaction Conditions and Yields

The following tables summarize the impact of various reaction parameters on the yield of Diels-Alder reactions involving this compound and different dienes.

Table 1: Effect of Solvent and Temperature on the Reaction of Thiophene and this compound with AlCl₃ Catalyst [3]

EntrySolventTemperatureTime (h)Yield (%)
1Diethyl EtherRoom Temp.960
2THFRoom Temp.960
3ChloroformRoom Temp.96Trace
4DichloromethaneRoom Temp.9675
5DichloromethaneReflux2420

Table 2: Effect of Lewis Acid on the Reaction of Thiophene and this compound in Dichloromethane at Room Temperature [3]

EntryLewis AcidYield (%)
1AlCl₃75
2FeCl₃40
3ZnCl₂10
4TiCl₄5

Key Experimental Protocols

General Protocol for a Thermally Induced Diels-Alder Reaction[5]
  • In a suitable round-bottom flask, dissolve this compound (1 equivalent) and the diene (1-5 equivalents) in a minimal amount of an appropriate solvent (e.g., toluene, xylene, or dichloromethane).

  • Attach a reflux condenser and heat the reaction mixture to the desired temperature with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by vacuum filtration and wash with a cold solvent.

  • If the product does not precipitate, remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

General Protocol for a Lewis Acid-Catalyzed Diels-Alder Reaction[3]
  • To a solution of this compound (1 equivalent) and the diene (1-5 equivalents) in a dry solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add the Lewis acid (e.g., AlCl₃, 1 equivalent) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for the required time.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of a suitable salt (e.g., Rochelle's salt for AlCl₃).

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

References

Technical Support Center: Managing the Stability of N-Phenylmaleimide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the stability of N-Phenylmaleimide (N-PMI) derivatives during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound derivatives?

A1: To ensure long-term stability, this compound derivatives should be stored in a cool, dry, and well-ventilated area.[1][2] It is crucial to keep the container tightly sealed to prevent exposure to moisture and atmospheric oxygen.[1][2] For solid forms, which are typically yellow crystalline powders or flakes, storage at 2-8°C is recommended. Always refer to the manufacturer's safety data sheet (SDS) for specific storage temperature recommendations.[3] Protect the compounds from light by using an opaque or amber-colored container and storing them in a dark location.[3]

Q2: What are the primary degradation pathways for this compound derivatives?

A2: The two main degradation pathways for this compound derivatives are hydrolysis and polymerization.

  • Hydrolysis: The maleimide ring is susceptible to hydrolysis, which involves the opening of the ring to form a maleamic acid derivative.[4][5] This reaction is catalyzed by the presence of water and is significantly influenced by pH.[4]

  • Polymerization: this compound and its derivatives can undergo free-radical or anionic polymerization, especially when exposed to heat, light, or certain catalysts.[3][6][7] This can lead to the formation of insoluble oligomers or polymers, rendering the compound unusable for its intended purpose.

Q3: How does pH affect the stability of this compound derivatives in aqueous solutions?

A3: The stability of the maleimide ring is highly pH-dependent. The rate of hydrolysis is generally faster at neutral to alkaline pH (pH 7-9) due to the increased concentration of hydroxide ions, which act as a nucleophile in the ring-opening reaction.[4] Below pH 4, the rate of hydrolysis is largely independent of pH.[4] For applications such as bioconjugation with thiols, a pH range of 6.5-7.5 is often recommended to balance the reactivity of the thiol with the stability of the maleimide.

Q4: Can this compound derivatives be stored in solution?

A4: Storing this compound derivatives in solution is generally not recommended for long periods due to the risk of hydrolysis and potential reactions with the solvent. If short-term storage in solution is necessary, use an anhydrous, aprotic organic solvent and protect it from moisture. This compound is soluble in many organic solvents like acetone, DMF, and benzene.[7] Always prepare solutions fresh for the best results.

Q5: What are the signs of degradation in a sample of an this compound derivative?

A5: Signs of degradation can include:

  • Change in physical appearance: The yellow crystalline powder may become discolored, clumpy, or show signs of melting.

  • Formation of insoluble material: The presence of a precipitate or gel-like substance in a solid or solution can indicate polymerization.[3]

  • Increased viscosity: A noticeable thickening of a solution is a strong indicator of polymerization.[3]

  • Changes in analytical profiles: HPLC analysis may show the appearance of new peaks corresponding to degradation products, and the area of the main peak will decrease. NMR spectroscopy can also be used to identify the formation of hydrolysis products.

Troubleshooting Guides

This section provides solutions to common problems encountered during the storage and use of this compound derivatives.

Issue 1: The this compound derivative has polymerized during storage.
Possible Causes Solutions & Preventative Measures
Improper Storage Temperature Store the compound at the recommended temperature (typically 2-8°C for solids). Avoid storing near heat sources.[3]
Exposure to Light Store in a dark or light-blocking container in a designated chemical storage area.[3]
Presence of Contaminants Use clean, dedicated spatulas and equipment when handling the compound. Ensure the container is tightly sealed after each use to prevent contamination from dust or other reactive species that could initiate polymerization.
Inhibitor Depletion (if applicable) Some commercial preparations may contain a polymerization inhibitor. Over time, the inhibitor can be consumed. It is best to use older stock first (First-In, First-Out principle). For applications sensitive to inhibitors, they can be removed prior to use, but the material should be used immediately.
Issue 2: Low yield or failed reaction in a bioconjugation experiment.
Possible Causes Solutions & Preventative Measures
Hydrolysis of the Maleimide Prepare solutions of the this compound derivative immediately before use. Perform the conjugation reaction at a pH between 6.5 and 7.5 to minimize hydrolysis while allowing for efficient reaction with thiols.
Reaction with Non-target Functional Groups Ensure the pH of the reaction buffer is appropriate. At pH values above 7.5, maleimides can react with amines.
Presence of Interfering Substances in the Buffer Avoid using buffers containing thiols (e.g., DTT, β-mercaptoethanol) or primary amines (e.g., Tris, glycine) which can compete with the target molecule for reaction with the maleimide. If necessary, perform a buffer exchange using dialysis, ultrafiltration, or gel filtration before the conjugation reaction.
Steric Hindrance The conjugation site on the biomolecule may be sterically hindered. Consider using a longer linker on the this compound derivative to improve accessibility.
Retro-Michael Reaction (Thiol Exchange) The thio-succinimide linkage formed can be reversible, especially in the presence of other thiols like glutathione. This can lead to the loss of the conjugated molecule. Consider using modified maleimides that form more stable linkages.
Issue 3: Inconsistent results in polymerization reactions.
Possible Causes Solutions & Preventative Measures
Variability in Monomer Purity Assess the purity of the this compound derivative using HPLC or NMR before use. Impurities can act as inhibitors or initiators, leading to inconsistent polymerization kinetics and polymer properties.
Presence of Oxygen For free-radical polymerizations, ensure proper deoxygenation of the reaction mixture, as oxygen can inhibit the reaction. Conversely, some anionic polymerizations may be sensitive to oxygen.
Inconsistent Initiator/Catalyst Concentration Accurately weigh and dispense the initiator or catalyst. Small variations in concentration can significantly impact the polymerization rate and the molecular weight of the resulting polymer.
Solvent Effects The choice of solvent can influence the polymerization kinetics.[6] Use high-purity, anhydrous solvents to avoid side reactions.

Data Presentation

Table 1: Factors Influencing the Stability of this compound Derivatives

ParameterEffect on StabilityRecommendations
Temperature Higher temperatures accelerate both hydrolysis and polymerization.Store at 2-8°C for solids. Avoid exposure to high temperatures during handling and experiments unless required by the protocol.
pH (in aqueous solution) Hydrolysis is faster at neutral to alkaline pH (7-9). Stability is higher at acidic pH (<4).For bioconjugation, maintain a pH of 6.5-7.5. For other applications in aqueous media, consider the pH stability profile.
Moisture Promotes hydrolysis of the maleimide ring.Store in a desiccator or a dry environment. Keep containers tightly sealed. Use anhydrous solvents when preparing solutions.
Light Can initiate free-radical polymerization.Store in amber or opaque containers in a dark place.
Oxygen Can participate in free-radical polymerization.For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon).
Contaminants Acids, bases, and radical initiators can catalyze degradation.Use clean labware and handle with care to avoid cross-contamination.

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment and Stability Monitoring

This protocol provides a general method for assessing the purity of this compound derivatives and monitoring their degradation over time.

  • Instrumentation and Materials:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Sample of this compound derivative.

    • Anhydrous acetonitrile for sample preparation.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound derivative in anhydrous acetonitrile to a known concentration (e.g., 1 mg/mL).

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Gradient: A typical gradient would be from 10% to 90% Mobile Phase B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm and 254 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Data Analysis:

    • The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • For stability studies, inject samples at different time points and monitor the decrease in the main peak area and the increase in the area of any new peaks, which would correspond to degradation products.

Protocol 2: NMR Spectroscopy for Monitoring Hydrolysis

This protocol describes how to use ¹H NMR spectroscopy to monitor the hydrolysis of an this compound derivative.

  • Instrumentation and Materials:

    • Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).

    • NMR tubes.

    • This compound derivative.

    • Deuterated solvent (e.g., DMSO-d₆, as it is a good solvent for N-PMI and its hydrolysis product).

    • D₂O to introduce water for hydrolysis.

  • Sample Preparation:

    • Dissolve a known amount of the this compound derivative in the deuterated solvent in an NMR tube.

    • Acquire an initial ¹H NMR spectrum to serve as the time-zero reference. The vinyl protons of the maleimide ring of this compound typically appear as a singlet at around 7.0-7.5 ppm in DMSO-d₆.

    • To initiate hydrolysis, add a small, known amount of D₂O to the NMR tube, shake gently to mix, and immediately start acquiring spectra at regular time intervals.

  • NMR Data Acquisition:

    • Acquire a series of 1D ¹H NMR spectra over time. The time intervals will depend on the expected rate of hydrolysis.

  • Data Analysis:

    • Monitor the decrease in the integral of the singlet corresponding to the maleimide protons.

    • Concurrently, monitor the appearance and increase in the integrals of new peaks corresponding to the protons of the maleamic acid product. The vinyl protons of the maleamic acid will appear as two distinct doublets.

    • The percentage of hydrolysis at each time point can be calculated by comparing the integrals of the reactant and product peaks.

Mandatory Visualization

cluster_storage Storage cluster_degradation Degradation Pathways N-PMI_Solid This compound Derivative (Solid) Hydrolysis Maleamic Acid (Hydrolysis Product) N-PMI_Solid->Hydrolysis + H2O (Moisture) Polymerization Poly(this compound) (Polymerization Product) N-PMI_Solid->Polymerization Heat / Light / Contaminants

Caption: Primary degradation pathways for this compound derivatives during storage.

Start Low/No Product in Experiment Check_Purity Assess Purity of N-PMI Derivative (HPLC/NMR) Start->Check_Purity Purity_OK Purity > 95%? Check_Purity->Purity_OK Purify Purify or Obtain New Batch Purity_OK->Purify No Check_Conditions Review Reaction Conditions (pH, Temp, Solvent) Purity_OK->Check_Conditions Yes Purify->Start Conditions_OK Conditions Optimal? Check_Conditions->Conditions_OK Optimize Optimize Reaction Conditions Conditions_OK->Optimize No Check_Interference Check for Interfering Substances in Buffer (e.g., Thiols, Amines) Conditions_OK->Check_Interference Yes Proceed Proceed with Optimized Protocol Optimize->Proceed Interference_OK Interference Present? Check_Interference->Interference_OK Buffer_Exchange Perform Buffer Exchange Interference_OK->Buffer_Exchange Yes Interference_OK->Proceed No Buffer_Exchange->Proceed

Caption: Troubleshooting workflow for experiments involving this compound derivatives.

References

Optimizing the molar ratio of reactants for N-Phenylmaleimide copolymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the copolymerization of N-Phenylmaleimide (N-PMI).

Troubleshooting Guide

This guide addresses common issues encountered during the copolymerization of this compound.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Polymer Yield 1. Ineffective Initiation: Initiator (e.g., AIBN, BPO) is old, decomposed, or used at too low a concentration.[1] 2. Presence of Inhibitors: Oxygen in the reaction vessel or residual inhibitors in the monomers can quench the radical polymerization.[2][3] 3. Incorrect Reaction Temperature: The temperature may be too low for the initiator to decompose at an appropriate rate.1. Initiator Check: Use a fresh, properly stored initiator. Optimize initiator concentration; typically 0.1 to 4 mol% relative to the total monomers.[1] 2. Deoxygenation and Monomer Purification: Degas the reaction mixture using techniques like freeze-pump-thaw cycles or by purging with an inert gas (e.g., nitrogen).[1][2] Purify monomers to remove inhibitors, for instance, by washing styrene with NaOH solution.[3][4] 3. Temperature Optimization: Ensure the reaction temperature is appropriate for the chosen initiator's half-life (e.g., 60-70°C for AIBN).[1][5]
Poor Control Over Molecular Weight (High Polydispersity) 1. High Initiator Concentration: Higher initiator concentrations lead to more polymer chains and consequently lower molecular weights.[1] 2. Chain Transfer Reactions: Chain transfer agents or solvents can terminate growing polymer chains prematurely. 3. Non-ideal Copolymerization Behavior: Deviation from ideal alternating copolymerization can affect the polymer's microstructure and properties.[1]1. Adjust Initiator Loading: A logarithmic decrease in molecular weight is often observed with increasing initiator concentration.[1] Reduce the initiator amount to achieve higher molecular weights. 2. Solvent and Reagent Purity: Use purified solvents and monomers to minimize side reactions. 3. Characterize Reactivity Ratios: Determine the monomer reactivity ratios to better predict and control the copolymer composition.
Copolymer Composition Does Not Match Feed Ratio 1. Different Monomer Reactivities: The reactivity ratios of N-PMI and the comonomer determine the incorporation rate of each monomer into the copolymer chain. For instance, the copolymerization of N-PMI and norbornene can deviate from a strictly alternating pattern, leading to an excess of N-PMI units in the polymer.[1] 2. Azeotropic Copolymerization Not Achieved: The specific molar ratio that would lead to a copolymer with the same composition as the feed may not have been used.1. Understand Reactivity Ratios: Consult literature for the reactivity ratios of your specific monomer pair (e.g., for N-PMI and styrene, r1 = 0.0325 and r2 = 0.0524).[4] This indicates a tendency towards alternating copolymerization. For N-p-chlorophenyl maleimide and ethyl acrylate, r1 is greater than r2, suggesting the copolymer will be richer in the maleimide.[6] 2. Adjust Feed Ratio: Based on the reactivity ratios, adjust the initial molar ratio of the monomers to achieve the desired copolymer composition. For systems that do not exhibit ideal alternating behavior, the copolymer composition can be influenced by the initial monomer feed; for example, with an 80 mol% N-PMI feed with norbornene, the resulting polymer can contain up to 79 mol% N-PMI.[1]
Gel Formation in the Reactor 1. High Monomer Conversion: At high conversions, the viscosity of the reaction mixture increases significantly, which can lead to autoacceleration (the Trommsdorff effect) and potential gelation. 2. High Initiator Concentration: Too much initiator can lead to a very high rate of polymerization and branching, causing crosslinking.1. Limit Conversion: Stop the reaction at a lower conversion before the viscosity becomes too high. 2. Reduce Initiator Concentration: Use a lower concentration of the initiator to slow down the polymerization rate.
Inconsistent Thermal Properties (e.g., Glass Transition Temperature, Tg) 1. Variable Copolymer Composition: The Tg of the copolymer is highly dependent on its composition. Inconsistent molar ratios in the final polymer will lead to variations in Tg.[7][8] 2. Impurities in Monomers or Polymer: Residual monomers or other impurities can act as plasticizers, lowering the Tg. This compound containing certain impurities can negatively affect the heat resistance of the resulting copolymer.[9]1. Control Copolymer Composition: Precisely control the monomer feed ratio and reaction conditions to ensure a consistent copolymer composition. 2. Purify Monomers and Polymer: Use highly pure monomers.[9] After polymerization, purify the copolymer by precipitation in a non-solvent (e.g., methanol) to remove unreacted monomers and other impurities.[1][10]

Frequently Asked Questions (FAQs)

Q1: How do I choose the optimal molar ratio for my this compound copolymerization?

A1: The optimal molar ratio depends on the desired properties of the final copolymer. For many applications, a 1:1 molar ratio is a good starting point, especially for comonomers like styrene where the system tends towards alternating copolymerization.[4][11] However, the reactivity ratios of the specific comonomers should be considered. If the goal is to maximize the incorporation of N-PMI to enhance thermal properties, a higher molar feed of N-PMI might be necessary, though this can lead to sequential N-PMI units in the polymer backbone.[1] It is recommended to perform a series of copolymerizations with varying monomer feed ratios and characterize the resulting copolymers to determine the optimal ratio for your application.[3][10][12]

Q2: What is a typical experimental setup for the free-radical copolymerization of this compound?

A2: A general procedure involves dissolving this compound and the comonomer in a suitable solvent (e.g., THF, anisole, cyclohexanone) in a reaction vessel such as a Schlenk tube or a round-bottom flask equipped with a condenser and a magnetic stirrer.[1][2][4] The radical initiator (e.g., AIBN or BPO) is then added. The system is deoxygenated by purging with an inert gas like nitrogen or by using the freeze-pump-thaw method.[1][2] The reaction is then carried out at a specific temperature (e.g., 60-100°C) for a set duration (e.g., 4-24 hours).[1][2] The resulting copolymer is typically isolated by precipitation in a non-solvent like methanol, followed by filtration and drying under vacuum.[1][10]

Q3: How can I characterize the composition of my this compound copolymer?

A3: The composition of the copolymer can be determined using several analytical techniques. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a common method where the integration of characteristic peaks corresponding to each monomer unit in the polymer chain allows for the calculation of their molar ratio.[2] Elemental analysis, which measures the percentage of elements like carbon, hydrogen, and nitrogen, can also be used to determine the copolymer composition.[6][13]

Q4: What effect does the this compound content have on the copolymer's properties?

A4: Incorporating this compound into a polymer backbone generally enhances its thermal stability.[10] This is observed as an increase in the glass transition temperature (Tg) and the thermal degradation temperature of the copolymer.[7][8][14] The five-membered planar ring of the maleimide group contributes to the rigidity of the polymer chain, leading to these improved thermal properties.[10]

Experimental Protocols

General Protocol for Free-Radical Copolymerization of this compound and Styrene

This protocol is a representative example for a lab-scale synthesis.

  • Reactant Preparation: In a Schlenk tube, add this compound (e.g., 5.000 g, 28.87 mmol) and styrene (e.g., 3.008 g, 28.87 mmol) for a 1:1 molar ratio.[1]

  • Initiator Addition: Add the radical initiator, for example, AIBN (e.g., 0.047 g, 0.287 mmol).[1]

  • Solvent Addition and Degassing: Add a dry and degassed solvent, such as THF (e.g., 5.82 mL), via syringe.[1] Purge the reaction vessel with dry nitrogen gas. Alternatively, degas the mixture using three freeze-pump-thaw cycles.[1]

  • Polymerization: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 66°C) for a specified time (e.g., 24 hours).[1]

  • Isolation of Copolymer: After the reaction time, cool the mixture to room temperature. Dissolve the polymer completely by adding more solvent if necessary.

  • Purification: Precipitate the polymer by slowly adding the polymer solution to a stirred non-solvent, such as methanol (e.g., 200 mL).[1]

  • Drying: Filter the precipitated polymer and dry it under vacuum at an elevated temperature (e.g., 75°C) until a constant weight is achieved.[1]

Visualizations

Experimental Workflow for N-PMI Copolymerization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reactants 1. Weigh Reactants (N-PMI, Comonomer, Initiator) dissolve 2. Dissolve in Solvent reactants->dissolve degas 3. Degas Mixture (N2 Purge or Freeze-Pump-Thaw) dissolve->degas polymerize 4. Heat to Reaction Temperature degas->polymerize hold 5. Maintain Temperature for Specified Time polymerize->hold cool 6. Cool to Room Temperature hold->cool precipitate 7. Precipitate in Non-solvent cool->precipitate filter 8. Filter Precipitated Polymer precipitate->filter dry 9. Dry Under Vacuum filter->dry final_product Final Copolymer dry->final_product Characterize (NMR, GPC, DSC, TGA) G cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Polymer Yield cause1 Ineffective Initiation low_yield->cause1 cause2 Presence of Inhibitors low_yield->cause2 cause3 Incorrect Temperature low_yield->cause3 sol1 Use Fresh Initiator & Optimize Concentration cause1->sol1 sol2 Degas System & Purify Monomers cause2->sol2 sol3 Adjust Reaction Temperature cause3->sol3

References

Strategies to improve the solubility of N-Phenylmaleimide-containing polymers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to address solubility challenges encountered during experiments with N-Phenylmaleimide (NPMI)-containing polymers.

Troubleshooting Guide

This section addresses specific problems you might encounter with polymer solubility.

Question: My poly(this compound) homopolymer has crashed out of solution or won't dissolve. What are my options?

Answer: Poly(this compound) homopolymer is known for its rigidity and strong chain interactions, leading to poor solubility in many common organic solvents; it is typically only soluble in polar solvents.[1] If you are facing this issue, consider the following strategies:

  • Solvent Selection: Ensure you are using a suitable polar solvent. Poly(this compound) has limited solubility, but may dissolve in solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Tetrahydrofuran (THF).[2]

  • Copolymerization: The most effective strategy is to avoid synthesizing the homopolymer altogether and instead copolymerize this compound with a more flexible or soluble comonomer. This disrupts the polymer chain's rigidity and improves its interaction with solvents.

  • Control Molecular Weight: High molecular weight polymers tend to be less soluble. During polymerization, you can try to lower the molecular weight by adjusting the initiator-to-monomer ratio.[3]

Question: I've synthesized an this compound copolymer, but it still has poor solubility in my target solvent. How can I fix this?

Answer: Even copolymers containing NPMI can exhibit solubility issues depending on their composition and structure. Here are several parameters you can adjust:

  • Vary the Comonomer Ratio: The solubility of the copolymer is highly dependent on its composition. Increase the molar ratio of the more soluble comonomer in your polymerization feed. For instance, copolymers of NPMI with monomers like styrene, methyl acrylate, or methyl methacrylate often show improved solubility as the proportion of the comonomer increases.[3]

  • Choose a Different Comonomer: The chemical nature of the comonomer is critical. Incorporating monomers with flexible backbones or polar functional groups can significantly enhance solubility. Comonomers such as methyl acrylate (MA), methyl methacrylate (MMA), and styrene are commonly used to improve the processability and solubility of NPMI-based polymers.[4]

  • Introduce Solubilizing Groups: Modify the N-phenyl ring of the maleimide monomer itself. Introducing alkyl substituents on the N-phenyl group can increase solubility in non-polar solvents.[3] For example, polymers from N-(alkyl-substituted phenyl)maleimides are soluble in common organic solvents like benzene.[3]

  • Post-Polymerization Modification: If you have an existing insoluble polymer, you could consider chemical reactions to attach soluble side chains, though this is often more complex than addressing solubility during the initial polymer design. For instance, introducing hydrophilic groups like polyethylene glycol (PEG) can be an effective strategy.[5]

Frequently Asked Questions (FAQs)

Question: What is the typical solubility profile of this compound (NPMI) monomer and its homopolymer?

Answer: The this compound monomer is generally soluble in various organic solvents, including acetone, DMF, ethyl acetate, and benzene.[6] However, the homopolymer, poly(this compound), has very limited solubility due to the rigidity of its backbone.[1] It is typically soluble only in select polar aprotic solvents like DMF and DMSO.[7]

Question: How exactly does copolymerization improve the solubility of NPMI-containing polymers?

Answer: Copolymerization improves solubility by incorporating more flexible monomer units into the rigid polymer backbone. This disruption of the uniform, stiff structure of the poly(this compound) chain reduces intermolecular forces and allows solvent molecules to penetrate and solvate the polymer more effectively. For example, copolymerizing NPMI with monomers like methyl acrylate or styrene leads to polymers that are soluble in a wider range of solvents, including THF, acetone, and toluene.[4]

Question: Which comonomers are most effective for enhancing the solubility of NPMI polymers?

Answer: The choice of comonomer significantly impacts the final properties of the polymer. Effective comonomers for improving solubility include:

  • Styrene (St): Creates copolymers with high glass transition temperatures that are soluble in solvents like THF.[4]

  • Methyl Acrylate (MA) and Methyl Methacrylate (MMA): These acrylates introduce flexibility and can render the resulting copolymer soluble in THF, DMF, acetone, and dioxane.

  • Acrylonitrile and Acrylamide: Have been used to create copolymers soluble in THF and DMF.[8]

Question: How does modifying the N-phenyl ring on the maleimide monomer affect polymer solubility?

Answer: Modifying the N-phenyl ring is a powerful strategy. Introducing substituents can sterically hinder the close packing of polymer chains and alter the polymer's polarity.

  • Alkyl Substituents: Adding alkyl groups to the phenyl ring, especially in the meta and para positions, can increase solubility in common organic solvents like benzene.[3] However, bulky substituents in the ortho position may decrease the polymer's molecular weight.[7]

  • Functional Groups: Introducing polar groups like carboxyl (-COOH) can be used to tailor compatibility with other polymers, such as nylon, although it may not universally increase solubility in all organic solvents.[4]

Question: What is the influence of molecular weight and tacticity on the solubility of these polymers?

Answer:

  • Molecular Weight: Generally, as the molecular weight of a polymer increases, its solubility decreases.[3] This is because longer chains have more entanglement and stronger intermolecular forces. For NPMI-containing polymers, lower molecular weight versions are more likely to be soluble.[3]

  • Tacticity: Tacticity, the stereochemical arrangement of the monomer units, affects the polymer's ability to crystallize. A more regular, or isotactic, structure allows chains to pack more efficiently, forming crystalline regions that are difficult to dissolve.[9] An atactic (random) arrangement disrupts this packing, generally leading to amorphous polymers with higher solubility.[9] Controlling the polymerization conditions (e.g., solvent, temperature) can influence tacticity and, consequently, solubility.[10]

Quantitative Data Summary

The following table summarizes the solubility of various this compound-containing polymers in different organic solvents as reported in the literature.

Polymer SystemSoluble InInsoluble InReference(s)
Homopolymer: Poly(N-[4-methyl phenyl) maleimide)THF, DMF, Acetone, Toluene, Xylene, 1,4-Dioxane, DMSOCarbon Tetrachloride
Copolymer: N-(4-methyl phenyl) maleimide with Methyl AcrylateTHF, DMF, Acetone, Toluene, Xylene, 1,4-Dioxane, DMSOCarbon Tetrachloride
Copolymer: N-(4-chloro-2-methyl phenyl) maleimide with MMATHF, DMF, DMSO, Dioxane, CyclohexanoneNot specified
Copolymer: N-(4-Nitro phenyl) maleimide with AcrylonitrileTHF, DMF, DMSO, Chloroform, Ethyl AcetateNot specified[8]
Homopolymer: Poly(N-(alkyl-substituted phenyl)maleimides)Benzene and other common organic solventsNot specified[3]

Experimental Protocols

Protocol 1: Free Radical Copolymerization of this compound (NPMI) and Styrene (St)

This protocol is adapted from a procedure for synthesizing a heat-resistant copolymer.[4]

Materials:

  • This compound (NPMI)

  • Styrene (St)

  • Benzoyl Peroxide (BPO) as initiator

  • Cyclohexanone (solvent)

  • Nitrogen gas source

Procedure:

  • Set up a 5 L three-neck flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet/outlet.

  • Purge the flask with dry nitrogen to create an inert atmosphere.

  • Add NPMI (217 g) and Styrene (104 g) to the flask.

  • Add cyclohexanone (3 L) to the flask and stir the mixture at 76 °C for approximately 40 minutes until all solids are completely dissolved.[4]

  • While maintaining the nitrogen atmosphere, add the initiator, BPO (7.5 g), to the solution.[4]

  • Increase the temperature to 100 °C to initiate the copolymerization.

  • Allow the reaction to proceed for 4 hours under a continuous nitrogen atmosphere.[4]

  • After 4 hours, cool the reactor down to room temperature.

  • To isolate the polymer, pour the reaction mixture into a large volume of a non-solvent like methanol, causing the copolymer to precipitate.

  • Filter the precipitated polymer and wash it several times with fresh methanol to remove any unreacted monomers and initiator.

  • Dry the resulting P(NPMI-alt-St) copolymer in a vacuum oven until a constant weight is achieved.

Visualizations

Below are diagrams illustrating key concepts and workflows related to improving the solubility of this compound-containing polymers.

G Troubleshooting Workflow for Polymer Solubility start Insoluble NPMI Polymer Encountered check_type Is it a homopolymer or copolymer? start->check_type homo Homopolymer check_type->homo Homopolymer copo Copolymer check_type->copo Copolymer strategy1 Strategy 1: Switch to Copolymerization homo->strategy1 strategy2 Strategy 2: Use Stronger Polar Solvents (e.g., DMF, DMSO) homo->strategy2 end Soluble Polymer Achieved strategy1->end strategy2->end copo_q Analyze Copolymer Parameters copo->copo_q strategy3 Strategy 3: Increase Comonomer Ratio copo_q->strategy3 strategy4 Strategy 4: Change Comonomer Type (e.g., add acrylates) copo_q->strategy4 strategy5 Strategy 5: Modify NPMI Monomer (e.g., add alkyl groups) copo_q->strategy5 strategy6 Strategy 6: Control Molecular Weight copo_q->strategy6 strategy3->end strategy4->end strategy5->end strategy6->end

Caption: Troubleshooting workflow for addressing solubility issues.

G Factors Influencing NPMI Polymer Solubility cluster_monomer Monomer-Level Strategies cluster_polymer Polymer-Level Properties cluster_external External Factors center Polymer Solubility comonomer Comonomer Choice (Styrene, Acrylates) comonomer->center ratio Comonomer Ratio ratio->center modification N-Phenyl Ring Modification modification->center mw Molecular Weight mw->center tacticity Tacticity (Stereochemistry) tacticity->center solvent Solvent Choice (Polarity) solvent->center

Caption: Key factors that determine the final polymer solubility.

G Copolymerization of NPMI and a Vinyl Monomer cluster_reactants Reactants NPMI This compound (Monomer 1) Reaction Free Radical Polymerization (Heat, Solvent) NPMI->Reaction Comonomer Vinyl Comonomer (e.g., Styrene) (Monomer 2) Comonomer->Reaction Initiator Radical Initiator (e.g., BPO) Initiator->Reaction Copolymer Soluble NPMI-Copolymer Reaction->Copolymer

Caption: Simplified schematic of the copolymerization process.Caption: Simplified schematic of the copolymerization process.

References

Addressing issues with product isolation in N-Phenylmaleimide reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Phenylmaleimide (NPM) reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis, purification, and application of this compound and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound synthesis and how can they be removed?

A1: Common impurities include unreacted starting materials (maleic anhydride and aniline), the intermediate N-phenylmaleanilic acid, and polymerization byproducts.[1] Purification can be achieved through a combination of methods such as washing, recrystallization, silica gel chromatography, and distillation.[1][2] The choice of method depends on the scale of the reaction and the nature of the impurities. For instance, silica gel chromatography is effective for removing polar impurities and oligomers.[1]

Q2: My final this compound product has a brownish or greyish color instead of the expected yellow. What is the cause and how can I fix it?

A2: A brownish or grey color often indicates the presence of polymeric impurities or other side products.[3] To obtain the desired yellow crystalline product, purification using activated charcoal during recrystallization can be effective in removing these colored impurities.[3]

Q3: What are the optimal storage conditions for this compound?

A3: this compound is stable under normal conditions but should be stored in a cool, dry place in a tightly sealed container.[4][5][6] It is incompatible with strong oxidizing agents and strong bases, so it should be stored away from these substances.[5][7] For long-term storage, refrigeration is recommended.[8]

Q4: What are the common side reactions to be aware of when using this compound in bioconjugation?

A4: The primary side reactions include hydrolysis of the maleimide ring, which is more prevalent at neutral to high pH, and reaction with primary amines (e.g., lysine residues) at pH values above 7.5.[9] Additionally, the thioether bond formed with cysteine residues can be reversible in a thiol-rich environment, leading to a retro-Michael reaction or thiol exchange.[9]

Q5: I am observing protein aggregation during a maleimide conjugation reaction. What are the potential causes and solutions?

A5: Protein aggregation can be caused by several factors, including increased hydrophobicity of the protein surface after conjugation, disruption of the protein's tertiary structure, and the presence of organic solvents.[10] To mitigate aggregation, you can try lowering the protein concentration, optimizing the molar ratio of the maleimide reagent, or adding solubility enhancers like polyethylene glycol (PEG) linkers.[10]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Step Expected Outcome
Incomplete reactionEnsure the reaction goes to completion by monitoring with TLC. Optimize reaction time and temperature (typically 110-160°C).[2]Increased conversion of starting materials to product.
Suboptimal molar ratioUse a slight excess of maleic anhydride to aniline (e.g., 1:0.94 to 1:0.98) to reduce side reactions.[2]Minimized side product formation and improved yield of the desired product.
Inefficient water removalUse an effective azeotropic solvent (e.g., xylene) and a Dean-Stark apparatus to efficiently remove the water formed during the reaction.[2]Drives the reaction equilibrium towards the product, increasing the yield.
Product loss during workupAvoid excessive washing with water, which can cause hydrolysis of the product.[2] Use cold solvents for washing to minimize product loss.[11]Higher recovery of the crude product.
Issue 2: Difficulty in Purifying this compound
Problem Suggested Purification Method Key Considerations
Presence of polar impuritiesSilica Gel Chromatography: Use a non-polar solvent system to elute the this compound while retaining polar impurities on the column.[1]Can be time-consuming for large-scale purifications.
Colored impurities/polymeric byproductsRecrystallization with Activated Charcoal: Dissolve the crude product in a suitable solvent (e.g., ethanol, cyclohexane), add activated charcoal, heat, and then filter hot to remove the charcoal and colored impurities.[3][12]Ensure the product is sufficiently soluble in the hot solvent and poorly soluble in the cold solvent for good recovery.
Low-boiling point impuritiesDistillation: Perform distillation under reduced pressure to remove volatile impurities and the solvent.[1][2]High temperatures can lead to some product decomposition or polymerization.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the reaction of maleic anhydride with aniline, followed by cyclodehydration.[12][13]

  • Acylation: Dissolve maleic anhydride (1.0 eq) in a suitable solvent like diethyl ether in a three-necked flask equipped with a stirrer and a dropping funnel.

  • Add a solution of aniline (1.0 eq) in the same solvent dropwise to the maleic anhydride solution with stirring.

  • Stir the resulting suspension at room temperature for 1 hour, then cool in an ice bath.

  • Collect the precipitated N-phenylmaleanilic acid by suction filtration. The product is typically a cream-colored powder and can be used in the next step without further purification.

  • Cyclodehydration: In a separate flask, add the dried N-phenylmaleanilic acid to acetic anhydride containing anhydrous sodium acetate.

  • Heat the suspension on a steam bath for about 30 minutes until the solid dissolves.

  • Cool the reaction mixture and pour it into ice water to precipitate the crude this compound.

  • Collect the product by suction filtration and wash with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent like cyclohexane to obtain yellow needles of this compound.[12]

Protocol 2: Purification of this compound by Column Chromatography

This protocol is suitable for removing polar impurities and oligomers.[1]

  • Column Preparation: Pack a silica gel column using a non-polar eluent (e.g., a mixture of hexane and ethyl acetate).

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent and load it onto the column.

  • Elution: Elute the column with the non-polar solvent system. This compound is less polar and will elute before the more polar impurities.

  • Fraction Collection: Collect the fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizing Workflows and Pathways

cluster_synthesis This compound Synthesis Workflow cluster_purification Product Isolation and Purification start Start: Maleic Anhydride + Aniline acylation Acylation Reaction start->acylation intermediate Isolate N-Phenylmaleanilic Acid acylation->intermediate cyclodehydration Cyclodehydration intermediate->cyclodehydration crude_product Crude this compound cyclodehydration->crude_product recrystallization Recrystallization crude_product->recrystallization chromatography Column Chromatography crude_product->chromatography distillation Distillation crude_product->distillation pure_product Pure this compound recrystallization->pure_product chromatography->pure_product distillation->pure_product cluster_troubleshooting Troubleshooting Low Product Yield start Low Yield Observed check_reaction Check Reaction Completion (TLC) start->check_reaction check_ratio Verify Molar Ratios check_reaction->check_ratio Complete optimize_conditions Optimize Time/Temp check_reaction->optimize_conditions Incomplete check_water_removal Assess Water Removal Efficiency check_ratio->check_water_removal Optimal adjust_ratio Adjust Molar Ratio check_ratio->adjust_ratio Suboptimal check_workup Review Workup Procedure check_water_removal->check_workup Efficient improve_azeotrope Improve Azeotropic Distillation check_water_removal->improve_azeotrope Inefficient modify_workup Modify Washing/Extraction check_workup->modify_workup Product Loss end Yield Improved optimize_conditions->end adjust_ratio->end improve_azeotrope->end modify_workup->end cluster_pathway Key Reactions of this compound cluster_desired Desired Reaction cluster_side Potential Side Reactions maleimide This compound C₁₀H₇NO₂ michael_addition Michael Addition (pH 6.5-7.5) maleimide->michael_addition high_ph_reaction Reaction with Amines (pH > 7.5) maleimide->high_ph_reaction hydrolysis Hydrolysis (High pH) maleimide->hydrolysis thiol Thiol (e.g., Cysteine) thiol->michael_addition thiosuccinimide Thiosuccinimide Adduct (Stable Thioether Bond) michael_addition->thiosuccinimide amine Amine (e.g., Lysine) amine->high_ph_reaction amine_adduct Amine Adduct high_ph_reaction->amine_adduct water Water (H₂O) water->hydrolysis ring_opened Ring-Opened Product (Inactive) hydrolysis->ring_opened

References

Monitoring N-Phenylmaleimide reaction progress using TLC and NMR spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals who are monitoring the progress of reactions involving N-Phenylmaleimide (NPM) using Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: Why are TLC and NMR spectroscopy the preferred methods for monitoring this compound reactions?

A1: Both techniques are rapid, require minimal sample, and provide complementary information.

  • TLC is a fast, inexpensive, and qualitative method used to quickly visualize the consumption of starting materials and the formation of products. It helps in determining the approximate reaction time and choosing the right solvent system for purification.[1]

  • NMR spectroscopy provides detailed structural information, allowing for unambiguous confirmation of the product's identity.[2] It can also be used for quantitative analysis (qNMR) to determine the precise conversion rate, yield, and the ratio of products, such as diastereomers.[3][4]

Q2: What key changes are expected in the TLC and ¹H NMR spectrum as the reaction progresses?

A2:

  • On the TLC plate: You should observe the spot corresponding to the this compound starting material diminish in intensity while a new spot, corresponding to the more polar product, appears and intensifies over time. The product, such as a Diels-Alder or Michael adduct, typically has a lower Retention Factor (Rf) than NPM.[1]

  • In the ¹H NMR spectrum: The most prominent change is the disappearance of the characteristic singlet for the two alkene protons of this compound, which typically appears around δ 6.8 ppm in CDCl₃.[5][6] Concurrently, new signals corresponding to the protons in the newly formed single bonds of the product will appear in the aliphatic region of the spectrum.

Q3: What types of this compound reactions can be monitored with these methods?

A3: These methods are widely applicable to various reactions involving this compound, including:

  • Diels-Alder Cycloadditions: Where NPM acts as a dienophile.[1][5][7]

  • Michael Additions: Particularly the reaction with thiols to form stable thioether conjugates, a cornerstone of bioconjugation chemistry.[8][9]

  • Other Cycloaddition Reactions: Such as 1,3-dipolar cycloadditions.[10]

Experimental Protocols

Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Sample Preparation: Before starting the reaction, dissolve a small amount of your starting this compound in a suitable solvent (e.g., dichloromethane) to use as a reference spot.[1]

  • Spotting: Use a capillary tube to spot the reference solution on a silica gel TLC plate (e.g., Silica gel F254) about 1 cm from the bottom.[1]

  • Reaction Aliquot: Once the reaction has started, use a capillary tube to withdraw a tiny aliquot from the reaction mixture. It is often necessary to cool the reaction flask before taking a sample.[1] Spot this aliquot on the TLC plate next to the reference spot.

  • Development: Place the TLC plate in a developing chamber containing an appropriate solvent system (eluent). A common starting point is a 1:1 mixture of Ethyl Acetate and Hexane.[5][11] Allow the solvent to travel up the plate until it is about 1 cm from the top.[11]

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil.[1] Visualize the spots under a UV lamp. This compound and many of its adducts are UV active.[1]

  • Analysis: Compare the intensity of the starting material spot in the reaction lane to the reference spot. Observe the formation of a new product spot, which will typically have a lower Rf value.[1] Repeat the process at regular time intervals to track the reaction's progress.

Protocol 2: Reaction Monitoring by ¹H NMR Spectroscopy
  • Sample Preparation: Withdraw a small aliquot (typically 0.1-0.5 mL) from the reaction mixture.

  • Solvent Removal: Evaporate the solvent from the aliquot, for example, using a stream of nitrogen or under reduced pressure. This step is crucial to remove the reaction solvent, which may interfere with the NMR measurement.

  • Dissolution: Dissolve the residue in a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) suitable for your starting materials and expected product.[12]

  • Data Acquisition: Transfer the solution to an NMR tube and acquire a ¹H NMR spectrum. For quantitative analysis, ensure that the relaxation delay (d1) is sufficiently long (at least 5 times the longest T1 of the protons of interest) to allow for complete relaxation of all signals.[13]

  • Data Processing and Analysis: Process the spectrum (Fourier transform, phase, and baseline correction). Integrate the characteristic signal of the this compound starting material (alkene protons, ~6.8 ppm) and one or more well-resolved signals of the product.[14] The percentage conversion can be calculated by comparing the integration values of the reactant and product signals.

Data Presentation: TLC and NMR Parameters

Table 1: Typical TLC Parameters for this compound Reactions
CompoundSolvent System (v/v)Typical Rf ValueReference
This compoundDichloromethaneHigher Rf[1]
This compound1:1 Ethyl Acetate/Hexane0.65 - 0.70[5]
Diels-Alder Adduct (with Furan, exo)1:1 Ethyl Acetate/Hexane0.33[5]
Diels-Alder Adduct (with Furan, endo)1:1 Ethyl Acetate/Hexane0.47[5]
Michael Adduct (with Thiol)Varies (often more polar)Lower than NPMGeneral Observation
Table 2: Key ¹H NMR Chemical Shifts (δ) for Monitoring
Compound/Functional GroupTypical Chemical Shift (ppm)SolventMultiplicityKey Observation for MonitoringReference
This compound (Alkene Protons)~6.8CDCl₃Singlet (s)Signal disappears as reaction proceeds[5][6]
This compound (Aromatic Protons)~7.3-7.5CDCl₃Multiplet (m)Signal may shift or change pattern upon reaction[5]
Diels-Alder Adduct (Newly formed C-H)~3.0 - 3.8CDCl₃VariesNew signals appear in this region[5]
Thiol-Michael Adduct (Newly formed C-H)~3.5 - 4.5VariesVariesNew signals appear in this region[15]

Visualizations and Workflows

Reaction_Monitoring_Workflow cluster_reaction Reaction Setup cluster_tlc TLC Analysis cluster_nmr NMR Analysis start Start Reaction aliquot Withdraw Aliquot at Time (t) start->aliquot spot_tlc Spot on TLC Plate aliquot->spot_tlc Quick Check prep_nmr Prepare NMR Sample (Solvent Evap. & Redissolve) aliquot->prep_nmr Detailed Check develop_tlc Develop & Visualize spot_tlc->develop_tlc analyze_tlc Qualitative Analysis (Rf Comparison) develop_tlc->analyze_tlc decision Reaction Complete? analyze_tlc->decision acquire_nmr Acquire ¹H NMR Spectrum prep_nmr->acquire_nmr analyze_nmr Quantitative Analysis (Integration) acquire_nmr->analyze_nmr analyze_nmr->decision end Work-up Reaction decision->end Yes continue_rxn Continue Reaction decision->continue_rxn No continue_rxn->aliquot Wait for t+1 TLC_Troubleshooting start Analyze TLC Plate q1 What is the issue? start->q1 streak Streaking Spots q1->streak Streaking rf0 Rf ≈ 0 (Stuck at baseline) q1->rf0 No Movement rf1 Rf ≈ 1 (At solvent front) q1->rf1 Too Much Movement no_sep Poor Separation q1->no_sep Low Resolution sol_streak1 Solution: - Decrease sample concentration - Decrease eluent polarity streak->sol_streak1 sol_rf0 Solution: - Increase eluent polarity rf0->sol_rf0 sol_rf1 Solution: - Decrease eluent polarity rf1->sol_rf1 sol_no_sep Solution: - Test different solvent systems no_sep->sol_no_sep NMR_Interpretation_Pathway start Acquire ¹H NMR Spectrum step1 Identify NPM Alkene Signal (~6.8 ppm, singlet) start->step1 step2 Identify Key Product Signal(s) (e.g., new aliphatic C-H) step1->step2 step3 Check for Resolution step2->step3 q_overlap Peaks Overlap? step3->q_overlap res_ok Integrate NPM and Product Peaks q_overlap->res_ok No res_change_solvent Action: Re-run in different solvent (e.g., Benzene-d₆) q_overlap->res_change_solvent Yes step4 Calculate Integral Ratio (Product / (Product + Reactant)) res_ok->step4 res_change_solvent->start Re-acquire result Determine % Conversion step4->result

References

Validation & Comparative

A Comparative Guide to the Reactivity of Substituted N-Phenylmaleimides in Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of substituted N-phenylmaleimides in cycloaddition reactions, a cornerstone of synthetic chemistry for the construction of complex cyclic scaffolds. Understanding the influence of substituents on the phenyl ring is critical for optimizing reaction conditions and achieving desired product yields in various applications, including drug discovery and materials science. This document summarizes key experimental data, provides detailed methodologies for relevant reactions, and illustrates the underlying principles of reactivity.

Influence of Substituents on Reactivity: An Overview

The reactivity of the maleimide core in cycloaddition reactions is significantly modulated by the electronic properties of the substituent on the N-phenyl ring. These effects can be broadly categorized as electronic and steric.

Electronic Effects: In a normal electron demand Diels-Alder reaction, the maleimide acts as the dienophile. Its reactivity is enhanced by electron-withdrawing groups (EWGs) on the phenyl ring. These groups decrease the electron density of the double bond in the maleimide, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This smaller energy gap between the dienophile's LUMO and the diene's Highest Occupied Molecular Orbital (HOMO) accelerates the reaction. Conversely, electron-donating groups (EDGs) increase the electron density of the maleimide double bond, raising the energy of the LUMO and thus decreasing the reaction rate in normal electron demand Diels-Alder reactions.

Steric Effects: While electronic effects are often the primary drivers of reactivity, steric hindrance from bulky substituents on the phenyl ring can also play a role. Ortho-substituents, in particular, can sterically hinder the approach of the diene to the maleimide, potentially slowing down the reaction rate regardless of the substituent's electronic nature.

Quantitative Data on Cycloaddition Reactions

The following tables summarize reported yields for the Diels-Alder reactions of various substituted N-phenylmaleimides. It is important to note that direct comparison of yields should be approached with caution, as the experimental conditions (diene, solvent, temperature, and reaction time) may vary between studies.

Table 1: Diels-Alder Reaction of Substituted N-Phenylmaleimides with Furan Derivatives

Substituent on Phenyl RingDieneProduct Yield (%)Reference
4-chloro2,5-dimethylfuran46
4-hydroxy2,5-bis(hydroxymethyl)furan71
4-nitro2,5-bis(hydroxymethyl)furanNot specified
Unsubstituted2,5-bis(hydroxymethyl)furan83

Table 2: Diels-Alder Reaction of N-Phenylmaleimide with Cyclohexadiene

Substituent on Phenyl RingDieneProduct Yield (%)Reference
Unsubstituted1,3-cyclohexadiene78-91

Experimental Protocols

Detailed methodologies for the synthesis of substituted N-phenylmaleimides and their subsequent use in Diels-Alder reactions are provided below.

Synthesis of Substituted N-Phenylmaleimides

This two-step procedure is a general method for the synthesis of N-substituted maleimides from the corresponding aniline and maleic anhydride.

Step 1: Synthesis of N-(substituted-phenyl)maleanilic acid

  • In a suitable reaction vessel, dissolve the substituted aniline (1.0 eq.) in a minimal amount of an appropriate solvent (e.g., diethyl ether).

  • Add maleic anhydride (1.0 eq.) portion-wise to the stirred solution.

  • Continue stirring at room temperature for 1-2 hours. The product, the corresponding maleanilic acid, will typically precipitate from the solution.

  • Collect the solid product by vacuum filtration, wash with cold solvent, and dry.

Step 2: Cyclization to N-(substituted-phenyl)maleimide

  • Suspend the N-(substituted-phenyl)maleanilic acid (1.0 eq.) in acetic anhydride (e.g., 3 mL per gram of acid).

  • Add anhydrous sodium acetate (0.5 eq.) to the suspension.

  • Heat the mixture with stirring to 60-70°C for 1 hour.

  • Pour the hot reaction mixture into a beaker containing ice-water and stir vigorously to precipitate the maleimide product.

  • Collect the solid product by vacuum filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure N-(substituted-phenyl)maleimide.

General Procedure for Diels-Alder Reaction

The following is a general procedure for the Diels-Alder reaction between a substituted this compound and a diene.

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted this compound (1.0 eq.) in a suitable solvent (e.g., toluene, ethyl acetate, or solvent-free).

  • Add the diene (1.0 to 1.5 eq.) to the solution.

  • The reaction can be conducted at room temperature over several days or heated to reflux for a period of 1 to 24 hours, depending on the reactivity of the substrates.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution and can be collected by filtration.

  • If the product does not precipitate, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Visualization of Reactivity Principles

The following diagrams illustrate the key concepts governing the reactivity of substituted N-phenylmaleimides in cycloaddition reactions.

Substituent_Effects cluster_substituent Substituent on Phenyl Ring cluster_dienophile This compound (Dienophile) cluster_reactivity Diels-Alder Reactivity (Normal Demand) Electron-Donating Group (EDG) Electron-Donating Group (EDG) Maleimide LUMO Energy Maleimide LUMO Energy Electron-Donating Group (EDG)->Maleimide LUMO Energy Increases Electron-Withdrawing Group (EWG) Electron-Withdrawing Group (EWG) Electron-Withdrawing Group (EWG)->Maleimide LUMO Energy Decreases Increased Reactivity Increased Reactivity Maleimide LUMO Energy->Increased Reactivity Lower Energy Decreased Reactivity Decreased Reactivity Maleimide LUMO Energy->Decreased Reactivity Higher Energy

Caption: Electronic effects on Diels-Alder reactivity.

The diagram above illustrates the influence of electron-donating and electron-withdrawing groups on the LUMO energy of the this compound and the resulting impact on its reactivity in a normal electron demand Diels-Alder reaction.

Experimental_Workflow Substituted Aniline Substituted Aniline N-Phenylmaleanilic Acid Synthesis N-Phenylmaleanilic Acid Synthesis Substituted Aniline->N-Phenylmaleanilic Acid Synthesis Maleic Anhydride Maleic Anhydride Maleic Anhydride->N-Phenylmaleanilic Acid Synthesis Cyclization Cyclization N-Phenylmaleanilic Acid Synthesis->Cyclization Substituted this compound Substituted this compound Cyclization->Substituted this compound Diels-Alder Reaction Diels-Alder Reaction Substituted this compound->Diels-Alder Reaction Diene Diene Diene->Diels-Alder Reaction Cycloadduct Cycloadduct Diels-Alder Reaction->Cycloadduct Purification & Analysis Purification & Analysis Cycloadduct->Purification & Analysis Final Product Final Product Purification & Analysis->Final Product

Caption: Synthetic workflow for cycloadducts.

This workflow diagram outlines the key steps involved in the synthesis of substituted N-phenylmaleimides and their subsequent use in Diels-Alder cycloaddition reactions to form the desired cycloadducts.

A Comparative Guide to Dienophiles in Specific Diels-Alder Reactions: Alternatives to N-Phenylmaleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Diels-Alder reaction, a cornerstone of cyclic compound synthesis, offers a powerful tool for creating complex molecular architectures. The choice of dienophile is critical in dictating the reaction's efficiency, stereoselectivity, and overall success. N-Phenylmaleimide is a widely utilized dienophile due to its high reactivity, stemming from the electron-withdrawing nature of its imide functionality. However, specific applications in drug development and materials science often necessitate dienophiles with tailored properties. This guide provides an objective comparison of this compound with alternative dienophiles, supported by experimental data, to aid in the selection of the optimal reagent for specific Diels-Alder reactions.

Performance Comparison of Dienophiles

The reactivity of a dienophile in a Diels-Alder reaction is primarily governed by its electronic properties and steric profile. Electron-withdrawing groups on the dienophile enhance its reactivity toward electron-rich dienes. The following table summarizes the performance of this compound and its alternatives in Diels-Alder reactions with common dienes. It is important to note that direct comparison of data from different studies should be approached with caution due to variations in experimental conditions.

DienophileDieneSolventTemperature (°C)TimeYield (%)Endo/Exo RatioReference
This compound FuranChloroform2524h951:9[1]
This compound 2,5-DimethylfuranNeatReflux (1h)1h46exo only[2]
This compound AnthraceneXyleneReflux30 min>90-
N-Methylmaleimide FuranAcetonitrile40--Predominantly endo (kinetic)[3]
N-Ethylmaleimide Anthracene-9-carbinol-----[4]
Maleic Anhydride FuranAcetonitrile4048h-Exclusively exo (thermodynamic)[5]
Maleic Anhydride Cyclopentadiene-Room Temp-HighAlmost exclusively endo[6]
Dimethyl Fumarate Cyclopentadiene-----[7]
N-(p-methoxyphenyl)maleimide 2,5-Dimethylfuran---Good-
N-(p-nitrophenyl)maleimide 2,5-Dimethylfuran---Good-

Key Considerations for Dienophile Selection

  • Reactivity: Maleimides are generally highly reactive dienophiles due to the two electron-withdrawing carbonyl groups. The nature of the substituent on the nitrogen atom can fine-tune this reactivity. While N-aryl maleimides like this compound are highly reactive, N-alkyl maleimides also exhibit excellent reactivity.[8] Maleic anhydride is another highly reactive dienophile, often used as a benchmark for comparison.[6]

  • Stereoselectivity: The Diels-Alder reaction can yield endo and exo stereoisomers. The endo product is often the kinetically favored product, formed faster at lower temperatures, while the exo product is typically the more thermodynamically stable and is favored at higher temperatures or with longer reaction times.[5] The choice of dienophile and diene, as well as the reaction conditions, significantly influences the endo/exo ratio. For instance, the reaction of furan with maleic anhydride under thermodynamic control yields the exo product exclusively, while N-methylmaleimide with furan under kinetic control gives predominantly the endo adduct.[3][5] N-Aryl maleimides generally show lower diastereoselectivity in cycloadditions with furans compared to N-alkyl maleimides.[8]

  • Solubility and Subsequent Functionalization: The N-substituent on the maleimide can be tailored to improve solubility in specific reaction media or to introduce functional handles for subsequent chemical modifications, a crucial aspect in drug development and bioconjugation.

Experimental Protocols

Below are detailed methodologies for key Diels-Alder reactions involving this compound and a common alternative, maleic anhydride.

Diels-Alder Reaction of this compound with in situ Generated Buta-1,3-diene

This procedure illustrates a cycloaddition with a diene generated in situ.

Materials:

  • 3-Sulfolene

  • This compound

  • Toluene (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 3-sulfolene and this compound in anhydrous toluene.

  • Heat the reaction mixture to reflux (oil bath temperature > 120 °C). The thermal extrusion of SO2 from 3-sulfolene generates buta-1,3-diene in situ.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using dichloromethane as the eluent. The product, the Diels-Alder adduct, will have a lower Rf value than this compound.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography.

Diels-Alder Reaction of Anthracene with Maleic Anhydride

This solvent-free procedure is an example of a green chemistry approach.

Materials:

  • Anthracene

  • Maleic Anhydride

Procedure:

  • Thoroughly mix 0.240 g of anthracene and 0.120 g of maleic anhydride on a weighing paper.

  • Transfer the solid mixture to a 4 or 5 mL conical vial.

  • Attach a water-cooled condenser to the vial and a drying tube containing CaCl2 to the top of the condenser.

  • Heat the vial in an aluminum block on a hotplate to a temperature of 210-260 °C. The mixture will melt and react.

  • Continue heating for approximately 15 minutes. Crystal formation on the walls of the vial will be observed.

  • Allow the reaction vial to cool slowly to room temperature.

  • The solid product can be collected.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for a Diels-Alder reaction and a logical comparison of factors influencing the reaction outcome.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Reactants Mixing Mixing Reactants->Mixing Solvent Solvent Solvent->Mixing Glassware Dry Glassware Glassware->Mixing Heating Heating/Stirring Mixing->Heating Monitoring TLC Monitoring Heating->Monitoring Cooling Cooling Monitoring->Cooling Reaction Complete Extraction Extraction Cooling->Extraction Drying Drying Agent Extraction->Drying Evaporation Solvent Removal Drying->Evaporation Purification Recrystallization/ Chromatography Evaporation->Purification Product Product Purification->Product Characterization NMR, IR, MS, MP Product->Characterization

Caption: A typical experimental workflow for a Diels-Alder reaction.

Reaction_Factors cluster_reactants Reactant Properties cluster_conditions Reaction Conditions Diels-Alder Outcome Diels-Alder Outcome Diene Diene Diene->Diels-Alder Outcome Electronic Nature (Electron-rich favored) Dienophile Dienophile Dienophile->Diels-Alder Outcome Electronic Nature (Electron-poor favored) Temperature Temperature Temperature->Diels-Alder Outcome Kinetic vs. Thermodynamic Control Solvent Solvent Solvent->Diels-Alder Outcome Polarity & H-bonding Affects Rate Catalyst Lewis Acid Catalyst->Diels-Alder Outcome Increases Rate & Selectivity

References

Comparative study of thermal properties of N-Phenylmaleimide copolymers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Thermal Properties of N-Phenylmaleimide Copolymers

For researchers, scientists, and drug development professionals seeking to utilize this compound (N-PMI) copolymers for applications demanding high thermal stability, this guide provides a comparative analysis of their key thermal properties. The incorporation of the rigid this compound moiety into polymer chains is a well-established strategy to enhance their performance at elevated temperatures. This guide summarizes quantitative data on the glass transition temperature (Tg), thermal decomposition temperature (Td), and coefficient of thermal expansion (CTE) of N-PMI copolymers with styrene (St) and methyl methacrylate (MMA). Detailed experimental protocols for the characterization of these properties are also provided.

Data Presentation

The following table summarizes the key thermal properties of various this compound copolymers. The data has been compiled from different studies, and direct comparison should be made with caution due to potential variations in experimental conditions and copolymer composition.

Copolymer SystemComonomer(s)N-PMI Content (wt%)Glass Transition Temperature (Tg) (°C)Thermal Decomposition Temperature (Td) (°C)Coefficient of Thermal Expansion (CTE) (μm·m⁻¹·°C⁻¹)
N-PMI/MMA Methyl Methacrylate5128.15[1]T_onset_: 290[1]Not Available
10132.20[1]T_onset_: 298, T_50%_: 382[1]Not Available
N-PMI/St StyreneAlternating195.7[2]Not AvailableNot Available
N-PMI/St/MAH Styrene, Maleic Anhydride48-63202 - 215>363 (at 5% mass loss)Not Available
PMSAm-PMI Methyl Methacrylate, Styrene, AcrylamideNot Specified122.54343.40 (at 5% weight loss)90.3

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for obtaining reliable and reproducible data for the comparative assessment of polymer thermal properties.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) of the N-PMI copolymers.

Methodology:

  • Sample Preparation: A small sample of the copolymer (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.

  • Instrument: A differential scanning calorimeter is used for the analysis.

  • Thermal Program:

    • The sample is first heated from room temperature to a temperature above its expected Tg at a controlled rate (e.g., 20 °C/min) to erase any prior thermal history.

    • The sample is then cooled back to room temperature.

    • A second heating scan is performed at a specific heating rate (e.g., 5 K/min for N-PMI/MMA copolymers[1] or 10 K/min) to a final temperature well above the glass transition.

  • Atmosphere: The experiment is conducted under a continuous flow of an inert gas, such as nitrogen, to prevent oxidative degradation.

  • Data Analysis: The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve obtained during the second heating scan.

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability and decomposition profile of the N-PMI copolymers.

Methodology:

  • Sample Preparation: A sample of the copolymer (typically 10 mg) is placed in a ceramic or platinum TGA pan.

  • Instrument: A thermogravimetric analyzer is used for the analysis.

  • Thermal Program: The sample is heated from room temperature to a high temperature (e.g., 600 °C or higher) at a constant heating rate (e.g., 10 °C/min)[1].

  • Atmosphere: The analysis is performed under a controlled atmosphere, typically an inert gas like nitrogen, at a constant flow rate (e.g., 20 ml/min)[1].

  • Data Analysis: The TGA thermogram plots the percentage of weight loss as a function of temperature. The initial decomposition temperature (T_onset_) is determined as the temperature at which a significant weight loss begins. The temperature at which 5% or 50% weight loss occurs (T_5%_ and T_50%_, respectively) are also recorded to quantify thermal stability.

Thermomechanical Analysis (TMA)

Objective: To measure the coefficient of thermal expansion (CTE) of the N-PMI copolymers.

Methodology:

  • Sample Preparation: A solid sample of the copolymer with a defined geometry (e.g., a rectangular film or a cylindrical rod) is prepared.

  • Instrument: A thermomechanical analyzer equipped with an expansion probe is used.

  • Thermal Program:

    • The sample is subjected to a controlled temperature program, which typically involves heating the sample at a constant rate (e.g., 10 °C/min) over a desired temperature range.

    • To ensure accurate measurements and to remove thermal history, the sample may be subjected to heating and cooling cycles. The CTE is typically measured on the second or third heating cycle[3].

  • Applied Force: A small, constant force is applied to the sample via the probe to ensure continuous contact.

  • Data Analysis: The TMA instrument measures the change in the sample's dimension as a function of temperature. The coefficient of thermal expansion (CTE) is calculated from the slope of the dimensional change versus temperature curve in the region of linear expansion.

Mandatory Visualization

The following diagram illustrates the logical workflow for a comparative study of the thermal properties of this compound copolymers.

G cluster_0 Copolymer Synthesis & Preparation cluster_1 Thermal Property Characterization cluster_2 Data Analysis & Comparison Synthesis Copolymer Synthesis (e.g., N-PMI with Styrene, MMA) Purification Purification and Drying Synthesis->Purification Sample_Prep Sample Preparation for Analysis (Films, Powders) Purification->Sample_Prep DSC Differential Scanning Calorimetry (DSC) - Determine Glass Transition Temperature (Tg) Sample_Prep->DSC TGA Thermogravimetric Analysis (TGA) - Evaluate Thermal Stability (Td) Sample_Prep->TGA TMA Thermomechanical Analysis (TMA) - Measure Coefficient of Thermal Expansion (CTE) Sample_Prep->TMA Data_Compilation Compile Quantitative Data (Tg, Td, CTE) DSC->Data_Compilation TGA->Data_Compilation TMA->Data_Compilation Comparative_Analysis Comparative Analysis of Copolymers Data_Compilation->Comparative_Analysis Conclusion Draw Conclusions on Structure-Property Relationships Comparative_Analysis->Conclusion

Caption: Workflow for the comparative thermal analysis of N-PMI copolymers.

References

Assessing the efficiency of N-Phenylmaleimide as a heat-resistant modifier in ABS plastics

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Enhancing Thermal Stability in ABS

In the realm of engineering thermoplastics, Acrylonitrile Butadiene Styrene (ABS) is a widely utilized material lauded for its robust mechanical properties and ease of processing. However, its application in high-temperature environments is often limited by its relatively low heat resistance. To address this limitation, various heat-resistant modifiers are incorporated into the ABS matrix. Among these, N-Phenylmaleimide (N-PMI) has emerged as a highly effective additive for significantly enhancing the thermal stability of ABS. This guide provides a comprehensive comparison of N-PMI with other common heat-resistant modifiers, supported by experimental data, to assist researchers and scientists in selecting the optimal material for their applications.

Performance Comparison of Heat-Resistant ABS Modifiers

The efficiency of a heat-resistant modifier is primarily evaluated by its ability to increase the thermal stability of the base polymer without compromising its mechanical and processing properties. The following tables summarize the performance of ABS modified with this compound (N-PMI) and its copolymers, such as this compound-Styrene-Maleic Anhydride (NSM), in comparison to unmodified ABS and ABS modified with other prevalent chemical modifiers like Alpha-Methylstyrene (AMS) copolymers and Styrene-Maleic Anhydride (SMA) copolymers.

Table 1: Thermal Properties of Modified ABS

ModifierConcentration (%)Vicat Softening Temperature (°C)Heat Deflection Temperature (HDT) (°C)
None (Neat ABS)0103.7[1]85-95[2]
N-PMI1-Increases by ~2°C[2]
N-PMI10-125-130[2]
NSM Copolymer10111.3[1]-
NSM Copolymer20118.5[1]-
NSM Copolymer30126.2[1]-

Table 2: Mechanical and Flow Properties of Modified ABS

ModifierConcentration (%)Izod Impact Strength (J/m)Tensile Strength (MPa)Melt Flow Index (g/10 min)
None (Neat ABS)0-40-50[3]1.89[4]
NSM CopolymerIncreasingDecreases[5]Increases[5]Decreases[6]
N-PMI modified-Maintained or ImprovedEnhanced[7]-
AMS Copolymer----
SMA Copolymer--Enhanced[7]Improved flow[1]

Note: Direct quantitative comparison for all properties of AMS and SMA modified ABS was not available in the searched literature under similar conditions.

Mechanism of Action: How this compound Enhances Heat Resistance

This compound's effectiveness as a heat-resistant modifier stems from its unique molecular structure. When incorporated into the ABS polymer matrix, either through copolymerization or blending, the rigid, cyclic N-PMI monomer acts as a "molecular scaffold".[2] This structure imparts several key benefits:

  • Enhanced Chain Rigidity: The phenyl and imide groups in N-PMI introduce steric hindrance, which restricts the mobility and rotation of the polymer chains.[2]

  • Increased Glass Transition Temperature (Tg): By limiting polymer chain movement, N-PMI effectively raises the glass transition temperature of the ABS, which is the temperature at which the material transitions from a rigid, glassy state to a more rubbery state.[2] This directly correlates to improved heat resistance.

  • Synergistic Copolymerization: During synthesis, N-PMI can form covalent bonds with the ABS polymer, stabilizing the matrix and preventing thermal degradation.[2]

This mechanism is visually represented in the following diagram:

G cluster_0 Unmodified ABS cluster_1 N-PMI Modified ABS cluster_2 Mechanism A ABS Polymer Chains B Low Tg A->B Flexible Chains C ABS Polymer Chains with N-PMI D High Tg C->D Restricted Chain Mobility NPMI This compound Modified_ABS Heat-Resistant ABS NPMI->Modified_ABS Incorporation ABS ABS Matrix

Mechanism of N-PMI in enhancing ABS heat resistance.

Experimental Protocols

The data presented in this guide is based on standardized testing methodologies for thermal and mechanical properties of plastics.

Heat Deflection Temperature (HDT) Test (ASTM D648 / ISO 75)

The Heat Deflection Temperature (HDT) test determines the temperature at which a polymer or plastic sample deforms under a specified load.

Methodology:

  • Specimen Preparation: A rectangular test bar of specified dimensions is molded from the material to be tested.

  • Apparatus: The test is conducted using an apparatus that includes a three-point bend loading fixture submerged in an oil bath with a controlled heating rate.

  • Procedure:

    • The test specimen is placed on the supports of the loading fixture.

    • A constant load, typically 0.455 MPa or 1.82 MPa, is applied to the center of the specimen.

    • The oil bath temperature is raised at a uniform rate, commonly 2°C per minute.

    • The temperature at which the specimen deflects by a specific amount (e.g., 0.25 mm) is recorded as the Heat Deflection Temperature.

Vicat Softening Temperature (VST) Test (ASTM D1525 / ISO 306)

The Vicat Softening Temperature (VST) test measures the temperature at which a standard indenter penetrates a specified distance into a plastic specimen under a given load.

Methodology:

  • Specimen Preparation: A flat specimen of a specified thickness is prepared.

  • Apparatus: The apparatus consists of a temperature-controlled bath, a loading device, and a flat-ended needle indenter with a 1 mm² circular cross-section.

  • Procedure:

    • The specimen is placed on a support in the heating bath.

    • The indenter is positioned on the surface of the specimen, and a specified load (e.g., 10 N or 50 N) is applied.

    • The temperature of the bath is raised at a constant rate (e.g., 50°C/hour or 120°C/hour).

    • The temperature at which the indenter penetrates the specimen to a depth of 1 mm is recorded as the Vicat Softening Temperature.

The experimental workflow for evaluating heat-resistant modifiers is outlined below:

G cluster_testing Property Testing start Material Preparation blend Blending/Copolymerization (ABS + Modifier) start->blend molding Injection/Compression Molding of Test Specimens blend->molding thermal Thermal Analysis (HDT, VST) molding->thermal mech Mechanical Testing (Impact, Tensile) molding->mech rheo Rheological Analysis (Melt Flow Index) molding->rheo data Data Analysis & Comparison thermal->data mech->data rheo->data end Conclusion on Modifier Efficiency data->end

Experimental workflow for assessing heat-resistant modifiers.

Conclusion

The experimental data consistently demonstrates that this compound is a highly efficient heat-resistant modifier for ABS plastics. It significantly elevates the thermal stability, as evidenced by the substantial increases in Vicat Softening Temperature and Heat Deflection Temperature. While the addition of N-PMI based copolymers can lead to a decrease in impact strength, the overall balance of enhanced thermal and mechanical properties, such as increased tensile strength, makes it a superior choice for demanding applications. In contrast to other modifiers that may compromise processability or other key mechanical properties, N-PMI offers a well-rounded performance enhancement. For researchers and professionals in drug development and other scientific fields requiring high-performance polymers, N-PMI modified ABS presents a reliable solution for applications where thermal stability is paramount.

References

A Comparative Guide to the Kinetic Analysis of N-Phenylmaleimide Polymerization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Phenylmaleimide (NPM) is a versatile monomer utilized in the synthesis of a wide array of polymers with applications ranging from high-performance materials to drug delivery systems. A thorough understanding of its polymerization kinetics is paramount for controlling polymer properties and optimizing reaction conditions. This guide provides a comparative analysis of the kinetic parameters and experimental methodologies for different this compound polymerization techniques, including free-radical, anionic, and atom transfer radical polymerization (ATRP).

Comparison of Polymerization Kinetics

The polymerization behavior of this compound is highly dependent on the chosen method. Each technique offers distinct advantages and disadvantages in terms of reaction control, polymerization rate, and the resulting polymer characteristics. The following tables summarize the available quantitative data for the homopolymerization of NPM.

Polymerization MethodMonomerInitiator/CatalystSolventKinetic ParameterValue
Free-Radical Polymerization This compoundAIBNTHFReaction Order (Monomer)1.0[1][2]
Reaction Order (Initiator)0.71 - 0.75[1][2]
Activation Energy (Ea)Ea (NPM) < Ea (N-n-hexylmaleimide) < Ea (N-cyclohexylmaleimide)[1][2]
Anionic Polymerization This compoundNa3PO4DMSOPolymerization RateIncreases over the first 90 minutes, then declines[3]
ATRP (Copolymerization) This compound/StyreneG3-Br/CuBr/bpyAnisoleApparent Activation Enthalpy (ΔHapp)38.2 kJ/mol[4]

Experimental Protocols

Accurate kinetic analysis relies on precise experimental execution and monitoring. Below are detailed methodologies for key experiments in the study of this compound polymerization kinetics.

Free-Radical Polymerization of this compound

This protocol describes a typical setup for the free-radical polymerization of NPM initiated by AIBN, with kinetic monitoring via gravimetry.

Materials:

  • This compound (NPM), recrystallized from an appropriate solvent (e.g., ethanol)

  • 2,2'-Azobisisobutyronitrile (AIBN), recrystallized from methanol

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Nitrogen gas (high purity)

Procedure:

  • In a Schlenk flask equipped with a magnetic stir bar, dissolve a known amount of NPM and AIBN in anhydrous THF.

  • Degas the solution by three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Backfill the flask with nitrogen and place it in a preheated oil bath at the desired reaction temperature (e.g., 60 °C) to initiate polymerization.

  • At specific time intervals, withdraw aliquots of the reaction mixture using a nitrogen-purged syringe.

  • Precipitate the polymer by adding the aliquot to a large excess of a non-solvent, such as methanol, with vigorous stirring.

  • Filter the precipitated polymer, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.

  • Calculate the monomer conversion at each time point gravimetrically.

  • Analyze the molecular weight and molecular weight distribution of the polymer samples by Gel Permeation Chromatography (GPC).

Anionic Polymerization of this compound

This protocol outlines a general procedure for the anionic polymerization of NPM using a catalyst, with kinetic analysis based on product yield over time.[3]

Materials:

  • This compound (NPM)

  • Sodium phosphate tribasic (Na3PO4) or other suitable anionic initiator/catalyst

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Methanol

  • Hydrochloric acid (HCl)

  • Deionized (DI) water

Procedure:

  • Combine NPM, the catalyst (e.g., Na3PO4), and anhydrous DMSO in a glass vial.

  • Stir the mixture at room temperature for a set period (e.g., 30 minutes).

  • Transfer the vial to a preheated oil bath at the desired polymerization temperature (e.g., 60 °C).

  • At predetermined time intervals, extract a measured volume of the reaction solution.

  • Precipitate the polymer by adding the solution dropwise into methanol containing a small amount of HCl.

  • Filter the resulting solid, wash it thoroughly with DI water and methanol, and dry it under vacuum at 80 °C to a constant weight.

  • Determine the polymer yield at each time point to follow the reaction kinetics.

Kinetic Analysis by in-situ ¹H NMR Spectroscopy

This method allows for real-time monitoring of monomer consumption.

Procedure:

  • Prepare a stock solution of NPM, initiator (e.g., AIBN for free-radical polymerization), and a known concentration of an internal standard (e.g., 1,3,5-trioxane) in a deuterated solvent (e.g., THF-d8) inside an NMR tube.

  • Acquire an initial ¹H NMR spectrum at t=0.

  • Place the NMR tube in the preheated NMR spectrometer probe at the desired reaction temperature.

  • Acquire ¹H NMR spectra at regular time intervals.

  • Determine the monomer concentration at each time point by integrating the characteristic vinyl proton signals of NPM relative to the integral of the internal standard.

  • Plot ln([M]₀/[M]t) versus time to determine the apparent rate constant of polymerization (k_app).

Visualizing Reaction and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental procedures.

Free_Radical_Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis A Dissolve NPM & AIBN in THF B Degas (Freeze-Pump-Thaw) A->B C Initiate at Temp. B->C D Withdraw Aliquots C->D E Precipitate Polymer D->E F Filter & Dry E->F G Gravimetric Analysis F->G H GPC Analysis F->H

Workflow for Free-Radical Polymerization of NPM.

Anionic_Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis A Combine NPM, Catalyst, & DMSO B Stir at Room Temp. A->B C Heat to Polymerization Temp. B->C D Extract Aliquots C->D E Precipitate Polymer D->E F Filter, Wash, & Dry E->F G Determine Yield F->G

Workflow for Anionic Polymerization of NPM.

NMR_Kinetic_Analysis_Workflow A Prepare Solution in NMR Tube (NPM, Initiator, Standard, Solvent-d8) B Acquire Initial ¹H NMR Spectrum (t=0) A->B C Heat to Reaction Temperature in Spectrometer B->C D Acquire Spectra at Regular Intervals C->D E Integrate Monomer & Standard Signals D->E F Calculate Monomer Concentration E->F G Plot Kinetic Data (e.g., ln([M]₀/[M]t) vs. time) F->G

Workflow for in-situ ¹H NMR Kinetic Analysis.

Signaling Pathways and Logical Relationships

The kinetics of each polymerization method are governed by a series of elementary reaction steps. The following diagrams illustrate these fundamental pathways.

Free_Radical_Polymerization_Pathway I Initiator (I) R Radical (R•) I->R kd (Initiation) P_n Growing Chain (P_n•) R->P_n ki (Propagation) M Monomer (M) M->P_n M->P_n P_n->P_n kp (Propagation) Polymer Dead Polymer P_n->Polymer kt (Termination) P_m Growing Chain (P_m•) P_m->Polymer

Elementary Steps in Free-Radical Polymerization.

Anionic_Polymerization_Pathway I_minus Initiator (I⁻) P1_minus Active Chain (P₁⁻) I_minus->P1_minus ki (Initiation) M Monomer (M) M->P1_minus Pn_minus Growing Chain (Pₙ⁻) M->Pn_minus P1_minus->Pn_minus kp (Propagation) Living_Polymer Living Polymer Pn_minus->Living_Polymer Termination (if present)

Elementary Steps in Anionic Polymerization.

ATRP_Pathway Dormant Dormant Species (P_n-X) Active Active Radical (P_n•) Dormant->Active k_act Catalyst_deact Deactivator (Cu(II)X/L) Active->Catalyst_deact Polymer Propagated Chain Active->Polymer k_p Catalyst_act Activator (Cu(I)/L) Catalyst_act->Active Monomer Monomer (M) Monomer->Polymer

Equilibrium in Atom Transfer Radical Polymerization.

References

N-Aryl Substituents Enhance Maleimide Stability and Tune Reactivity for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a maleimide derivative for bioconjugation is critical to ensure the stability and efficacy of the resulting product. A detailed evaluation of N-aryl substituted maleimides reveals significant advantages over their N-alkyl counterparts, offering enhanced stability of the final conjugate and tunable reactivity. This guide provides a comprehensive comparison, supported by experimental data, to inform the selection of the optimal maleimide reagent.

N-Aryl maleimides have emerged as a superior class of reagents for conjugation to thiol-containing molecules, such as cysteine residues in proteins and peptides. The electronic properties of the N-aryl substituent play a crucial role in modulating the reactivity of the maleimide's carbon-carbon double bond and the stability of the resulting thiosuccinimide adduct. This guide delves into the key performance differences between N-aryl and N-alkyl maleimides, with a focus on stability against hydrolysis and reactivity in thiol-Michael addition reactions.

Enhanced Stability of N-Aryl Maleimide Conjugates

A primary advantage of N-aryl maleimides is the increased stability of the resulting thiol adduct. After the initial Michael addition of a thiol to the maleimide, the resulting thiosuccinimide can undergo an undesirable retro-Michael reaction, leading to deconjugation. However, N-aryl substituents promote a rapid, irreversible hydrolysis of the thiosuccinimide ring to form a stable succinamic acid thioether. This ring-opening effectively prevents the retro-Michael reaction, leading to a significantly more stable conjugate, particularly in biological media.

Electron-withdrawing groups on the N-aryl ring further accelerate this beneficial hydrolysis, minimizing the time the conjugate spends in the reversible thiosuccinimide state.[1] In contrast, N-alkyl maleimide conjugates exhibit slower hydrolysis rates, leaving them more susceptible to deconjugation over time.[2][3]

Comparative Stability Data

The following table summarizes the key stability parameters for N-aryl and N-alkyl maleimides based on published experimental data.

ParameterN-Aryl Maleimide ConjugatesN-Alkyl Maleimide Conjugates
Deconjugation in Serum (7 days at 37°C) < 20%35-67%[3]
Thiosuccinimide Ring Hydrolysis Rate Substantially fasterSlower[1][2]
Half-life of Unconjugated Maleimide (pH 7.4) ~28-55 minutes~27 hours[2]
Half-life of Thiosuccinimide Conjugate (pH 7.4) ~0.7-1.5 hours~27 hours[2]

Tunable Reactivity of N-Aryl Maleimides

The reactivity of N-aryl maleimides in the thiol-Michael addition is also influenced by the electronic nature of the aryl substituent. N-aryl maleimides generally react faster with thiols than N-alkyl maleimides, with studies showing an approximately 2.5-fold increase in reaction rate.[1] This can be advantageous in time-sensitive applications.

Furthermore, the reactivity can be tuned by introducing electron-withdrawing or electron-donating groups on the aryl ring. Electron-withdrawing groups increase the electrophilicity of the maleimide double bond, leading to faster reaction rates. This allows for the fine-tuning of the conjugation kinetics to suit specific experimental requirements.

Comparative Reactivity Data

The following table provides a comparison of the reactivity of different N-substituted maleimides.

Maleimide DerivativeRelative Reaction Rate with Thiols
N-fluorophenyl maleimide Fastest[2]
N-phenyl maleimide ~2.5 times faster than N-alkyl[1]
N-alkyl maleimide Baseline

Signaling Pathways and Experimental Workflows

To visualize the chemical transformations and experimental procedures discussed, the following diagrams are provided.

cluster_reaction Thiol-Maleimide Conjugation & Subsequent Hydrolysis Maleimide N-Aryl Maleimide Thiosuccinimide Thiosuccinimide Adduct (Reversible Intermediate) Maleimide->Thiosuccinimide Michael Addition Thiol Thiol (e.g., Cysteine) Thiosuccinimide->Maleimide Retro-Michael (Deconjugation) Hydrolyzed Stable Ring-Opened Conjugate (Succinamic Acid Thioether) Thiosuccinimide->Hydrolyzed Hydrolysis (Irreversible)

Caption: Reaction pathway of N-aryl maleimide with a thiol.

cluster_workflow Experimental Workflow for Stability Assessment A Prepare Maleimide-Thiol Conjugate B Incubate under Test Conditions (e.g., Serum, pH 7.4, 37°C) A->B C Collect Aliquots at Various Time Points B->C D Analyze Samples (e.g., HPLC, Mass Spectrometry) C->D E Quantify Remaining Intact Conjugate and Hydrolysis Product D->E F Determine Half-life and Deconjugation Rate E->F

Caption: General workflow for assessing maleimide conjugate stability.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for the replication and validation of these findings.

Protocol 1: Determination of Maleimide Hydrolysis Rate

Objective: To measure the rate of hydrolysis of an N-substituted maleimide in aqueous buffer.

Materials:

  • N-substituted maleimide stock solution (e.g., 10 mM in DMSO)

  • Phosphate buffered saline (PBS), pH 7.4

  • UV-Vis Spectrophotometer or HPLC system with a UV detector

Procedure:

  • Equilibrate the PBS buffer to the desired temperature (e.g., 37°C).

  • Add a small volume of the maleimide stock solution to the pre-warmed buffer to achieve a final concentration suitable for detection (e.g., 100 µM).

  • Immediately begin monitoring the decrease in absorbance at the wavelength corresponding to the maleimide (typically around 300 nm) over time using the spectrophotometer.

  • Alternatively, inject aliquots of the reaction mixture onto an HPLC at various time points and measure the peak area of the maleimide.

  • Plot the natural logarithm of the maleimide concentration (or peak area) versus time.

  • The pseudo-first-order rate constant (k) is the negative of the slope of the resulting linear fit.

  • Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.

Protocol 2: Thiol-Michael Addition Kinetics

Objective: To determine the second-order rate constant for the reaction of an N-substituted maleimide with a thiol.

Materials:

  • N-substituted maleimide stock solution

  • Thiol (e.g., N-acetyl-L-cysteine) stock solution

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., acidic solution to stop the reaction)

  • HPLC system with a UV or mass spectrometry detector

Procedure:

  • Equilibrate the reaction buffer and reactant stock solutions to the desired temperature.

  • Initiate the reaction by mixing the maleimide and thiol solutions in the reaction buffer at known concentrations. The reaction is typically run under pseudo-first-order conditions with the thiol in excess.

  • At various time points, withdraw an aliquot of the reaction mixture and immediately add it to the quenching solution.

  • Analyze the quenched samples by HPLC to determine the concentration of the remaining maleimide or the formation of the product.

  • Plot the natural logarithm of the maleimide concentration versus time to obtain the pseudo-first-order rate constant (k_obs).

  • The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the thiol: k₂ = k_obs / [Thiol].

Protocol 3: Serum Stability Assay

Objective: To evaluate the stability of a maleimide-thiol conjugate in serum.

Materials:

  • Purified maleimide-thiol conjugate (e.g., an antibody-drug conjugate)

  • Human or mouse serum

  • Incubator at 37°C

  • Analytical method to separate and quantify the conjugate and its degradation products (e.g., Hydrophobic Interaction Chromatography (HIC)-HPLC, SDS-PAGE, or Mass Spectrometry).

Procedure:

  • Incubate the maleimide-thiol conjugate in serum at a specific concentration (e.g., 1 mg/mL) at 37°C.

  • At designated time points (e.g., 0, 24, 48, 96, 168 hours), remove an aliquot of the mixture.

  • Analyze the samples using a suitable analytical technique to separate the intact conjugate from deconjugated and hydrolyzed species.

  • Quantify the percentage of the intact conjugate remaining at each time point relative to the amount at time zero.

  • Plot the percentage of intact conjugate versus time to determine the stability profile.

References

A Comparative Guide to Endo and Exo Products in N-Phenylmaleimide Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Diels-Alder reaction, a cornerstone of modern organic synthesis, offers a powerful method for the construction of six-membered rings. When N-phenylmaleimide is used as a dienophile, the reaction can yield two distinct stereoisomeric products: the endo and exo adducts. The selective formation of one isomer over the other is a subject of both academic interest and practical importance in the synthesis of complex molecules. This guide provides an objective comparison of the formation and characteristics of endo and exo products in the Diels-Alder reaction of this compound with furan and cyclopentadiene, supported by experimental data.

The stereochemical outcome of the Diels-Alder reaction is dictated by the principles of kinetic and thermodynamic control. Generally, the endo product is formed faster at lower temperatures (kinetic control), while the more sterically stable exo product is favored at higher temperatures where the reversible retro-Diels-Alder reaction can occur, allowing the system to reach thermodynamic equilibrium.[1][2]

Data Presentation

The following tables summarize key quantitative data for the Diels-Alder reaction of this compound with furan, a commonly studied diene in this context.

Table 1: Product Ratio of this compound and Furan Diels-Alder Adducts under Various Conditions

Reaction TimeTemperature (°C)% this compound% exo Adduct% endo AdductReference
20 daysAmbient93286 (Equilibrium ratio)[3]
7 daysAmbient111484[3]
7 days041463[3]
7 days then 5h at 60°C60631234[3]

Table 2: Spectroscopic Data for the this compound and Furan Diels-Alder Adducts

Isomer1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)IR (cm-1)Reference
endo3.8 (coupled signal for C-5/C-6 protons)173.9, 134.6, 131.4, 129.2, 128.8, 126.3, 79.8, 45.91713, 1696[3]
exo3.0 (singlet for C-5/C-6 protons)175.3, 136.7, 131.5, 129.1, 128.8, 126.5, 81.4, 47.51712[3]

The key distinguishing feature in the 1H NMR spectra is the splitting pattern of the protons on the carbons where the new sigma bonds are formed (C-5 and C-6 in the case of the furan adduct). In the endo isomer, these protons typically show a coupling to the bridgehead protons, resulting in a coupled signal. In contrast, the dihedral angle in the exo isomer often leads to a very small or no observable coupling, resulting in a singlet.[3]

Reaction Pathway Visualization

The following diagram illustrates the kinetic and thermodynamic pathways for the Diels-Alder reaction between this compound and a generic diene.

Diels_Alder_Pathway cluster_reactants Reactants cluster_products Products This compound This compound Diene Diene Transition State Endo TS Endo (Lower Energy) This compound->Transition State Endo k_endo (fast) Low Temp. Transition State Exo TS Exo (Higher Energy) This compound->Transition State Exo k_exo (slow) High Temp. Endo Product Endo Product Endo Product->Transition State Endo k_rev_endo High Temp. Exo Product Exo Product Transition State Endo->Endo Product Kinetic Product Transition State Exo->Exo Product Thermodynamic Product (More Stable)

Caption: Kinetic vs. Thermodynamic Control in Diels-Alder Reactions.

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound and its subsequent Diels-Alder reactions with furan and cyclopentadiene.

1. Synthesis of this compound

This two-step procedure involves the formation of maleanilic acid followed by cyclization.

  • Step 1: Synthesis of N-Phenylmaleanilic Acid

    • In a suitable flask, dissolve maleic anhydride (1.0 eq) in a minimal amount of a suitable solvent like diethyl ether at 0°C.

    • Slowly add a solution of aniline (1.0 eq) in the same solvent to the maleic anhydride solution with stirring.

    • A precipitate of N-phenylmaleanilic acid will form. Continue stirring for 30 minutes.

    • Collect the solid product by vacuum filtration and wash with cold solvent.

    • Dry the product in a vacuum oven.

  • Step 2: Cyclization to this compound

    • Combine the dried N-phenylmaleanilic acid (1.0 eq) and anhydrous sodium acetate (0.2 eq) in a flask.

    • Add acetic anhydride (3.0 eq) and heat the mixture to 60-70°C for 1 hour.

    • Pour the reaction mixture into ice-cold water with vigorous stirring to precipitate the this compound.

    • Collect the solid product by vacuum filtration and wash thoroughly with water.

    • Recrystallize the crude product from a suitable solvent such as ethanol or cyclohexane to obtain pure this compound.[4]

2. Diels-Alder Reaction with Furan

This reaction can be performed under conditions that favor either the kinetic or thermodynamic product.

  • Kinetic Control (Favors endo product):

    • Dissolve this compound (1.0 eq) in a minimal amount of furan (which acts as both diene and solvent).

    • Keep the reaction mixture at 0°C for 7 days.[3]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • The product mixture can be analyzed directly by NMR to determine the endo/exo ratio.

    • To isolate the products, remove the excess furan under reduced pressure. The resulting solid can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.[3]

  • Thermodynamic Control (Favors exo product):

    • Prepare the reaction mixture as described for kinetic control.

    • Allow the reaction to proceed at room temperature for an extended period (e.g., 20 days) to allow the reaction to reach equilibrium.[3]

    • Alternatively, a pre-formed mixture of endo and exo adducts can be heated at 60°C to facilitate the retro-Diels-Alder reaction of the less stable endo product and subsequent formation of the more stable exo product.[3]

    • Isolate and purify the products as described above.

3. Diels-Alder Reaction with Cyclopentadiene

Cyclopentadiene is typically generated in situ by cracking its dimer, dicyclopentadiene.

  • Caution: Dicyclopentadiene should be handled in a well-ventilated fume hood.

    • Set up a fractional distillation apparatus.

    • Gently heat dicyclopentadiene to around 170°C. The monomeric cyclopentadiene will distill at a much lower temperature (around 41°C).

    • Collect the freshly distilled cyclopentadiene in a flask cooled in an ice bath. Use the freshly prepared cyclopentadiene immediately.

    • Dissolve this compound (1.0 eq) in a suitable solvent such as diethyl ether or dichloromethane in a flask cooled in an ice bath.

    • Slowly add the freshly prepared cyclopentadiene (1.1 eq) to the this compound solution with stirring.

    • Allow the reaction to stir at room temperature for several hours or until completion as monitored by TLC. The endo adduct is the major product under these conditions.

    • Remove the solvent under reduced pressure.

    • The resulting solid can be recrystallized from a suitable solvent to yield the pure endo adduct.

Characterization

The stereochemistry of the Diels-Alder adducts is primarily determined by 1H NMR spectroscopy. The coupling constants between the bridgehead protons and the protons on the carbons bearing the maleimide moiety are diagnostic for assigning the endo and exo configurations. Further characterization can be achieved using 13C NMR, IR spectroscopy, and mass spectrometry.

This guide provides a foundational understanding of the factors governing the stereochemical outcome of the Diels-Alder reaction with this compound and offers practical experimental guidance for researchers in the field. The ability to selectively synthesize either the endo or exo adduct is a valuable tool in the design and synthesis of novel chemical entities.

References

Characterization of N-Phenylmaleimide Adducts: A Comparative Guide to ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of N-Phenylmaleimide (NPM) adducts is crucial for understanding reaction mechanisms, ensuring purity, and confirming the structure of bioconjugates. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, stands as a cornerstone technique for the unambiguous structural elucidation of these adducts. This guide provides a comparative overview of NMR spectroscopy against other analytical methods, supported by experimental data and detailed protocols.

Performance Comparison: NMR vs. Alternative Techniques

While NMR spectroscopy offers unparalleled detail in structure determination, other techniques provide complementary information and may be more suitable for specific analytical goals. The following table compares the performance of ¹H and ¹³C NMR with Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) for the characterization of this compound adducts.

Feature¹H and ¹³C NMR SpectroscopyMass Spectrometry (MS)High-Performance Liquid Chromatography (HPLC)
Information Provided Detailed molecular structure, stereochemistry, connectivity, and quantification.Molecular weight, elemental composition, and fragmentation patterns for structural clues.Purity assessment, quantification, and separation of adducts from reactants and byproducts.
Sensitivity Relatively low; requires micromolar to millimolar concentrations.High; capable of detecting femtomolar to attomolar quantities.High; detection limits are typically in the nanomolar to micromolar range.
Resolution Excellent spectral dispersion, allowing for the resolution of individual atomic environments.High mass resolution can differentiate between molecules with very similar masses.High chromatographic resolution separates complex mixtures into individual components.
Sample Requirements Non-destructive; requires sample dissolution in a deuterated solvent.Destructive; requires ionization of the sample.Non-destructive collection of fractions is possible; requires a suitable mobile phase.
Quantitative Analysis Inherently quantitative with proper experimental setup (e.g., using an internal standard).Can be quantitative with the use of isotopically labeled standards.Highly quantitative with proper calibration.
Primary Application Unambiguous structure elucidation and confirmation.Molecular weight determination and identification.Purity analysis and quantification of known compounds.

¹H and ¹³C NMR Data for this compound Adducts

The chemical shifts (δ) in NMR spectra are highly sensitive to the electronic environment of the nuclei. Below are tables summarizing typical ¹H and ¹³C NMR chemical shifts for two common types of this compound adducts: Diels-Alder and Michael adducts.

Diels-Alder Adducts

This compound readily undergoes Diels-Alder reactions with conjugated dienes. The following table provides representative NMR data for the adduct of this compound with α-terpinene.

Proton/Carbon ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Multiplicity
Phenyl (Ar-H)7.0 - 7.5125 - 140m
Olefinic (=CH)5.5 - 6.5120 - 140m
Aliphatic (CH, CH₂)1.0 - 3.520 - 60m
Carbonyl (C=O)-160 - 180-

Note: Chemical shifts are approximate and can vary based on the specific diene and solvent used. The singlet often observed around 7.26 ppm in ¹H NMR and the signal at 77.00 ppm in ¹³C NMR are typically due to the solvent CDCl₃.[1][2]

Michael Adducts

The reaction of this compound with thiols, such as those in cysteine-containing peptides and proteins, proceeds via a Michael addition to form a stable thioether bond.

Proton/Carbon ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Multiplicity
Phenyl (Ar-H)7.2 - 7.5126 - 132m
Maleimide CH6.8 (pre-reaction)134 (pre-reaction)s
Adduct CH-S4.1 - 4.745 - 55dd
Adduct CH₂2.6 - 3.335 - 45m
Carbonyl (C=O)-175 - 178-

Note: The exact chemical shifts are dependent on the specific thiol and the pH of the solution. The disappearance of the maleimide proton signal at ~6.8 ppm is a key indicator of successful adduct formation.

Experimental Protocols

Sample Preparation for NMR Analysis
  • Dissolution: Dissolve 5-10 mg of the this compound adduct in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent depends on the solubility of the adduct.

  • Internal Standard: For quantitative analysis, add a known amount of an internal standard (e.g., tetramethylsilane (TMS) for organic solvents, or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions).

  • Filtration: If the solution contains any particulate matter, filter it through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

  • Degassing: For sensitive samples or for long-term experiments, it may be necessary to degas the sample to remove dissolved oxygen, which can affect relaxation times.

¹H NMR Spectroscopy Acquisition
  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

  • Acquisition Parameters:

    • Spectral Width: 10-15 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds (a longer delay of 5x the longest T₁ is necessary for accurate quantification).

    • Number of Scans: 8-64 scans, depending on the sample concentration.

  • Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correction should be performed manually.

¹³C NMR Spectroscopy Acquisition
  • Spectrometer: A 100 MHz or higher corresponding frequency spectrometer.

  • Pulse Sequence: A proton-decoupled single-pulse experiment is standard. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

  • Acquisition Parameters:

    • Spectral Width: 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128 to several thousand scans, as ¹³C has a low natural abundance and sensitivity.

  • Processing: Similar to ¹H NMR, apply a Fourier transform, followed by phase and baseline correction. An exponential line broadening of 1-2 Hz is often applied to improve the signal-to-noise ratio.

Visualizing the Workflow and Comparison

The following diagrams, generated using Graphviz, illustrate the experimental workflow for characterizing this compound adducts and the logical relationship in comparing the key analytical techniques.

experimental_workflow cluster_synthesis Adduct Synthesis cluster_analysis Characterization synthesis This compound + Reactant reaction Reaction (Diels-Alder or Michael) synthesis->reaction purification Purification reaction->purification sample_prep Sample Preparation purification->sample_prep nmr_acq 1H & 13C NMR Acquisition sample_prep->nmr_acq data_proc Data Processing & Analysis nmr_acq->data_proc structure_elucid Structure Elucidation data_proc->structure_elucid

Caption: Experimental workflow for the synthesis and NMR characterization of this compound adducts.

technique_comparison cluster_techniques Analytical Techniques cluster_information Information Yield NMR NMR Spectroscopy Structure Detailed Structure (Connectivity, Stereochemistry) NMR->Structure Primary Purity Purity & Quantification NMR->Purity Secondary MS Mass Spectrometry MS->Structure Fragmentary MolWeight Molecular Weight & Formula MS->MolWeight Primary HPLC HPLC HPLC->MolWeight Indirectly HPLC->Purity Primary

Caption: Comparison of information provided by NMR, MS, and HPLC for adduct characterization.

References

Safety Operating Guide

Proper Disposal of N-Phenylmaleimide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe handling and disposal of N-Phenylmaleimide are critical for ensuring laboratory safety and environmental protection. Due to its toxic and irritant properties, all personnel must adhere to strict protocols to mitigate risks. This guide provides comprehensive, step-by-step procedures for the proper management and disposal of this compound waste, tailored for researchers and drug development professionals.

Immediate Safety and Handling

This compound is a hazardous substance requiring careful handling in a controlled laboratory environment.

1.1 Hazard Identification:

  • Toxicity: Toxic if swallowed.[1][2][3] Animal studies indicate that ingestion of small quantities can be harmful.[4]

  • Irritation: Causes skin irritation and serious eye irritation.[1][2][4] It is also an irritant to the mucous membrane and upper respiratory tract.[5]

  • Environmental Hazard: Very toxic to aquatic life.[6]

1.2 Personal Protective Equipment (PPE): Before handling this compound, the following PPE is mandatory:

  • Gloves: Chemical-resistant gloves, such as nitrile, are required.[7]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.[7]

  • Lab Coat: A full-length laboratory coat must be worn to prevent skin contact.[7]

  • Respiratory Protection: Use only in a chemical fume hood.[5] For weighing or operations that may generate dust, a respirator may be necessary.[4]

1.3 Handling and Storage:

  • Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[5]

  • Minimize dust generation and accumulation.[5]

  • Wash hands and any exposed skin thoroughly after handling.[1] Do not eat, drink, or smoke in areas where the chemical is used.[3]

  • Store in a cool, dry, well-ventilated area in a tightly sealed container.[5] The storage area should be locked and secure.[1][3][6]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[5]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area.[4]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Don PPE: Wear all required PPE, including respiratory protection if dust is airborne.[4]

  • Containment: For solid spills, gently cover the powder with an inert absorbent material like sand or vermiculite to prevent it from becoming airborne.[7] Do not use a vacuum cleaner.[7]

  • Cleanup: Carefully sweep up the contained material and place it into a suitable, clearly labeled, and sealed container for hazardous waste disposal.[4][5][7] Avoid any actions that could generate dust.[4]

  • Decontamination: Clean the spill area thoroughly with soap and water. Collect all cleaning materials as contaminated waste.

This compound Disposal Procedures

All this compound waste is classified as hazardous and must be handled accordingly. This includes unused product, contaminated materials, and reaction waste.

Step 1: Waste Characterization and Segregation

  • Hazardous Waste: this compound is a hazardous waste.[4] Users must comply with all local, state, and federal regulations for hazardous waste disposal, such as the US EPA guidelines in 40 CFR Parts 261.3.[5]

  • Waste Streams: Maintain separate, clearly labeled hazardous waste containers for:

    • Solid Waste: Unused or expired this compound powder, and contaminated solids (e.g., weigh boats, paper towels).

    • Contaminated Sharps & Labware: Pipette tips, glassware, etc.

    • Liquid Waste: Solutions containing this compound.

Step 2: Collection and Containment

  • Solid Waste: Collect unused powder in its original container if possible, or in a sealed, labeled hazardous waste container.[7] Place contaminated items like gloves and wipes into a sealed bag or container labeled as hazardous waste.[7]

  • Liquid Waste: Collect all aqueous and solvent-based solutions containing this compound in a dedicated, sealed, and chemically compatible hazardous waste container.[7] Do not pour any this compound waste down the drain.[4]

Step 3: Deactivation of Reactive Liquid Waste (Recommended) The maleimide functional group is highly reactive towards thiols.[7] For liquid waste streams, a deactivation step is recommended to reduce the reactivity and hazard of the waste before final disposal.

  • Protocol:

    • In a designated chemical waste container inside a fume hood, add the liquid waste containing this compound.

    • Prepare a quenching solution by dissolving a thiol-containing compound (e.g., N-acetylcysteine, β-mercaptoethanol) in an appropriate solvent.

    • Slowly add the quenching solution to the waste container. A 10-fold molar excess of the thiol compound is recommended to ensure the complete reaction and deactivation of the maleimide group.[7]

    • Allow the mixture to react for at least one hour at room temperature, stirring gently if possible.

    • Seal the container, label it clearly as "Deactivated this compound Waste" along with its contents, and manage it as hazardous waste.

Step 4: Final Disposal

  • Professional Disposal: All this compound waste, whether deactivated or not, must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed professional waste disposal company.[6]

  • Incineration: The preferred method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[6]

  • Labeling: Ensure all waste containers are accurately and clearly labeled with their contents to ensure proper handling by waste management personnel.

Quantitative Hazard and Disposal Data

The following table summarizes key quantitative data for this compound.

ParameterValueReference
GHS Hazard Classifications Acute Toxicity, Oral (Category 3); Skin Irritation (Category 2); Serious Eye Irritation (Category 2); Very toxic to aquatic life.[1][2][6]
Oral Toxicity (LD50) Rat: 58 mg/kg; Mouse: 78 mg/kg[5]
Aquatic Toxicity Fish (LC50, 96h): 0.32 mg/L; Daphnia (EC50, 48h): 1.4 mg/L; Algae (ErC50, 72h): ~0.88 mg/L[6]
Transportation Information UN Number: 2811; Hazard Class: 6.1 (Toxic Solid); Packing Group: III[4][6]

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

G start Start: Handling This compound ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe decision_point Waste or Spill? ppe->decision_point waste_path Waste Generated (Solid, Liquid, Contaminated) decision_point->waste_path Waste spill_path Spill Occurs decision_point->spill_path Spill collect_solid 2a. Collect Solid Waste & Contaminated Items in Sealed, Labeled Container waste_path->collect_solid collect_liquid 2b. Collect Liquid Waste in Sealed, Labeled Container waste_path->collect_liquid spill_cleanup 2c. Secure Area, Contain Spill, and Clean Up with Inert Material. Collect all materials as waste. spill_path->spill_cleanup final_disposal 4. Store Waste Securely for Pickup collect_solid->final_disposal deactivate_decision Deactivate Liquid Waste? collect_liquid->deactivate_decision deactivate_process 3. Deactivate with Excess Thiol Reagent in Fume Hood deactivate_decision->deactivate_process Yes (Recommended) deactivate_decision->final_disposal No deactivate_process->final_disposal spill_cleanup->final_disposal ehs_disposal 5. Dispose of All Waste via Approved EHS / Hazardous Waste Contractor final_disposal->ehs_disposal

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: Essential Protective Measures for Handling N-Phenylmaleimide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development, ensuring a safe laboratory environment is paramount. N-Phenylmaleimide, a common reagent, requires strict handling protocols due to its hazardous properties. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans to ensure the well-being of laboratory personnel.

Hazard Summary

This compound is classified as a hazardous substance. It is toxic if swallowed, causes significant skin and eye irritation, and can irritate the respiratory tract.[1][2][3] Acute oral toxicity is high, with animal studies indicating that ingestion of small quantities can cause serious health damage or be fatal.[4] Therefore, adherence to the following safety protocols is critical.

Quantitative Safety and Physical Data for this compound
Acute Toxicity Oral LD50 (rat): 58 mg/kg[1] Oral LD50 (mouse): 78 mg/kg[1]
Physical Properties Melting Point: 86 - 90 °C / 186.8 - 194 °F[2] Boiling Point: 162 - 163 °C / 323.6 - 325.4 °F @ 12 mmHg[2]
NFPA Rating (estimated) Health: 2 Flammability: 0 Instability: 0[1]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to personal protection is mandatory when handling this compound.

  • Engineering Controls : Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[1] The work area must be equipped with an eyewash station and a safety shower.[1]

  • Eye and Face Protection : Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[1][2]

  • Skin Protection :

    • Gloves : Wear chemical-protective gloves (e.g., PVC) at all times.[4] Gloves must be inspected before use and disposed of after handling the compound.[5] Always wash hands thoroughly with soap and water after removing gloves.[6]

    • Lab Coat/Clothing : A lab coat or appropriate protective clothing is required to prevent skin contact.[1][2]

  • Respiratory Protection : If there is a risk of generating dust or if ventilation is inadequate, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[1] A NIOSH-approved N95 dust mask or a higher-level respirator may be necessary depending on the scale of work.[5]

Operational Plan: Step-by-Step Handling

Follow this procedure to ensure safe handling from preparation to cleanup.

  • Preparation :

    • Before beginning, ensure the chemical fume hood is functioning correctly.

    • Assemble all necessary equipment and reagents.

    • Don all required PPE as outlined above.

    • Keep the container of this compound tightly closed until the moment of use.[1]

  • Handling and Use :

    • Conduct all weighing and transferring of the solid compound within the chemical fume hood to contain any dust.

    • Minimize the generation and accumulation of dust.[1]

    • Avoid all personal contact, including inhalation of dust or fumes.[4]

    • Do not eat, drink, or smoke in the work area.[2][6]

  • Post-Handling Cleanup :

    • Decontaminate all surfaces and equipment after use.

    • Wash hands thoroughly with soap and water upon completion of the task and before leaving the laboratory.[1][2]

    • Launder contaminated clothing separately before reuse.[6]

Disposal Plan: Waste Management

All this compound waste is considered hazardous and must be disposed of accordingly.

  • Waste Collection :

    • Collect all waste material, including contaminated consumables (e.g., gloves, weigh paper, pipette tips), into a dedicated, suitable, and clearly labeled hazardous waste container.[4][6]

  • Container Management :

    • Keep the hazardous waste container tightly sealed when not in use.[1]

    • Store the waste container in a designated, secure area away from incompatible materials like strong oxidizing agents and bases.[1][4]

  • Final Disposal :

    • Dispose of the waste through an approved waste disposal plant.[2][7]

    • All waste disposal must adhere strictly to local, state, and federal regulations.[4]

    • Never dispose of this compound or its containers in the regular trash or down the drain.[4]

Emergency Procedures

Immediate and correct response is crucial in the event of an exposure or spill.

First-Aid Measures
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally. Seek immediate medical attention.[1][5]

  • Skin Contact : Immediately remove all contaminated clothing and shoes.[1] Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1][5]

  • Inhalation : Move the individual to fresh air at once.[1] If breathing is difficult, administer oxygen. If the person is not breathing, give artificial respiration, but avoid mouth-to-mouth resuscitation.[1] Seek immediate medical aid.

  • Ingestion : Do NOT induce vomiting.[1] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.

Accidental Release Measures
  • Minor Spills :

    • Remove all sources of ignition.[4][6]

    • Ensure proper PPE is worn before starting cleanup.

    • Dampen the spilled solid with 60-70% ethanol to prevent dust from becoming airborne.[8]

    • Carefully sweep up the dampened material and place it into a suitable, sealed container for hazardous waste disposal.[1][8]

    • Use absorbent paper dampened with 60-70% ethanol to clean any remaining material.[8]

    • Wash the spill area with a soap and water solution.[8]

  • Major Spills :

    • Evacuate personnel from the area and move upwind.[4][6]

    • Alert emergency responders and inform them of the location and nature of the hazard.[4][6]

N_Phenylmaleimide_Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Cleanup cluster_disposal 4. Disposal Phase prep_start Start: Review SDS ppe Don Required PPE: - Goggles - Gloves - Lab Coat prep_start->ppe hood Verify Fume Hood Functionality ppe->hood handle Work Inside Fume Hood: - Weigh & Transfer - Minimize Dust hood->handle avoid Avoid Personal Contact (Inhalation/Skin) handle->avoid decon Decontaminate Work Surfaces avoid->decon wash Wash Hands Thoroughly decon->wash collect Collect Waste in Labeled Container wash->collect dispose Dispose via Approved Hazardous Waste Program collect->dispose

Caption: Safe handling workflow for this compound from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.